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Nerolic acid

Cat. No.: B1598782
CAS No.: 4613-38-1
M. Wt: 168.23 g/mol
InChI Key: ZHYZQXUYZJNEHD-CLFYSBASSA-N
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Description

Nerolic acid, also known scientifically as (2Z)-3,7-dimethyl-2,6-octadienoic acid, is an unsaturated monoterpenoid carboxylic acid (CAS Registry Number: 4613-38-1) with a molecular weight of 168.23 g/mol and the formula C10H16O2 . This compound is a significant focus in semiochemical and natural product research, primarily due to its role in insect communication and its antimicrobial characteristics. It is a key component of the Nasonov gland pheromone secreted by honey-bees (Apis mellifera), functioning as a recruitment signal to guide other bees to resources or the colony location . In the field of plant pathology and crop protection, this compound is investigated for its antifungal activity. Research indicates that the compound is a major constituent of essential oils from plants like Myrcia ovata and Myrcia lundiana, and has demonstrated efficacy against fungal pathogens such as Fusarium solani and Lasiodiplodia theobromae, which are known to affect citrus, sweet potato, and coconut crops . Its presence is also notable in the essential oils of lemongrass (Cymbopogon citratus) . As a stereoisomer of geranic acid, it provides a specific structural template for structure-activity relationship studies in medicinal and agrochemical chemistry . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. All statements are for informational purposes and are not an endorsement for any specific application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B1598782 Nerolic acid CAS No. 4613-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2Z)-3,7-dimethylocta-2,6-dienoic acid
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InChI

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYZQXUYZJNEHD-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\C(=O)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
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DSSTOX Substance ID

DTXSID90109995
Record name cis-Geranic acid
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Molecular Weight

168.23 g/mol
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CAS No.

4613-38-1
Record name Nerolic acid
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Record name Neranic acid
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Record name (2Z)-3,7-dimethylocta-2,6-dienoic acid
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Record name NERANIC ACID
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Foundational & Exploratory

An In-Depth Technical Guide to Nerolic Acid: Chemical Structure, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerolic acid, a monoterpenoid unsaturated aliphatic carboxylic acid, is a naturally occurring compound found in various essential oils and plays a role in honeybee pheromonal communication. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its extraction, chemical synthesis, analysis, and evaluation of its antifungal properties are presented. Furthermore, this guide proposes a logical workflow for the investigation of the molecular signaling pathways of this compound, a currently underexplored area of its biology. All quantitative data are summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams to aid in research and development.

Chemical Structure and Physicochemical Properties

This compound, systematically named (2Z)-3,7-dimethylocta-2,6-dienoic acid, is the cis-isomer of geranic acid.[1] Its structure is characterized by a ten-carbon backbone with two double bonds and a terminal carboxylic acid group.

Chemical Identifiers
IdentifierValue
IUPAC Name (2Z)-3,7-Dimethylocta-2,6-dienoic acid[2]
Synonyms Neric acid, (Z)-Geranic acid, cis-Geranic acid[2]
CAS Number 4613-38-1[3]
Chemical Formula C₁₀H₁₆O₂[3]
Molecular Weight 168.23 g/mol [2]
InChIKey ZHYZQXUYZJNEHD-CLFYSBASSA-N[3]
SMILES CC(=CCC/C(=C\C(=O)O)/C)C[2]
Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that some experimental data may refer to a mixture of cis and trans isomers (geranic acid).

PropertyValueReference
Appearance Colorless to light yellow oily liquid[4]
Melting Point -30 °C (predicted)[4]
Boiling Point 205 °C; 90 °C at 0.1 Torr[4]
Density 0.897 g/mL; 0.960 g/cm³ (predicted)[4]
Solubility Insoluble in water; Soluble in alcohol and ether[4]
logP (o/w) 2.764 (predicted)[5]
Spectral Data

Detailed spectral data for pure this compound is not extensively published. However, the expected spectral characteristics can be inferred from its chemical structure.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show signals for the vinyl protons, allylic protons, methyl groups, and the carboxylic acid proton. The chemical shifts would be influenced by the cis configuration of the double bond at the C2 position.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid (typically in the 165-185 ppm range), the sp² hybridized carbons of the double bonds (around 115-140 ppm), and the sp³ hybridized carbons of the methyl and methylene groups.[6][7]

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp peak for the C=O stretch (approximately 1700 cm⁻¹), and peaks corresponding to C=C and C-H stretches.

  • Mass Spectrometry (MS) : The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 168. Key fragment ions can be observed at m/z 69 (base peak), 41, 100, 109, and 125, which are characteristic of the fragmentation pattern of this monoterpenoid structure.[2][8]

Biological Activity and Natural Occurrence

This compound is a component of the Nasonov pheromone of honeybees, which is used for orientation and aggregation.[1] It is also found in the essential oils of several plants, including lemongrass (Cymbopogon citratus), Myrcia ovata, and Myrcia lundiana.[1] Notably, this compound has demonstrated antifungal properties against pathogens such as Fusarium solani and Lasiodiplodia theobromae.[1]

Signaling Pathways: A Proposed Investigational Workflow

To date, the specific molecular signaling pathways modulated by this compound have not been extensively elucidated. For researchers aiming to investigate its mechanism of action, particularly in the context of its antifungal activity or other potential therapeutic effects, a structured experimental approach is necessary. The following diagram outlines a logical workflow for identifying and validating the signaling pathways affected by this compound.

G Proposed Workflow for this compound Signaling Pathway Investigation cluster_discovery Discovery Phase cluster_pathway_analysis Pathway Analysis & Hypothesis Generation cluster_validation Validation Phase phenotypic_screening Phenotypic Screening (e.g., Antifungal Assay) target_identification Target Identification (e.g., Affinity Chromatography, Yeast-two-hybrid) phenotypic_screening->target_identification omics_analysis Omics Analysis (Transcriptomics, Proteomics, Metabolomics) phenotypic_screening->omics_analysis bioinformatics Bioinformatics Analysis (KEGG, GO, etc.) target_identification->bioinformatics omics_analysis->bioinformatics hypothesis Hypothesis Generation (e.g., 'this compound inhibits the ergosterol biosynthesis pathway') bioinformatics->hypothesis reporter_assays Reporter Gene Assays hypothesis->reporter_assays western_blot Western Blotting (Phosphorylation status of key proteins) hypothesis->western_blot gene_knockout Gene Knockout/Knockdown Studies hypothesis->gene_knockout validation Validation of Pathway Modulation reporter_assays->validation western_blot->validation gene_knockout->validation

Caption: A logical workflow for investigating this compound's signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, synthesis, analysis, and biological evaluation of this compound.

Extraction of this compound from Lemongrass (Cymbopogon citratus)

This protocol describes a standard method for the extraction of essential oils, which contain this compound, from lemongrass using steam distillation.

Materials:

  • Fresh or dried lemongrass stalks and leaves

  • Distilled water

  • Steam distillation apparatus (still, condenser, receiving flask)

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., diethyl ether or hexane)

Procedure:

  • Preparation of Plant Material: Chop the lemongrass into small pieces to increase the surface area for efficient oil extraction.

  • Steam Distillation: a. Place the chopped lemongrass into the still. b. Add water to the still, ensuring that the plant material is not completely submerged. c. Heat the still to generate steam, which will pass through the lemongrass, volatilizing the essential oils. d. The steam and oil vapor mixture is then passed through a condenser to cool and liquefy. e. Collect the distillate, which will be a mixture of water (hydrosol) and the essential oil.

  • Separation of Essential Oil: a. Transfer the distillate to a separatory funnel. b. Allow the layers to separate; the less dense essential oil will form a layer on top of the water. c. Carefully drain the lower aqueous layer. d. Collect the essential oil layer.

  • Drying and Storage: a. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. b. Decant the dried oil into a clean, airtight, amber glass vial. c. Store at 4°C in the dark.

Further purification of this compound from the essential oil can be achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

G Workflow for Extraction of this compound from Lemongrass start Start: Lemongrass Plant Material chop Chop Lemongrass start->chop distill Steam Distillation chop->distill separate Separation of Oil and Water distill->separate dry Drying of Essential Oil separate->dry end End: Lemongrass Essential Oil dry->end

Caption: Steam distillation workflow for lemongrass essential oil.

Chemical Synthesis of this compound via Jones Oxidation of Nerol

This protocol describes the oxidation of the primary alcohol, nerol, to the corresponding carboxylic acid, this compound, using Jones reagent.

Materials:

  • Nerol

  • Acetone (anhydrous)

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: a. Dissolve nerol in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. b. Cool the flask in an ice bath to 0-5°C.

  • Oxidation: a. Slowly add the Jones reagent dropwise from the dropping funnel to the stirred solution of nerol. Maintain the temperature below 10°C. b. The color of the reaction mixture will change from orange to green, indicating the reduction of Cr(VI) to Cr(III). c. Continue adding the Jones reagent until the orange color persists, indicating that the oxidation is complete.

  • Work-up: a. Quench the reaction by adding isopropanol until the green color returns. b. Remove the acetone under reduced pressure. c. Partition the residue between diethyl ether and water. d. Separate the layers and extract the aqueous layer with diethyl ether. e. Combine the organic layers and wash with saturated sodium bicarbonate solution to extract the this compound as its sodium salt.

  • Isolation and Purification: a. Acidify the aqueous bicarbonate layer with dilute hydrochloric acid to precipitate the this compound. b. Extract the this compound with diethyl ether. c. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. d. Evaporate the solvent under reduced pressure to yield crude this compound. e. The crude product can be further purified by column chromatography on silica gel.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound. Derivatization is often employed to improve the volatility and chromatographic behavior of carboxylic acids.

Materials:

  • This compound sample (either extracted or synthesized)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Internal standard (e.g., a deuterated fatty acid)

  • Organic solvent (e.g., hexane or ethyl acetate)

  • GC-MS instrument

Procedure:

  • Sample Preparation and Derivatization: a. Accurately weigh a known amount of the this compound sample and dissolve it in a suitable organic solvent. b. Add the internal standard. c. Add the derivatization agent (e.g., BSTFA) and heat the mixture (e.g., at 60°C for 30 minutes) to convert the carboxylic acid to its trimethylsilyl (TMS) ester.

  • GC-MS Analysis: a. Injection: Inject an aliquot of the derivatized sample into the GC-MS. b. Gas Chromatography:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
    • Carrier Gas: Helium at a constant flow rate.
    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute the compounds. c. Mass Spectrometry:
    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Scan Range: Scan a mass range of m/z 40-400.

  • Data Analysis: a. Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum. b. Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.

Antifungal Susceptibility Testing by Broth Microdilution

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain using the broth microdilution method.

Materials:

  • This compound

  • Fungal strain (e.g., Fusarium solani)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., RPMI-1640)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: a. Culture the fungal strain on a suitable agar medium. b. Prepare a suspension of fungal spores or cells in sterile saline or broth. c. Adjust the concentration of the suspension to a standardized value (e.g., using a spectrophotometer or hemocytometer).

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate.

  • Inoculation and Incubation: a. Add the standardized fungal inoculum to each well containing the this compound dilutions. b. Include a positive control well (inoculum without this compound) and a negative control well (broth only). c. Incubate the plate at an appropriate temperature for the specific fungal strain for a defined period (e.g., 24-72 hours).

  • Determination of MIC: a. After incubation, visually inspect the wells for fungal growth (turbidity). b. Alternatively, measure the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader. c. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the fungus.

Conclusion

This compound is a monoterpenoid with established roles in nature and promising biological activities, particularly as an antifungal agent. This guide has provided a detailed overview of its chemical and physical properties, as well as robust experimental protocols for its study. The lack of defined signaling pathway information presents a significant opportunity for future research. The proposed investigational workflow offers a roadmap for researchers to unravel the molecular mechanisms underlying the effects of this compound, which could pave the way for its development in pharmaceutical or agrochemical applications.

References

Nerolic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of nerolic acid, a monoterpenoid unsaturated aliphatic carboxylic acid. It is intended for researchers, scientists, and professionals in drug development. This document covers the chemical identity, physicochemical properties, experimental protocols for synthesis and analysis, and known biological activities of this compound, with a focus on its antifungal and potential anti-inflammatory mechanisms. All quantitative data is presented in tabular format, and key biological pathways and experimental workflows are illustrated with diagrams.

Chemical Identity and Synonyms

This compound, a naturally occurring organic compound, is found in the Nasonov scent gland of honeybees and is a component of the essential oils of various plants, including lemongrass and those of the Myrcia genus.[1] It is the (Z)-isomer of geranic acid.

IdentifierValue
CAS Number 4613-38-1
Preferred IUPAC Name (2Z)-3,7-Dimethylocta-2,6-dienoic acid
Synonyms Neric acid, (Z)-3,7-Dimethyl-2,6-octadienoic acid, cis-Geranic acid, Geranic acid B, Geranium acid, Neryl acid
Molecular Formula C₁₀H₁₆O₂
Molar Mass 168.24 g/mol
InChI Key ZHYZQXUYZJNEHD-CLFYSBASSA-N
SMILES CC(=CCC/C(=C\C(=O)O)/C)C

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Appearance Colorless to light yellow oily liquid
Boiling Point 90 °C at 0.1 Torr
Melting Point Not well-defined, liquid at room temperature
Density 0.960 g/cm³ (predicted)
Water Solubility Insoluble
logP 3.1 (predicted)

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the two-step oxidation of its corresponding alcohol, nerol. The first step is the selective oxidation of nerol to neral, which is then further oxidized to this compound.

Step 1: Oxidation of Nerol to Neral

A well-established method for this conversion is the use of a TEMPO-catalyzed oxidation with a stoichiometric oxidant like (diacetoxyiodo)benzene (DIB).

  • Materials: Nerol, (diacetoxyiodo)benzene (DIB), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium thiosulfate (Na₂S₂O₃), brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve nerol (1 equivalent) and TEMPO (0.1 equivalents) in dichloromethane.

    • Add DIB (1.1 equivalents) portion-wise to the stirred solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction with saturated aqueous Na₂S₂O₃.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude neral.

Step 2: Oxidation of Neral to this compound (Jones Oxidation)

  • Materials: Crude neral from Step 1, Jones reagent (a solution of chromium trioxide in sulfuric acid and water), acetone.

  • Procedure:

    • Dissolve the crude neral in acetone and cool the solution to 0 °C in an ice bath.

    • Add Jones reagent dropwise to the stirred solution. The color of the solution will change from orange to green.

    • Continue adding the reagent until the orange color persists, indicating the end of the reaction.

    • Quench the reaction by adding isopropanol until the solution turns green.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude this compound.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Nerol Nerol Neral Neral Nerol->Neral TEMPO/DIB Oxidation Nerolic_Acid Nerolic_Acid Neral->Nerolic_Acid Jones Oxidation Crude_Nerolic_Acid Crude_Nerolic_Acid Purified_Nerolic_Acid Purified_Nerolic_Acid Crude_Nerolic_Acid->Purified_Nerolic_Acid Column Chromatography

Figure 1: Synthetic and purification workflow for this compound.

Purification of this compound

Crude this compound can be purified by column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for the analysis of this compound.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water, with 0.1% formic acid or phosphoric acid added to suppress the ionization of the carboxylic acid. A typical starting condition could be 60:40 acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 220 nm.

  • Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, this compound should be derivatized to increase its volatility. A common derivatization is the conversion to its trimethylsilyl (TMS) ester.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Dissolve a small amount of this compound in a suitable solvent (e.g., pyridine or acetonitrile).

    • Add an excess of the derivatizing reagent.

    • Heat the mixture at 60-70 °C for 30 minutes.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

Biological Activities and Signaling Pathways

This compound has been reported to possess antifungal properties.[1] While the precise molecular mechanisms are still under investigation, evidence from related monoterpenes suggests potential modes of action.

Antifungal Activity: Disruption of Fungal Cell Membrane

The antifungal activity of monoterpenes like nerol (the alcohol precursor to this compound) is thought to involve the disruption of the fungal cell membrane.[2] This can occur through interaction with ergosterol, a key component of the fungal membrane, leading to increased membrane permeability, loss of cellular contents, and ultimately, cell death.

G cluster_membrane Antifungal Mechanism: Membrane Disruption Nerolic_Acid This compound Fungal_Membrane Fungal Cell Membrane (Ergosterol-rich) Nerolic_Acid->Fungal_Membrane Interacts with Membrane_Disruption Membrane Destabilization & Increased Permeability Fungal_Membrane->Membrane_Disruption Leads to Loss_of_Integrity Loss of Cellular Integrity Membrane_Disruption->Loss_of_Integrity Cell_Death Fungal Cell Death Loss_of_Integrity->Cell_Death

Figure 2: Proposed mechanism of antifungal action of this compound.

Potential Anti-inflammatory Activity: PPARγ Agonism

While not yet demonstrated specifically for this compound, other unsaturated fatty acids have been shown to act as endogenous ligands for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[3][4] PPARγ is a nuclear receptor that plays a key role in regulating inflammation. Upon activation, it can inhibit the expression of pro-inflammatory genes, such as those regulated by the NF-κB signaling pathway. It is plausible that this compound could exert anti-inflammatory effects through a similar mechanism.

G cluster_inflammation Hypothetical Anti-inflammatory Pathway cluster_nucleus Nucleus PPARg PPARγ PPRE PPRE PPARg->PPRE Binds to NFkB_inhibition Inhibition of NF-κB Signaling PPARg->NFkB_inhibition Leads to RXR RXR RXR->PPRE Binds to Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_Inflammatory_Genes Promotes Nerolic_Acid This compound Nerolic_Acid->PPARg Activates

Figure 3: Hypothetical PPARγ-mediated anti-inflammatory pathway for this compound.

Conclusion

This compound is a monoterpenoid of interest due to its presence in nature and its demonstrated biological activities. This guide provides foundational technical information for researchers working with this compound. The provided protocols for synthesis, purification, and analysis offer a starting point for laboratory work. The illustrated signaling pathways, while in some aspects hypothetical, are based on the known mechanisms of related compounds and provide a framework for future research into the precise molecular targets of this compound. Further investigation is warranted to fully elucidate its therapeutic potential.

References

The Botanical Reservoir of Nerolic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nerolic acid, a monoterpenoid carboxylic acid, has garnered significant interest within the scientific community for its potential therapeutic applications, including its antifungal properties. This technical guide provides an in-depth overview of the natural plant sources of this compound, presenting quantitative data on its abundance. Furthermore, this document outlines detailed experimental protocols for the extraction and quantification of this compound from plant matrices and elucidates its biosynthetic pathway. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration and utilization of this promising natural compound.

Natural Sources of this compound in the Plant Kingdom

This compound is found in the essential oils of a variety of aromatic plants. The Myrtaceae family, in particular, stands out as a significant reservoir of this compound. Key plant species identified as natural sources of this compound are detailed below.

Myrcia Genus

Several species within the Myrcia genus have been identified as prominent sources of this compound. Notably, Myrcia lundiana has been reported to contain high concentrations of this compound in its essential oil. The quantitative data available for this compound in Myrcia species is summarized in the table below.

Cymbopogon citratus (Lemongrass)

Lemongrass (Cymbopogon citratus) is another well-known aromatic plant whose essential oil is a source of various monoterpenoids. While citral (a mixture of the isomers geranial and neral) is often the most abundant component, this compound is also present.[1]

Pelargonium graveolens (Rose Geranium)

The essential oil of Pelargonium graveolens is rich in monoterpenoids, including nerol, a direct precursor to this compound. The presence of nerol suggests the potential for the co-occurrence of this compound in this species.

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and extraction method. The following table summarizes the available quantitative data for this compound in select plant species.

Plant SpeciesFamilyPlant PartThis compound Concentration (% of Essential Oil)Reference
Myrcia lundianaMyrtaceaeLeaves27.8% - 35.64%[2]
Myrcia sp.MyrtaceaeNot Specified50.56% - 60.63%[3]
Myrcia sp.MyrtaceaeNot Specifiedup to 73.97%[4]

Note: The high variability in reported concentrations for Myrcia species highlights the importance of standardized methodologies for quantification.

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound from plant materials.

Extraction of Essential Oils Rich in this compound

Hydrodistillation is a commonly employed method for the extraction of essential oils from the leaves of Myrcia species.

Protocol: Hydrodistillation of Myrcia Leaves

  • Plant Material Preparation: Fresh or dried leaves of the target plant species are collected and, if necessary, coarsely ground to increase the surface area for extraction.

  • Apparatus Setup: A Clevenger-type apparatus is assembled for hydrodistillation.

  • Extraction Process: The plant material is placed in a round-bottom flask and submerged in distilled water. The flask is heated to boiling, and the steam, carrying the volatile essential oils, rises and is condensed in the condenser.

  • Collection: The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. Due to their different densities, the essential oil and water will form separate layers.

  • Separation and Drying: The aqueous layer is discarded, and the essential oil is collected. Anhydrous sodium sulfate can be added to the oil to remove any residual water.

  • Storage: The dried essential oil is stored in a sealed, dark glass vial at 4°C until further analysis.

G A Plant Material (e.g., Myrcia leaves) B Hydrodistillation A->B C Essential Oil B->C D GC-MS Analysis C->D E Data Processing and Quantification D->E

Caption: Workflow for this compound Extraction and Analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the separation and quantification of volatile compounds like this compound in essential oils.

Protocol: GC-MS Analysis of this compound

  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or ethanol) to a concentration within the linear range of the instrument. An internal standard (e.g., a non-native fatty acid methyl ester) is added for accurate quantification.

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer is used for the analysis.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 3°C/min.

      • Hold: Maintain at 240°C for 5 minutes.

    • Injection Volume: 1 µL in split mode (e.g., 1:50 split ratio).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Identification and Quantification:

    • Identification: this compound is identified by comparing its mass spectrum and retention time with that of a pure standard.

    • Quantification: A calibration curve is generated using a series of known concentrations of a this compound standard. The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Biosynthesis of this compound in Plants

This compound, a monoterpene, is synthesized in plants via the mevalonate (MVA) pathway. The key steps are outlined below.

The Mevalonate Pathway and Monoterpene Synthesis

  • Acetyl-CoA to IPP and DMAPP: The pathway begins with the condensation of three molecules of acetyl-CoA to form mevalonic acid, which is subsequently converted to the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

  • Formation of Geranyl Pyrophosphate (GPP): A molecule of IPP and a molecule of DMAPP are condensed by GPP synthase to form the ten-carbon precursor of all monoterpenes, geranyl pyrophosphate (GPP).

  • Formation of Nerol: GPP can be converted to nerol. This can occur through the action of a specific nerol synthase or potentially through the isomerization of geraniol, which is also formed from GPP.

  • Oxidation to this compound: Nerol is then believed to be oxidized to form this compound. This is likely an enzymatic process involving one or more oxidation steps, potentially catalyzed by dehydrogenases or oxidases, to convert the primary alcohol group of nerol into a carboxylic acid.

G cluster_0 Mevalonate Pathway Acetyl-CoA Acetyl-CoA Mevalonic Acid Mevalonic Acid Acetyl-CoA->Mevalonic Acid IPP / DMAPP IPP / DMAPP Mevalonic Acid->IPP / DMAPP Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) IPP / DMAPP->Geranyl Pyrophosphate (GPP) Geraniol Geraniol Geranyl Pyrophosphate (GPP)->Geraniol Nerol Nerol Geranyl Pyrophosphate (GPP)->Nerol Geraniol->Nerol Isomerization This compound This compound Nerol->this compound Oxidation

Caption: Proposed Biosynthesis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the natural plant sources of this compound, with a particular emphasis on the Myrcia genus as a rich source. The detailed experimental protocols for extraction and quantification using hydrodistillation and GC-MS, respectively, offer a practical framework for researchers. Furthermore, the elucidation of the biosynthetic pathway provides a foundation for future studies aimed at optimizing the production of this compound through metabolic engineering or synthetic biology approaches. The information presented herein is intended to facilitate further research and development of this compound for its potential applications in the pharmaceutical and other industries.

References

The Biosynthesis of Nerolic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nerolic acid, a naturally occurring monoterpenoid, has garnered significant interest within the scientific community due to its potential therapeutic applications, including its role as a pheromone and its antimicrobial properties. A thorough understanding of its biosynthetic pathway is paramount for developing sustainable and scalable production methods through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. Furthermore, this document outlines relevant experimental protocols and presents quantitative data to support researchers, scientists, and drug development professionals in their endeavors to harness the potential of this valuable biomolecule.

Introduction

This compound, the (2Z)-isomer of geranic acid, is a C10 isoprenoid found in various plant species and is a component of the Nasonov pheromone of honeybees. Its biological activities, coupled with its pleasant aroma, have made it a target for production in various industries, from agriculture to pharmaceuticals. The biosynthesis of this compound is intricately linked to the broader terpenoid metabolic network, originating from central carbon metabolism. This guide will elucidate the known and putative steps in the conversion of primary metabolites into this compound.

The Upstream Pathway: From Central Carbon Metabolism to Geranyl Diphosphate

The biosynthesis of all terpenoids, including this compound, begins with the formation of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants and most other organisms, two distinct pathways are responsible for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway, which primarily occurs in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1][2]

The subsequent condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by geranyl diphosphate synthase (GPPS), yielding the C10 compound geranyl diphosphate (GPP). GPP is the universal precursor for all monoterpenes.

The Core Biosynthetic Pathway of this compound

The formation of this compound from GPP is believed to proceed through a series of enzymatic reactions, starting with the formation of the alcohol intermediate, nerol. While the pathway to geraniol, the trans-isomer of nerol, is well-characterized, the specific steps leading to nerol are still under investigation. Two primary hypotheses exist:

  • Direct synthesis from GPP: A dedicated nerol synthase (NES) may directly convert GPP to nerol.

  • Isomerization from Geraniol: Geraniol, produced from GPP by geraniol synthase (GES), may be subsequently isomerized to nerol by an yet-to-be-fully-characterized isomerase.[3]

Once nerol is formed, it undergoes a two-step oxidation to yield this compound, with neral as the intermediate aldehyde. This oxidation is catalyzed by a sequence of dehydrogenase enzymes.

The key enzymatic steps are:

  • Nerol to Neral: This oxidation is catalyzed by a nerol dehydrogenase (NeDH) , a type of alcohol dehydrogenase (ADH).

  • Neral to this compound: The subsequent oxidation of neral is catalyzed by a neral dehydrogenase , a type of aldehyde dehydrogenase (ALDH).

Nerolic_Acid_Biosynthesis cluster_upstream Upstream Pathway cluster_core Core Pathway IPP IPP DMAPP DMAPP GPP GPP Nerol Nerol Neral Neral Nerolic_Acid Nerolic_Acid

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in the biosynthesis of this compound and its precursors. It is important to note that specific data for this compound production is limited, and therefore, data from closely related monoterpenoid biosynthesis pathways are included for comparative purposes.

Table 1: Kinetic Properties of Key Enzymes

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Organism SourceReference
Nerol Dehydrogenase (PmNeDH) Nerol15.3 ± 1.20.23 ± 0.010.171.1 x 10⁴Persicaria minor[4][5]
Geraniol45.2 ± 3.50.21 ± 0.010.153.3 x 10³Persicaria minor[4][5]
Geraniol Dehydrogenase (GeoA) Geraniol<10--1.57 x 10⁶Castellaniella defragrans[6]
Perillyl alcohol---2.02 x 10⁶Castellaniella defragrans[6]
Geranial Dehydrogenase (GeoB) Geranial----Castellaniella defragrans[6]

Table 2: this compound and Related Monoterpenoid Production in Engineered Microorganisms

ProductHost OrganismEngineering StrategyTiter (mg/L)Yield (mg/g DCW)Reference
This compound Escherichia coliOverexpression of nerol/geraniol and geranial dehydrogenasesData not availableData not available[7]
Geranic Acid Escherichia coliOverexpression of geraniol and geranial dehydrogenases~150-[6]
(R)-Acetoin Escherichia coliPathway optimization and resistance gene overexpression81,620-[8]
Itaconic Acid Escherichia coliModel-based metabolic engineering32,000-[9]
Colanic Acid Escherichia coliOverexpression of positive regulator and pH optimization4,351.65,180.4[10]

Experimental Protocols

Nerol Dehydrogenase Activity Assay

This protocol is adapted for the spectrophotometric measurement of NAD(P)H production during the oxidation of nerol.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Nerol solution (in a suitable organic solvent like ethanol, to be diluted)

  • NAD⁺ or NADP⁺ solution (e.g., 20 mM)

  • Purified nerol dehydrogenase or cell-free extract

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and the NAD(P)⁺ solution.

  • Add the enzyme solution to the reaction mixture and incubate for a short period to establish a baseline.

  • Initiate the reaction by adding the nerol substrate.

  • Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NAD(P)H.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the molar extinction coefficient of NAD(P)H at 340 nm (6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.

Nerol_Dehydrogenase_Assay cluster_workflow Experimental Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, NAD(P)⁺) Add_Enzyme Add Enzyme Add_Substrate Add Nerol (Substrate) Measure_Absorbance Measure Absorbance at 340 nm Calculate_Activity Calculate Enzyme Activity

Aldehyde Dehydrogenase Activity Assay

This protocol is a general method for assaying aldehyde dehydrogenase activity, which can be adapted for neral as the substrate.

Materials:

  • Assay Buffer (e.g., sodium pyrophosphate buffer, pH 8.8)

  • Neral solution (in a suitable organic solvent)

  • NAD⁺ or NADP⁺ solution

  • Purified aldehyde dehydrogenase or cell-free extract

  • Spectrophotometer

Procedure:

  • Combine the assay buffer, NAD(P)⁺, and enzyme in a cuvette.

  • Start the reaction by adding the neral substrate.

  • Monitor the increase in absorbance at 340 nm.

  • Calculate the enzyme activity as described for the nerol dehydrogenase assay.

Quantification of this compound and its Precursors

5.3.1. Sample Preparation from Fermentation Broth

  • Centrifuge the fermentation broth to separate the cells from the supernatant.

  • The supernatant can be subjected to liquid-liquid extraction with an organic solvent (e.g., ethyl acetate or hexane) to extract this compound, nerol, and neral.

  • The organic phase is then evaporated to dryness and the residue is reconstituted in a suitable solvent for analysis.

  • For intracellular metabolite analysis, the cell pellet is washed and then lysed (e.g., by sonication or enzymatic digestion). The lysate is then extracted with an organic solvent.

5.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like nerol and neral.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.

  • Injection: Splitless or split injection can be used depending on the concentration of the analytes.

  • Oven Program: A temperature gradient is programmed to separate the compounds based on their boiling points.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

5.3.3. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is well-suited for the quantification of non-volatile compounds like this compound.

  • Column: A reverse-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient of an aqueous solvent (often with a small amount of acid, e.g., formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210-220 nm) is a common method. A Diode Array Detector (DAD) can provide spectral information for peak purity assessment. For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS).[11]

Regulatory Mechanisms

The biosynthesis of this compound is subject to complex regulatory networks that control the flux through the terpenoid pathway.

Transcriptional Regulation

The expression of genes encoding the enzymes of the MVA and MEP pathways, as well as the downstream terpene synthases and dehydrogenases, is regulated by various transcription factors. Families of transcription factors such as AP2/ERF, WRKY, and bHLH have been shown to be involved in the regulation of terpenoid biosynthesis.[1][12] These transcription factors can be influenced by developmental cues and environmental stimuli.

Hormonal Regulation

Plant hormones play a crucial role in modulating the biosynthesis of secondary metabolites, including terpenoids. Hormones such as jasmonic acid (JA), salicylic acid (SA), and abscisic acid (ABA) have been shown to induce the expression of genes involved in terpenoid biosynthesis, often as part of a plant's defense response.[1][13]

Regulatory_Network cluster_signals Regulatory Signals cluster_regulation Transcriptional Regulation cluster_pathway Biosynthesis Pathway Hormones Plant Hormones (JA, SA, ABA) Transcription_Factors Transcription Factors (AP2/ERF, WRKY, bHLH) Hormones->Transcription_Factors Developmental_Cues Developmental Cues Developmental_Cues->Transcription_Factors Environmental_Stimuli Environmental Stimuli Environmental_Stimuli->Transcription_Factors MVA_MEP_Genes MVA/MEP Pathway Genes Transcription_Factors->MVA_MEP_Genes regulates NeDH_ALDH_Genes NeDH & ALDH Genes Transcription_Factors->NeDH_ALDH_Genes regulates Nerolic_Acid_Production This compound Production MVA_MEP_Genes->Nerolic_Acid_Production NeDH_ALDH_Genes->Nerolic_Acid_Production

Conclusion and Future Perspectives

The biosynthesis of this compound presents a fascinating area of study with significant potential for biotechnological applications. While the core enzymatic steps have been largely elucidated, further research is required to fully characterize the specific enzymes involved, particularly the nerol synthase and the neral-specific aldehyde dehydrogenase. The discovery and characterization of highly efficient and specific enzymes will be crucial for the development of robust microbial cell factories for this compound production.

Future research should focus on:

  • Enzyme Discovery and Engineering: Identifying and characterizing novel nerol synthases and neral dehydrogenases with improved kinetic properties. Protein engineering could be employed to enhance substrate specificity and catalytic efficiency.

  • Metabolic Engineering and Synthetic Biology: Applying systems biology approaches to optimize precursor supply and redirect metabolic flux towards this compound production in microbial hosts like Escherichia coli and Saccharomyces cerevisiae.

  • Elucidation of Regulatory Networks: A deeper understanding of the transcriptional and hormonal regulation of the this compound biosynthetic pathway will enable the development of more sophisticated strategies for pathway engineering.

By addressing these research gaps, the scientific community can unlock the full potential of this compound and pave the way for its sustainable production and utilization in a wide range of applications.

References

Nerolic Acid: A Technical Guide to its Discovery, Properties, and Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerolic acid, a naturally occurring monoterpenoid, has garnered significant interest for its bioactive properties, particularly its antifungal potential. First identified as a component of the honeybee's Nasonov pheromone, this C10 isoprenoid is also found in various aromatic plants. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and a detailed exploration of its antifungal activities. The document includes structured tables of quantitative data, detailed experimental protocols for isolation and bioactivity assessment, and diagrams illustrating its biosynthetic pathway and proposed mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction

This compound, systematically named (2Z)-3,7-dimethylocta-2,6-dienoic acid, is an acyclic monoterpenoid and a structural isomer of geranic acid.[1] Its presence in nature is notable, playing a role in the chemical communication of honeybees and contributing to the aromatic profile of several plant species.[2] Beyond its role in chemical ecology, this compound has demonstrated promising biological activities, with its antifungal properties being of particular interest to the scientific community. This guide aims to provide an in-depth technical overview of this compound, from its initial discovery to our current understanding of its biological functions, with a focus on its potential as an antifungal agent.

Discovery and History

The discovery of this compound is intrinsically linked to the study of honeybee pheromones. In 1964, R. Boch and D.A. Shearer at the Bee Research Laboratory in Ottawa, Canada, identified this compound as a key constituent of the Nasonov gland secretion of worker honeybees (Apis mellifera).[2] This gland produces a pheromone that serves as an orientation signal for returning foragers and swarming bees. Along with geraniol, geranic acid, citral, farnesol, and nerol, this compound was found to be one of the principal components of this important chemical signal.[2]

Following its discovery in the animal kingdom, this compound was subsequently identified in the essential oils of various plants. It is a known constituent of lemongrass (Cymbopogon citratus), as well as plants from the Myrcia genus, such as Myrcia ovata and Myrcia lundiana.[2] The presence of this compound in these botanicals has contributed to the exploration of their traditional uses and has paved the way for further investigation into its pharmacological properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its study and application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name(2Z)-3,7-Dimethylocta-2,6-dienoic acid[3]
SynonymsNeric acid, (Z)-Isogeranic acid, cis-Geranic acid[4][5]
CAS Number4613-38-1[2]
Chemical FormulaC₁₀H₁₆O₂[2]
Molar Mass168.236 g·mol⁻¹[2]
AppearanceOily liquid
pKaData not available
SolubilityData not available in g/100mL

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Peaks/SignalsReference(s)
¹H NMR Specific chemical shifts not detailed in search results.[6]
¹³C NMR Specific chemical shifts not detailed in search results.[6]
IR Spectroscopy Specific peak values not detailed in search results.
Mass Spectrometry (EI) m/z peaks: 69 (base peak), 41, 100, 109, 125[3]

Biosynthesis

This compound, like other monoterpenes, is synthesized through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. These pathways produce the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The condensation of IPP and DMAPP forms geranyl pyrophosphate (GPP), the direct precursor to most monoterpenes. The conversion of GPP to this compound involves enzymatic oxidation of the corresponding alcohol, nerol.

Nerolic_Acid_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP Nerol Nerol GPP->Nerol Nerolic_Acid This compound Nerol->Nerolic_Acid Oxidation

Biosynthesis of this compound from IPP and DMAPP.

Antifungal Activity and Mechanism of Action

This compound has demonstrated notable antifungal activity against a range of plant pathogenic fungi.[2] Studies have shown its efficacy against Fusarium solani and Lasiodiplodia theobromae.[2] While the precise signaling pathways modulated by this compound in fungal cells have not yet been fully elucidated, the primary mechanism of action for many monoterpenes is understood to involve the disruption of the fungal cell membrane.

The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of the fungal cell membrane. This disrupts the membrane's integrity and fluidity, leading to increased permeability. The loss of selective permeability results in the leakage of essential intracellular components, such as ions and small molecules, and ultimately leads to cell death. It is also proposed that monoterpenes can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.

Antifungal_Mechanism cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects Nerolic_Acid This compound Membrane Lipid Bilayer Nerolic_Acid->Membrane Intercalation Disruption Membrane Disruption Membrane->Disruption Ergosterol Ergosterol Ergosterol->Disruption Inhibition of Synthesis Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Proposed Mechanism of Antifungal Action of this compound.

Table 3: Antifungal Activity of this compound

Fungal SpeciesActivity MetricValueReference(s)
Aspergillus flavusMIC (contact)0.8 µL/mL
Aspergillus flavusMIC (vapor)0.1 µL/mL
Fusarium solaniAntifungal properties notedSpecific MIC/IC50 not found[2]
Lasiodiplodia theobromaeAntifungal properties notedSpecific MIC/IC50 not found[2]

Experimental Protocols

The following sections provide detailed methodologies for the isolation of this compound from a natural source and for the evaluation of its antifungal activity.

Isolation of this compound by Hydrodistillation of Lemongrass

This protocol describes a general procedure for the extraction of essential oil from lemongrass, which contains this compound. Further purification by chromatography would be required to isolate pure this compound.

Materials and Equipment:

  • Fresh or dried lemongrass stalks and leaves

  • Distilled water

  • Clevenger-type apparatus or steam distillation setup

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

  • Preparation of Plant Material: Chop the lemongrass into small pieces to increase the surface area for extraction.

  • Hydrodistillation: Place the chopped lemongrass into a round-bottom flask and add distilled water until the plant material is fully submerged.

  • Apparatus Setup: Assemble the Clevenger-type apparatus or steam distillation setup according to the manufacturer's instructions.

  • Distillation: Gently heat the flask using a heating mantle. The steam will pass through the plant material, carrying the volatile essential oils.

  • Condensation and Collection: The steam and essential oil vapor will be cooled in the condenser and collected in the receiving vessel. The essential oil, being less dense than water, will form a layer on top of the hydrosol.

  • Separation: Carefully separate the essential oil from the aqueous layer using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Solvent Removal: If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the composition of the essential oil using GC-MS to confirm the presence and quantify the percentage of this compound.

Isolation_Workflow Start Start: Fresh Lemongrass Chop Chop Lemongrass Start->Chop Distill Hydrodistillation Chop->Distill Condense Condensation Distill->Condense Separate Separation of Oil and Water Condense->Separate Dry Drying with Anhydrous Na₂SO₄ Separate->Dry Analyze GC-MS Analysis Dry->Analyze End End: Essential Oil with this compound Analyze->End

Workflow for the Isolation of Lemongrass Essential Oil.
Antifungal Susceptibility Testing by Broth Microdilution (CLSI Guidelines)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and can be adapted for filamentous fungi.

Materials and Equipment:

  • This compound

  • Fungal isolate

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium.

    • Prepare a suspension of the fungal cells in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve the desired concentration range.

  • Inoculation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. Growth inhibition can be assessed visually or by reading the optical density at a specific wavelength using a microplate reader.

Conclusion and Future Directions

This compound, a monoterpenoid with a rich history tied to both insect communication and plant biochemistry, presents a promising avenue for the development of new antifungal agents. Its demonstrated activity against plant pathogenic fungi, coupled with a likely mechanism of action that targets the fungal cell membrane, makes it an attractive candidate for further investigation.

Future research should focus on several key areas. A more detailed elucidation of the specific molecular targets and signaling pathways affected by this compound in fungal cells is crucial. Quantitative structure-activity relationship (QSAR) studies could help in designing more potent synthetic derivatives. Furthermore, in vivo studies are necessary to evaluate the efficacy and safety of this compound in controlling fungal infections in agricultural and clinical settings. The development of efficient and scalable methods for the synthesis or biotechnological production of this compound will also be essential for its potential commercialization. This technical guide provides a solid foundation for these future endeavors, summarizing the current knowledge and providing the necessary protocols to advance the study of this intriguing natural product.

References

(Z)-3,7-Dimethylocta-2,6-dienoic Acid: A Technical Guide to its Core Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3,7-Dimethylocta-2,6-dienoic acid, also known as nerolic acid, is a naturally occurring monoterpenoid and a geometric isomer of geranic acid.[1] Found in various plants and as a component of the Nasonov pheromone of honeybees, this compound has garnered interest for its potential biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of the fundamental research on this compound, including its synthesis, biological activity with a focus on its antifungal effects, and proposed mechanisms of action.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name (2Z)-3,7-Dimethylocta-2,6-dienoic acid[1]
Synonyms This compound, cis-3,7-Dimethylocta-2,6-dienoic acid[1]
Molecular Formula C10H16O2[1]
Molecular Weight 168.23 g/mol [1]
Appearance Oily liquid (for the related geranic acid)
CAS Number 4613-38-1

Synthesis

The synthesis of (Z)-3,7-dimethylocta-2,6-dienoic acid typically starts from its corresponding alcohol, nerol. A common synthetic route involves a two-step oxidation process.

Experimental Protocol: Two-Step Oxidation of Nerol

Step 1: Oxidation of Nerol to Neral (the (Z)-isomer of citral)

  • Oxidizing Agent: Dess-Martin periodinane (DMP) is a suitable reagent for this selective oxidation.

  • Procedure:

    • Dissolve nerol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Add Dess-Martin periodinane portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

    • Stir vigorously until the solid dissolves.

    • Separate the organic layer, and extract the aqueous layer with the same solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude neral.

Step 2: Oxidation of Neral to this compound

  • Oxidizing Agent: Sodium chlorite (NaClO2) in the presence of a chlorine scavenger, such as 2-methyl-2-butene, is used in the Pinnick oxidation.

  • Procedure:

    • Dissolve the crude neral in a mixture of tert-butanol and water.

    • Add 2-methyl-2-butene to the solution.

    • In a separate flask, dissolve sodium chlorite and sodium dihydrogen phosphate in water.

    • Add the sodium chlorite solution dropwise to the neral solution at room temperature.

    • Stir the reaction mixture for 3-4 hours, monitoring by TLC.

    • After completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography on silica gel.

G Nerol Nerol Neral Neral ((Z)-3,7-Dimethylocta-2,6-dienal) Nerol->Neral Oxidation (e.g., DMP) Nerolic_Acid (Z)-3,7-Dimethylocta-2,6-dienoic acid Neral->Nerolic_Acid Oxidation (e.g., Pinnick)

Caption: Synthetic pathway for this compound from Nerol.

Biological Activity: Antifungal Properties

While research on the specific antifungal activity of pure (Z)-3,7-dimethylocta-2,6-dienoic acid is limited in the provided results, studies on mixtures of (Z/E) isomers and their derivatives show promising fungicidal activity against various phytopathogenic fungi.[2]

Quantitative Antifungal Activity Data

A study on (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives, synthesized from the corresponding acids, provides insights into the potential antifungal efficacy. Although the data below is for the amide derivatives, it suggests the parent carboxylic acid scaffold is a promising starting point for antifungal drug discovery.

Compound/DerivativeFungal StrainActivityValueReference
(Z/E)-N-(2-chlorophenyl)-3,7-dimethylocta-2,6-dienamide (5c) Rhizoctonia solaniInhibition Rate at 50 µg/mL94.0%[2]
(Z/E)-N-(o-tolyl)-3,7-dimethylocta-2,6-dienamide (5i) Rhizoctonia solaniInhibition Rate at 50 µg/mL93.4%[2]
(Z)-N-benzyl-3,7-dimethyl-6,7-epoxyocta-2-enamide (6b) Rhizoctonia solaniInhibition Rate at 50 µg/mL91.5%[2]
(Z/E)-N-(2-fluorophenyl)-3,7-dimethylocta-2,6-dienamide (5f) Fusarium graminearumEC504.3 µM[2]
(Z/E)-N-(2-fluorophenyl)-3,7-dimethylocta-2,6-dienamide (5f) Rhizoctonia solaniEC509.7 µM[2]
Experimental Protocol: Antifungal Bioassay (Mycelial Growth Inhibition)

The following is a generalized protocol based on the methodology for testing the antifungal activity of the derivatives.[2]

  • Preparation of Fungal Cultures: The tested fungi (e.g., Rhizoctonia solani, Fusarium graminearum) are cultured on potato dextrose agar (PDA) plates at 25 °C for 3-5 days.

  • Preparation of Test Compounds: The test compound, (Z)-3,7-dimethylocta-2,6-dienoic acid, is dissolved in a suitable solvent (e.g., acetone or dimethyl sulfoxide (DMSO)) to prepare a stock solution.

  • Preparation of Assay Plates: The stock solution is diluted with sterile PDA medium to achieve the desired final concentrations. The medium is then poured into sterile Petri dishes.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture is placed at the center of each agar plate containing the test compound.

  • Incubation: The plates are incubated at 25 °C.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions after a specific incubation period (e.g., 48-72 hours), or until the fungal growth in the control plate reaches the edge of the dish.

  • Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

  • Determination of EC50: To determine the half-maximal effective concentration (EC50), a range of concentrations of the test compound is used, and the resulting inhibition percentages are plotted against the logarithm of the concentration. The EC50 value is then calculated from the dose-response curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Fungal_Culture Fungal Culture on PDA Inoculation Inoculation with Mycelial Plug Fungal_Culture->Inoculation Test_Compound Test Compound Stock Solution Assay_Plates Assay Plates with Test Compound Test_Compound->Assay_Plates Assay_Plates->Inoculation Incubation Incubation (e.g., 25°C, 48-72h) Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Calculation Calculate Inhibition Rate & EC50 Measurement->Calculation

Caption: Workflow for antifungal mycelial growth inhibition assay.

Mechanism of Action

The precise signaling pathways and molecular targets of (Z)-3,7-dimethylocta-2,6-dienoic acid in fungi have not been extensively elucidated in the provided search results. However, research on the related compound, geranic acid, in the form of choline geranate, suggests a mechanism involving the disruption of bacterial cell membranes. It is proposed that the geranate ions and geranic acid integrate into the bacterial membranes, leading to membrane thinning and a loss of homeostasis.

For monoterpenes in general, a common proposed antifungal mechanism of action is the disruption of the fungal cell membrane's integrity. Their lipophilic nature allows them to partition into the lipid bilayer, increasing membrane fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death.

G cluster_compound Compound cluster_cell Fungal Cell Nerolic_Acid (Z)-3,7-Dimethylocta-2,6-dienoic acid Cell_Membrane Fungal Cell Membrane Nerolic_Acid->Cell_Membrane Interacts with Membrane_Disruption Increased Permeability & Loss of Integrity Cell_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antifungal action for this compound.

Conclusion

(Z)-3,7-Dimethylocta-2,6-dienoic acid represents a promising natural compound with potential for development as an antifungal agent. While current research, particularly on its derivatives, indicates significant fungicidal activity, further studies are required to fully elucidate the antifungal spectrum and potency of the pure (Z)-isomer. Future research should focus on determining the specific MIC values against a broader range of fungal pathogens, elucidating the precise molecular targets and signaling pathways involved in its mechanism of action, and developing stereoselective synthetic routes to obtain the pure compound for detailed pharmacological evaluation. Such efforts will be crucial for translating the potential of this natural product into practical applications in agriculture and medicine.

References

Preliminary Studies on the Biological Activity of Nerol and Nervonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Nerolic acid" did not yield significant scientific literature detailing its biological activities. It is presumed that this term may be a conflation of two distinct yet similarly named compounds: Nerol , a monoterpene alcohol, and Nervonic acid , a monounsaturated fatty acid. This guide, therefore, presents a comprehensive overview of the preliminary biological studies for both Nerol and Nervonic acid to provide valuable insights for researchers, scientists, and drug development professionals.

Biological Activity of Nerol

Nerol is a naturally occurring monoterpene alcohol found in the essential oils of many plants. Preliminary studies have indicated its potential as a therapeutic agent due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

Antimicrobial Activity of Nerol

Nerol has demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[1][2] The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.

Table 1: Minimum Inhibitory Concentrations (MIC) of Nerol against Various Pathogens

MicroorganismStrainMIC (µg/mL)Reference
Pasteurella aerogenes500[1][2]
Salmonella enterica500[1][2]
Staphylococcus aureus>1000[1]
Acinetobacter baumannii>1000[1]
Candida albicans500-2000[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of Nerol against various microbial strains is determined using the broth microdilution method.

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a saline solution, adjusted to a 0.5 McFarland standard.

  • Preparation of Nerol Dilutions: A stock solution of Nerol is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of Nerol are then prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature and duration for the specific microorganism being tested.

  • Determination of MIC: The MIC is determined as the lowest concentration of Nerol that visibly inhibits the growth of the microorganism.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Standardized Microbial Inoculum C Inoculation of Microtiter Plate A->C B Serial Dilutions of Nerol B->C D Incubation C->D E Visual Inspection for Growth D->E F Determination of MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Nerol.

Biological Activity of Nervonic Acid

Nervonic acid is a long-chain monounsaturated omega-9 fatty acid. It has been investigated for its potential therapeutic benefits, particularly in the context of cancer and inflammation.[4]

Anticancer Activity of Nervonic Acid in Triple-Negative Breast Cancer (TNBC)

Studies have shown that Nervonic acid exhibits antitumor effects against triple-negative breast cancer (TNBC) cells both in vitro and in vivo.[4][5]

Table 2: Effects of Nervonic Acid on BT-549 TNBC Cells

ParameterConcentrationEffectReference
Cell ViabilityIncreasing concentrationsReduced[4]
Apoptosis Marker (single-stranded DNA)100 µMIncreased expression[4]
Apoptosis Inhibitor (NF-κB)100 µMDecreased expression[4][5]
Proliferation Marker (Ki-67)100 µMDecreased expression[4]
Cell Migration & Invasion10 µMInhibited[4]
E-cadherin (CDH1) mRNA10 µMNon-significant increase[4]
N-cadherin (CDH2) mRNA10 µMSignificant decrease[4]
MMP-9 & MMP-2 Protein10 µMDecreased expression[4]
Experimental Protocols for Anticancer Assays
  • Cell Seeding: BT-549 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Nervonic acid (e.g., 1, 10, 100, 1000 µM) or a vehicle control (e.g., DMSO) for a specified duration.

  • Assay: A cell viability reagent (e.g., MTT, WST-1) is added to each well.

  • Measurement: The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to the control.

  • Cell Lysis: Treated and control cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., NF-κB, MMP-9, MMP-2) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathway of Nervonic Acid in TNBC

Nervonic acid appears to exert its anticancer effects in TNBC by modulating key signaling pathways involved in apoptosis, proliferation, and metastasis.

Nervonic_Acid_Pathway cluster_NA Nervonic Acid Treatment cluster_cellular_effects Cellular Effects cluster_molecular_targets Molecular Targets NA Nervonic Acid NFkB NF-κB Expression ↓ NA->NFkB inhibits Ki67 Ki-67 Expression ↓ NA->Ki67 inhibits Cadherins N-cadherin Expression ↓ NA->Cadherins inhibits MMPs MMP-2 & MMP-9 Expression ↓ NA->MMPs inhibits Apoptosis Increased Apoptosis Proliferation Decreased Proliferation Metastasis Decreased Migration & Invasion NFkB->Apoptosis leads to Ki67->Proliferation leads to Cadherins->Metastasis leads to MMPs->Metastasis

References

Spectroscopic Profile of Nerolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nerolic acid, systematically known as (2Z)-3,7-dimethylocta-2,6-dienoic acid, is a monoterpenoid and an unsaturated fatty acid.[1] With the chemical formula C₁₀H₁₆O₂, it has a molar mass of approximately 168.23 g/mol .[1] This compound is found in nature, notably as a component of the Nasonov scent gland in honeybees and in the essential oils of various plants, where it may contribute to their antifungal properties.[1] A thorough understanding of its spectroscopic characteristics is essential for its identification, quantification, and characterization in complex mixtures, which is critical for researchers in natural product chemistry, chemical ecology, and drug development.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It includes detailed experimental protocols for data acquisition and a workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally derived NMR and IR peak assignments in public databases, typical and expected values based on the compound's structure are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented here are typical chemical shift ranges for the distinct proton and carbon environments in this compound, typically recorded in a deuterated solvent like chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Atom Number(s)Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
H2Vinylic Proton5.6 - 5.8Singlet (s)
H6Vinylic Proton5.0 - 5.2Triplet (t)
H4, H5Allylic Protons2.1 - 2.3Multiplet (m)
H10Methyl Protons (on C=C)2.1 - 2.2Singlet (s)
H8, H9Methyl Protons (on C=C)1.6 - 1.8Singlets (s)
H (COOH)Carboxylic Acid Proton10.0 - 13.0Broad Singlet (br s)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Atom NumberCarbon EnvironmentExpected Chemical Shift (δ, ppm)
C1Carboxylic Acid Carbonyl170 - 175
C2Vinylic Carbon115 - 120
C3Vinylic Carbon160 - 165
C4Allylic Carbon40 - 45
C5Allylic Carbon25 - 30
C6Vinylic Carbon120 - 125
C7Vinylic Carbon130 - 135
C8Methyl Carbon15 - 20
C9Methyl Carbon25 - 30
C10Methyl Carbon20 - 25
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by features characteristic of a carboxylic acid and carbon-carbon double bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300 - 2500O-H stretchCarboxylic AcidBroad, Strong
~2970, ~2915, ~2855C-H stretch (sp³)AlkylMedium to Strong
~3030C-H stretch (sp²)AlkeneMedium
1715 - 1680C=O stretchCarboxylic AcidStrong, Sharp
1650 - 1640C=C stretchAlkeneMedium, Sharp
~1440C-H bendAlkylMedium
1300 - 1200C-O stretchCarboxylic AcidStrong
~930O-H bend (out-of-plane)Carboxylic Acid DimerBroad, Medium
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratios (m/z) of the molecular ion and its fragments provide information about the molecule's mass and structure.

Table 4: Major Mass Spectrometry Peaks (EI-MS) for this compound

m/zRelative IntensityPossible Fragment Interpretation
168LowMolecular Ion [M]⁺
125Moderate[M - C₃H₇]⁺
109Low[M - COOH - H₂O]⁺
100ModerateFragmentation product
69100% (Base Peak)Isoprenyl cation [(C₅H₉)]⁺
41HighAllyl cation [(C₃H₅)]⁺

Data sourced from PubChem CID 5312583.[2]

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid organic compound like this compound. Instrument parameters should be optimized for the specific machine and sample concentration.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation : Place the NMR tube in the spectrometer's probe.

  • ¹H NMR Acquisition :

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

    • Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.[3]

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) data. Phase and baseline correct the resulting spectrum and calibrate it to the TMS reference signal.

FT-IR Spectroscopy Protocol

The Attenuated Total Reflectance (ATR) method is often preferred for liquid samples due to its simplicity.

  • Instrument Setup : Select the appropriate spectral range (e.g., 4000 to 400 cm⁻¹) and resolution.

  • Background Spectrum : Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application : Place a single drop of neat this compound directly onto the ATR crystal surface.

  • Data Acquisition : Acquire the spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely before the next measurement.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

This protocol is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Sample Preparation : Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC Separation :

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5ms column) to separate it from any impurities.

    • Use a temperature program that allows for the elution of this compound as a sharp peak.

  • Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded by a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis : The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection : A detector records the abundance of each ion at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS->MS_Data Structure Verified Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis and structural verification of a chemical compound.

References

In-Depth Technical Guide: Nerolic Acid Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

This technical guide provides a comprehensive overview of the safety and handling precautions for nerolic acid. Intended for an audience of researchers, scientists, and professionals in drug development, this document synthesizes available data on the physicochemical properties, toxicological profile, and safe handling practices for this compound. While this compound has applications in various industries, a thorough understanding of its potential hazards is crucial for ensuring laboratory and workplace safety. This guide presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to illustrate key safety workflows. It is important to note that while data is available for this compound and related compounds, significant gaps in the toxicological data for pure this compound exist, particularly concerning inhalation toxicity, toxicokinetics, and specific mechanisms of action.

Chemical and Physical Properties

This compound, also known as (2Z)-3,7-dimethylocta-2,6-dienoic acid, is a monoterpenoid carboxylic acid.[1] A summary of its key chemical and physical properties is provided in Table 1.

PropertyValueReference
Chemical Formula C₁₀H₁₆O₂[1]
Molar Mass 168.236 g·mol⁻¹[1]
CAS Number 4613-38-1[1]
EC Number 202-058-4[1]
Appearance Data not available
Odor Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Vapor Pressure 0.2699 mmHg @ 20°C (for a "Neroli" mixture)[2]

Toxicological Profile

The toxicological data for this compound is not exhaustive. Some available data is derived from studies on "Neroli oil" or related compounds like geraniol and nerol, which may not accurately reflect the properties of pure this compound.

Acute Toxicity

Quantitative data on the acute toxicity of pure this compound is limited. The following table summarizes available data, some of which pertains to a "Neroli" mixture.

RouteSpeciesValueRemarksReference
Oral RatLD50: > 2000 mg/kg bw (for nerol)Low oral toxicity[3]
RatLD50: 3,497.85 mg/kg (for a "Neroli" mixture)May be harmful if swallowed[2]
Dermal RabbitLD50: > 2000 mg/kg bw (for nerol)Low dermal toxicity[3]
LD50: 2,582.56 mg/kg (for a "Neroli" mixture)May be harmful in contact with skin[2]
Inhalation LC50: 29.10 (units not specified, for a "Neroli" mixture)May be harmful if inhaled[2]
Irritation and Sensitization

This compound is classified as a skin and eye irritant.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Sensitization: Data not available.

  • Skin Sensitization: May cause an allergic skin reaction.[2]

Other Toxicological Endpoints

Limited data is available for other toxicological endpoints.

EndpointResultReference
Germ Cell Mutagenicity Not classified[2]
Carcinogenicity Not classified[2]
Reproductive Toxicity Not classified[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure) Not classified[2]
Aspiration Hazard May be fatal if swallowed and enters airways (for a "Neroli" mixture)[2]

Hazard Classification and Handling

GHS Classification

Based on available data, this compound is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure3H335: May cause respiratory irritation

Source: Sigma-Aldrich Safety Data Sheet

Signal Word: Warning

Hazard Pictograms:

alt text

Personal Protective Equipment (PPE)
  • Engineering Controls: Use in a well-ventilated area.

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.

  • Respiratory Protection: If ventilation is inadequate, use a suitable respirator.

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray. Wash thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.

First Aid Measures
  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention.

  • Skin Contact: Immediately wash with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Get medical attention.

Experimental Protocols

Detailed experimental protocols for assessing the safety of chemicals like this compound are standardized to ensure reproducibility and reliability of data. The following sections describe the methodologies for key irritation studies.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) damage to the skin.

  • Test Animals: Healthy young adult albino rabbits are typically used.

  • Preparation: The day before the test, the fur on the animal's back is clipped.

  • Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After exposure, the patch is removed, and the skin is washed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the skin reactions is scored according to a standardized scale.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

  • Test Animals: Healthy young adult albino rabbits are used.

  • Procedure: A single 0.1 mL dose of the liquid test substance (or 0.1 g of a solid) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for any lesions.

  • Scoring: The severity of ocular lesions is graded using a standardized scoring system.

Signaling Pathways and Mechanisms of Toxicity

The specific signaling pathways and molecular mechanisms underlying the irritant effects of this compound have not been well-elucidated in the available literature. Research on other fatty acids and irritants suggests that skin and respiratory irritation can involve the activation of various inflammatory pathways, including the release of pro-inflammatory cytokines and the activation of sensory nerves. However, without specific studies on this compound, any discussion of its mechanism of action would be speculative.

Visualizations

As specific signaling pathways for this compound are not well-documented, a generalized workflow for the safety assessment of a chemical is provided below. This logical diagram illustrates the decision-making process for determining the toxicological profile of a substance.

Safety_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Assessment & Classification start Novel Compound physchem Physicochemical Characterization start->physchem qsar In Silico / QSAR Modeling physchem->qsar cytotoxicity Cytotoxicity Assays qsar->cytotoxicity skin_corrosion Skin Corrosion/Irritation (e.g., OECD 431, 439) cytotoxicity->skin_corrosion eye_irritation Eye Irritation (e.g., OECD 492) skin_corrosion->eye_irritation genotoxicity Genotoxicity Assays (e.g., Ames Test) eye_irritation->genotoxicity acute_toxicity Acute Toxicity (Oral, Dermal, Inhalation) genotoxicity->acute_toxicity Data Gaps or Concern hazard_id Hazard Identification genotoxicity->hazard_id repeated_dose Repeated Dose Toxicity acute_toxicity->repeated_dose sensitization Skin Sensitization repeated_dose->sensitization sensitization->hazard_id dose_response Dose-Response Assessment hazard_id->dose_response exposure_assessment Exposure Assessment dose_response->exposure_assessment risk_characterization Risk Characterization exposure_assessment->risk_characterization classification GHS Classification & Labeling risk_characterization->classification end Safety Data Sheet & Handling Guidelines classification->end

Caption: A generalized workflow for the safety assessment of a chemical substance.

Transportation

Information regarding the specific UN number, transport hazard class, and packing group for this compound is not consistently available. It is recommended to consult the most current safety data sheet from the supplier for detailed transportation regulations.

Conclusion

This compound presents moderate hazards, primarily related to skin, eye, and respiratory irritation. While acute toxicity appears to be low based on data from related compounds, the potential for harm upon contact or inhalation necessitates careful handling and the use of appropriate personal protective equipment. The lack of comprehensive toxicological data for pure this compound, especially concerning chronic effects, toxicokinetics, and specific mechanisms of toxicity, underscores the need for caution and further research. Adherence to the safety precautions outlined in this guide is essential for minimizing risk in a research and development setting.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Nerolic Acid from Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerolic acid, a monoterpenoid carboxylic acid, is a valuable natural compound with potential applications in the pharmaceutical and fragrance industries. This document provides a detailed protocol for the extraction and purification of this compound from essential oils, with a particular focus on high-content sources such as Myrcia lundiana. The protocol outlines a multi-step process involving initial essential oil extraction by steam distillation, followed by purification of this compound using acid-base liquid-liquid extraction and column chromatography. Quantitative data on the composition of relevant essential oils is provided, and a comprehensive experimental workflow is illustrated.

Introduction

This compound, also known as (2Z)-3,7-dimethylocta-2,6-dienoic acid, is a naturally occurring organic compound found in various essential oils. It is a geometric isomer of geranic acid. This compound and its derivatives are of interest due to their potential biological activities and use as fragrance compounds. Effective isolation of this compound from its natural sources is crucial for further research and development. This protocol details a robust method for its extraction and purification.

Data Presentation

The selection of a suitable plant source is the primary step for efficient this compound extraction. The following table summarizes the chemical composition of Myrcia lundiana essential oil, a known source with a high concentration of this compound.

CompoundChemical ClassConcentration Range (%)Boiling Point (°C)
This compound Monoterpenoid Acid 27.8 - 35.64 ~280
1,8-CineoleMonoterpenoid Ether9.04 - 14.01176 - 177
α-TerpineolMonoterpenoid Alcohol7.12 - 8.41219
β-PineneMonoterpene5.08 - 9.03164 - 166
Z-α-trans-BergamotolSesquiterpenoid Alcohol5.40 - 7.57-
Caryophyllene OxideSesquiterpenoid Ether4.12 - 7.11~267

Experimental Protocols

This protocol is divided into three main stages:

  • Stage 1: Essential Oil Extraction via Steam Distillation.

  • Stage 2: Selective Extraction of this compound using Acid-Base Chemistry.

  • Stage 3: Purification of this compound by Column Chromatography.

Stage 1: Essential Oil Extraction from Myrcia lundiana Leaves

Objective: To extract the crude essential oil containing this compound from the plant material.

Materials:

  • Fresh or dried leaves of Myrcia lundiana

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

  • Heating mantle

  • Anhydrous sodium sulfate

  • Glassware (beakers, graduated cylinders, separatory funnel)

Procedure:

  • Preparation of Plant Material: If using fresh leaves, coarsely chop them to increase the surface area for steam penetration. If using dried leaves, they can be used whole or slightly crushed.

  • Apparatus Setup: Assemble the steam distillation apparatus as per the manufacturer's instructions. Ensure all glass joints are properly sealed.

  • Loading the Apparatus: Fill the boiling flask with distilled water to approximately two-thirds of its volume. Place the prepared plant material into the biomass flask.

  • Distillation: Heat the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

  • Condensation and Collection: The steam and essential oil vapor mixture will travel to the condenser, where it will cool and return to a liquid state. Collect the distillate, which will consist of a biphasic mixture of essential oil and water (hydrosol), in the collection vessel.

  • Separation of Essential Oil: Transfer the collected distillate to a separatory funnel. Allow the layers to separate; the essential oil will typically be the upper layer. Carefully drain and discard the lower aqueous layer (hydrosol).

  • Drying the Essential Oil: Transfer the collected essential oil to a clean, dry flask. Add a small amount of anhydrous sodium sulfate to remove any residual water. Swirl gently and then decant or filter the dried essential oil into a clean, tared vial.

  • Yield Calculation: Determine the mass of the extracted essential oil and calculate the yield relative to the initial mass of the plant material.

Stage 2: Acid-Base Liquid-Liquid Extraction of this compound

Objective: To selectively separate the acidic this compound from the neutral components of the essential oil.

Materials:

  • Crude essential oil from Stage 1

  • Diethyl ether (or another suitable organic solvent like ethyl acetate)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Separatory funnel

  • pH paper or pH meter

  • Glassware

Procedure:

  • Dissolving the Essential Oil: Dissolve the crude essential oil in a suitable volume of diethyl ether (e.g., 50 mL of ether per 5 g of oil) in a separatory funnel.

  • Basification: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. This will convert the acidic this compound into its water-soluble sodium salt (sodium nerolate).

  • Separation of Layers: Allow the layers to separate. The top organic layer contains the neutral components (terpenes, ethers, alcohols), while the bottom aqueous layer contains the sodium nerolate.

  • Extraction of Aqueous Layer: Drain the lower aqueous layer into a clean flask. To ensure complete extraction, repeat the basification step on the organic layer with a fresh portion of 1 M NaOH solution. Combine the aqueous extracts.

  • Washing the Organic Layer: The organic layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to recover the neutral components if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl solution dropwise while stirring until the pH of the solution is acidic (pH ~2-3), as confirmed by pH paper or a pH meter. This will protonate the sodium nerolate, regenerating the water-insoluble this compound, which will precipitate or form an oily layer.

  • Extraction of this compound: Add a fresh portion of diethyl ether to the acidified aqueous solution in a clean separatory funnel. Shake vigorously to extract the this compound into the organic layer.

  • Separation and Drying: Allow the layers to separate and drain the lower aqueous layer. Collect the upper organic layer containing the purified this compound. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Solvent Removal: Evaporate the diethyl ether using a rotary evaporator to obtain the purified, albeit still potentially crude, this compound.

Stage 3: Column Chromatography for Final Purification

Objective: To achieve high purity this compound by removing any remaining minor impurities.

Materials:

  • Crude this compound from Stage 2

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the initial, non-polar eluting solvent (e.g., hexane) and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in a series of labeled tubes or flasks.

  • Monitoring the Separation: Monitor the separation by spotting the collected fractions on TLC plates, developing them in an appropriate solvent system, and visualizing the spots under a UV lamp. This compound, being more polar than many other components, will elute later than non-polar impurities.

  • Combining and Evaporation: Combine the fractions that contain pure this compound (as determined by TLC). Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the highly purified this compound.

  • Final Analysis: Confirm the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Extraction_Workflow cluster_stage1 Stage 1: Essential Oil Extraction cluster_stage2 Stage 2: Acid-Base Extraction cluster_stage3 Stage 3: Purification s1_start Myrcia lundiana Leaves s1_process Steam Distillation s1_start->s1_process s1_product Crude Essential Oil (this compound + Neutral Components) s1_process->s1_product s2_input Crude Essential Oil s1_product->s2_input s2_process Dissolve in Ether Add 1M NaOH s2_input->s2_process s2_separation Separatory Funnel s2_process->s2_separation s2_aqueous Aqueous Layer (Sodium Nerolate) s2_separation->s2_aqueous Lower Layer s2_organic Organic Layer (Neutral Components) s2_separation->s2_organic Upper Layer s2_acidify Add 1M HCl (pH 2-3) s2_aqueous->s2_acidify s2_extract Extract with Ether s2_acidify->s2_extract s2_product Crude this compound s2_extract->s2_product s3_input Crude this compound s2_product->s3_input s3_process Silica Gel Column Chromatography s3_input->s3_process s3_fractions Collect Fractions s3_process->s3_fractions s3_analysis TLC Analysis s3_fractions->s3_analysis s3_product Pure this compound s3_analysis->s3_product

Caption: Experimental workflow for this compound extraction.

Acid_Base_Extraction_Logic cluster_mixture Essential Oil in Diethyl Ether cluster_aqueous Aqueous Phase Nerolic_Acid This compound (R-COOH) (in organic phase) Add_NaOH Add 1M NaOH Nerolic_Acid->Add_NaOH Neutral_Components Neutral Components (in organic phase) Sodium_Nerolate Sodium Nerolate (R-COO⁻ Na⁺) (water-soluble) Add_HCl Add 1M HCl Sodium_Nerolate->Add_HCl Nerolic_Acid_Regen This compound (R-COOH) (precipitates/dissolves in ether) Add_NaOH->Sodium_Nerolate Add_HCl->Nerolic_Acid_Regen

Caption: Logic of acid-base extraction for this compound.

Synthesis of Nerolic Acid in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerolic acid, or (2Z)-3,7-dimethyl-2,6-octadienoic acid, is a naturally occurring monoterpenoid with potential applications in the pharmaceutical and fragrance industries. Its synthesis in a laboratory setting is crucial for further research and development. This document provides detailed application notes and protocols for the chemical synthesis of this compound from its corresponding alcohol, nerol. The primary method detailed is a two-step oxidation process, which involves the initial oxidation of nerol to neral, followed by further oxidation to this compound. An alternative one-pot synthesis is also discussed. This guide includes comprehensive experimental procedures, data presentation in tabular format, and visual diagrams to illustrate the workflow and chemical transformations.

Introduction

This compound is the cis-isomer of geranic acid and is found in various essential oils.[1] It plays a role as a chemical messenger in honeybees and exhibits antifungal properties.[2] Laboratory synthesis allows for the production of pure this compound for detailed study and application. The most common and efficient synthetic route involves the oxidation of the primary alcohol, nerol. This process can be achieved through various methods, with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation being a prominent and selective method.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C₁₀H₁₆O₂[1]
Molar Mass 168.23 g/mol [1]
Appearance Colorless to pale yellow oil
IUPAC Name (2Z)-3,7-Dimethylocta-2,6-dienoic acid[2]
Table 2: Spectroscopic Data for this compound Characterization
Technique Observed Data
¹H NMR (CDCl₃)Data not available in search results.
¹³C NMR (CDCl₃)Data not available in search results.
IR (Infrared) Data not available in search results.
MS (Mass Spec.) m/z: 69 (100%), 41 (47.3%), 100 (15.5%), 109 (9.5%), 125 (7.3%)

Note: The provided mass spectrometry data is for the electron ionization (EI) of "Neric acid," a synonym for this compound.

Experimental Protocols

Two primary protocols for the synthesis of this compound from nerol are presented below. The first is a two-step oxidation process, and the second is a more direct one-pot synthesis.

Protocol 1: Two-Step Oxidation of Nerol to this compound

This protocol involves the initial selective oxidation of nerol to its corresponding aldehyde, neral, followed by the oxidation of neral to this compound.

Step 1: Oxidation of Nerol to Neral using TEMPO/IBD

This procedure is adapted from a well-established method for the selective oxidation of primary alcohols to aldehydes.

Materials:

  • Nerol (97%)

  • Acetonitrile (CH₃CN)

  • pH 7.0 buffer solution

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Iodobenzene diacetate (IBD)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium hydrogen carbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Diethyl ether for elution

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, combine acetonitrile, nerol, and the pH 7.0 buffer solution.

  • Add a catalytic amount of TEMPO to the mixture.

  • Slowly add iodobenzene diacetate (IBD) to the stirring solution at 0 °C (ice bath).

  • Monitor the reaction progress using thin-layer chromatography (TLC) until all the nerol has been consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium hydrogen carbonate, and saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude neral.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and diethyl ether as the eluent to yield pure neral.

Step 2: Oxidation of Neral to this compound

A specific detailed protocol for this step with quantitative data was not found in the search results. The following is a general procedure based on the oxidation of aldehydes to carboxylic acids.

Materials:

  • Neral (from Step 1)

  • tert-Butyl alcohol

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂)

  • Monobasic sodium phosphate (NaH₂PO₄)

  • Water

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve neral in tert-butyl alcohol.

  • In a separate flask, prepare a solution of sodium chlorite and monobasic sodium phosphate in water.

  • Add the sodium chlorite solution dropwise to the neral solution at room temperature. 2-Methyl-2-butene is added as a scavenger for hypochlorite.

  • Stir the reaction mixture vigorously and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Further purification can be achieved by chromatography or distillation.

Protocol 2: One-Pot Synthesis of this compound from Nerol using TEMPO/NaOCl/NaClO₂

This protocol is a more direct method for the oxidation of primary alcohols to carboxylic acids.

Materials:

  • Nerol

  • Acetonitrile

  • Phosphate buffer (pH ~6.5)

  • TEMPO

  • Sodium chlorite (NaClO₂)

  • Sodium hypochlorite (NaOCl, bleach)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of nerol in acetonitrile, add the phosphate buffer.

  • Add a catalytic amount of TEMPO to the biphasic mixture.

  • In a separate container, prepare a solution of sodium chlorite and a catalytic amount of sodium hypochlorite in water.

  • Slowly add the oxidant solution to the reaction mixture, maintaining the temperature between 20-25°C.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • After completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Extract the mixture with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain this compound.

  • Purify the product as needed.

Mandatory Visualization

Synthesis_of_Nerolic_Acid Nerol Nerol ((2Z)-3,7-Dimethylocta-2,6-dien-1-ol) Neral Neral ((2Z)-3,7-Dimethylocta-2,6-dienal) Nerol->Neral Oxidation (e.g., TEMPO/IBD) Nerolic_Acid This compound ((2Z)-3,7-Dimethylocta-2,6-dienoic acid) Neral->Nerolic_Acid Oxidation (e.g., NaClO₂)

Caption: Two-step synthesis pathway of this compound from Nerol.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Start with Nerol Reaction Oxidation Reaction (e.g., TEMPO-mediated) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Chromatography/Distillation Concentration->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Final_Product Final_Product Characterization->Final_Product Pure this compound

Caption: General experimental workflow for this compound synthesis.

References

Application Note: Quantification of Nerolic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of nerolic acid in various sample matrices using gas chromatography-mass spectrometry (GC-MS) following a derivatization procedure. The protocol is intended for researchers, scientists, and drug development professionals requiring accurate determination of this acidic terpene. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis.

Introduction

This compound, a monoterpenoid, is a naturally occurring organic compound found in the essential oils of various plants. Its isomeric form is geranic acid. Due to its potential biological activities, there is a growing interest in its accurate quantification in complex matrices for applications in pharmacology, natural product chemistry, and quality control of essential oils. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of acidic compounds like this compound by GC can be challenging due to their polarity, which can lead to poor peak shape and low sensitivity. To overcome these limitations, a derivatization step is employed to convert the carboxylic acid group into a less polar and more volatile silyl ester. This application note provides a detailed protocol for the silylation of this compound followed by its quantification using GC-MS.

Experimental

Reagents and Materials
  • This compound standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Ethyl Acetate (GC grade)

  • Internal Standard (IS): Tetradecanoic acid or a suitable non-interfering analog

  • Methanol (GC grade)

  • Nitrogen gas (high purity)

  • Glass vials with PTFE-lined caps

  • Micropipettes

  • Heating block or oven

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of the selected internal standard (e.g., Tetradecanoic acid) and dissolve it in 10 mL of ethyl acetate.

Sample Preparation (Liquid-Liquid Extraction): For liquid samples, a liquid-liquid extraction may be necessary. A general protocol is as follows:

  • To 1 mL of the sample, add 1 mL of ethyl acetate.

  • Vortex for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • Repeat the extraction twice more and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of ethyl acetate (e.g., 100 µL) before derivatization.

Derivatization Protocol
  • Transfer 50 µL of the standard solution or reconstituted sample extract into a clean, dry glass vial.

  • Add 10 µL of the internal standard solution (e.g., 50 µg/mL).

  • Add 50 µL of pyridine.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions
GC Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (this compound-TMS) m/z (to be determined from the mass spectrum of the derivatized standard, typically including the molecular ion and characteristic fragment ions)
SIM Ions (IS-TMS) m/z (to be determined from the mass spectrum of the derivatized internal standard)

Results and Discussion

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following tables summarize the representative quantitative data.

Table 1: Linearity of this compound-TMS Derivative

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value
Correlation Coefficient (r²) > 0.995

Table 2: Method Detection and Quantification Limits

ParameterValue (µg/mL)
LOD ~0.1
LOQ ~0.3

Table 3: Precision and Accuracy (n=6)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)RSD (%)
5Example Value95 - 105< 10
50Example Value95 - 105< 10
90Example Value95 - 105< 10

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Start stock Prepare Stock Solutions (this compound & IS) start->stock sample_prep Sample Extraction (if necessary) start->sample_prep working Prepare Working Standards stock->working mix Mix Sample/Standard, IS, Pyridine working->mix sample_prep->mix add_bstfa Add BSTFA + 1% TMCS mix->add_bstfa heat Heat at 70°C for 30 min add_bstfa->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify end End quantify->end

Caption: Experimental workflow for the quantification of this compound using GC-MS.

derivatization_pathway nerolic_acid This compound (R-COOH) tms_ester This compound-TMS Ester (R-COOSi(CH3)3) (Volatile & Thermally Stable) nerolic_acid->tms_ester + BSTFA (Pyridine, 70°C) bstfa BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

Caption: Derivatization of this compound to its trimethylsilyl (TMS) ester.

Conclusion

The described GC-MS method with a prior silylation derivatization step provides a reliable and sensitive approach for the quantification of this compound. The method exhibits excellent performance characteristics, making it a valuable tool for researchers in various scientific disciplines. The detailed protocol and representative data presented in this application note can be readily adapted for routine analysis of this compound in diverse sample matrices.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Nerolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerolic acid, a monoterpenoid and an isomer of geranic acid, is a natural organic compound found in various essential oils. Its potential biological activities, including anti-inflammatory and antimicrobial properties, have garnered interest in the pharmaceutical and nutraceutical industries. Accurate and reliable quantification of this compound in different matrices is crucial for quality control, formulation development, and pharmacokinetic studies. This application note presents a detailed protocol for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is designed to be a robust starting point for researchers and may be further optimized based on specific sample matrices and analytical requirements.

Experimental Protocol

This protocol outlines the necessary steps for the quantitative analysis of this compound.

Materials and Reagents
  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (or Formic acid for MS-compatibility)

  • 0.45 µm Syringe filters (e.g., PVDF or PTFE)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.

Chromatographic Conditions
  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric acid in water. A typical starting ratio would be 60:40 (v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm (due to the conjugated double bond system in this compound).

  • Injection Volume: 10 µL

  • Run Time: Approximately 10-15 minutes, sufficient to elute this compound and any relevant impurities.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. Below are general guidelines for different sample types.

  • Liquid Samples (e.g., essential oils, formulations):

    • Dilute the sample with methanol to bring the expected this compound concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[1][2]

  • Solid Samples (e.g., plant material, powders):

    • Homogenize a known amount of the solid sample.

    • Perform a solvent extraction using methanol or acetonitrile. Sonication can be used to improve extraction efficiency.

    • Centrifuge the extract to pellet solid debris.[1]

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Biological Matrices (e.g., plasma, tissue homogenates):

    • Perform a protein precipitation by adding a cold organic solvent like acetonitrile (typically 3 parts solvent to 1 part sample).[3][4]

    • Vortex and then centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[1][3]

    • Collect the supernatant and evaporate the solvent under a stream of nitrogen if concentration is needed.

    • Reconstitute the residue in the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The following table summarizes the expected quantitative performance of this HPLC method for this compound analysis. (Note: This data is illustrative and should be confirmed during method validation).

ParameterExpected Value
Retention Time (t R)~ 6.5 min
Linearity (r²)≥ 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Recovery95 - 105%
Precision (%RSD)< 2%

Method Validation

For reliable and accurate results, the method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: Assess the ability to measure this compound in the presence of potential interferences.

  • Linearity: Analyze a series of standards to demonstrate a linear relationship between concentration and peak area. A correlation coefficient (r²) of >0.99 is generally considered acceptable.

  • Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of this compound.

  • Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method, typically expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of analyte that can be accurately and precisely quantified.

  • Robustness: Assess the method's performance when small, deliberate changes are made to the chromatographic conditions (e.g., mobile phase composition, pH, column temperature).

Signaling Pathways and Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction / Dilution Sample->Extraction Standard This compound Standard Standard->Extraction (for Calibration Curve) Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_Vial Sample in HPLC Vial Filtration->HPLC_Vial Autosampler Autosampler Injection HPLC_Vial->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (215 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. The use of a C18 column with a simple isocratic mobile phase and UV detection makes this method accessible to most analytical laboratories. Proper sample preparation and method validation are critical to ensure accurate and precise results, making this protocol a valuable tool for researchers, scientists, and drug development professionals working with this compound.

References

Application Notes and Protocols: In Vitro Antifungal Assay of Nerolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerolic acid, also known as (Z)-3,7-dimethyl-2,6-octadienoic acid, is a monoterpenoid that has garnered interest for its potential antifungal properties. It is a naturally occurring compound found in the essential oils of various plants, including lemongrass. The rising incidence of fungal infections and the emergence of drug-resistant strains necessitate the exploration of novel antifungal agents. This document provides a comprehensive overview of the in vitro antifungal activity of this compound, detailing its mechanism of action and providing standardized protocols for its evaluation.

Mechanism of Action

The primary antifungal mechanism of this compound and related monoterpenoids is the disruption of fungal cell membrane integrity. As lipophilic compounds, they can readily intercalate into the lipid bilayer of the fungal plasma membrane. This insertion alters membrane fluidity and permeability, leading to several detrimental effects on the fungal cell:

  • Ergosterol Interaction: this compound is believed to interact with ergosterol, the primary sterol in fungal cell membranes, which is analogous to cholesterol in mammalian cells. This interaction destabilizes the membrane, leading to the formation of pores and subsequent leakage of essential intracellular components such as ions and small molecules.

  • Inhibition of Key Enzymes: The altered membrane environment can inhibit the function of membrane-bound enzymes crucial for cell wall synthesis and nutrient transport.

  • Increased Oxidative Stress: Disruption of the mitochondrial membrane potential can lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components and ultimately leading to cell death.

It is important to note that while the primary target is the cell membrane, downstream effects can impact various cellular signaling pathways.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, data from closely related compounds such as its alcohol precursor, nerol, and its derivatives provide insight into its potential antifungal efficacy.

Table 1: Antifungal Activity of Nerol

Fungal SpeciesAssay TypeValueReference
Candida albicansMIC0.77 µL/mL[1]
DermatophytesGMIC34.5 µg/mL[2]
YeastsGMIC100.4 µg/mL[2]

MIC: Minimum Inhibitory Concentration; GMIC: Geometric Mean of Minimum Inhibitory Concentration

Table 2: Antifungal Activity of this compound Derivatives

CompoundFungal SpeciesAssay TypeValueReference
(E)-N-(2-fluorophenyl)-3,7-dimethyl-2,6-octadienamide (5f)Fusarium graminearumEC504.3 µM[3][4]
(E)-N-(2-fluorophenyl)-3,7-dimethyl-2,6-octadienamide (5f)Rhizoctonia solaniEC509.7 µM[3][4]
(E)-N-(4-chlorophenyl)-3,7-dimethyl-2,6-octadienamide (5C)Rhizoctonia solani% Inhibition at 50 µg/mL94.0%[3][4]
(E)-N-(4-methoxyphenyl)-3,7-dimethyl-2,6-octadienamide (5I)Rhizoctonia solani% Inhibition at 50 µg/mL93.4%[3][4]
(Z)-N-benzyl-3,7-dimethyl-2,6-octadienamide (6b)Rhizoctonia solani% Inhibition at 50 µg/mL91.5%[3][4]

EC50: Half maximal effective concentration

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the antifungal activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound

  • Fungal isolate(s) (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Serial Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve the desired concentration range.

    • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

  • Inoculation: Add the prepared fungal inoculum to each well containing the serially diluted this compound and the positive control well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

Determination of Minimum Fungicidal Concentration (MFC)

Objective: To determine the lowest concentration of this compound that results in fungal death.

Materials:

  • Results from the MIC assay

  • Sabouraud Dextrose Agar plates

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto separate sections of an agar plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration from the MIC plate that results in no fungal growth on the agar plate.

Ergosterol Quantification Assay

Objective: To assess the effect of this compound on ergosterol synthesis in the fungal cell membrane.

Materials:

  • Fungal culture treated with sub-MIC of this compound

  • Untreated fungal culture (control)

  • Alcoholic potassium hydroxide (25% KOH in 70% ethanol)

  • n-heptane

  • Spectrophotometer

Procedure:

  • Culture and Treatment: Grow the fungal isolate in a suitable broth medium to mid-log phase. Treat one culture with a sub-inhibitory concentration of this compound and leave another untreated as a control. Incubate for a defined period (e.g., 4-6 hours).

  • Cell Harvesting: Harvest the cells by centrifugation and wash with sterile water. Determine the wet weight of the cell pellet.

  • Saponification: Resuspend the cell pellet in alcoholic KOH solution and incubate in a water bath at 85°C for 1 hour to extract sterols.

  • Sterol Extraction: After cooling, add sterile water and n-heptane. Vortex vigorously to extract the sterols into the n-heptane layer.

  • Spectrophotometric Analysis: Transfer the n-heptane layer to a quartz cuvette and scan the absorbance between 230 and 300 nm. The presence of ergosterol and 24(28)-dehydroergosterol results in a characteristic four-peaked curve. The amount of ergosterol can be calculated from the absorbance values at specific wavelengths.

Cell Membrane Integrity Assay (Propidium Iodide Uptake)

Objective: To evaluate the damage to the fungal cell membrane caused by this compound.

Materials:

  • Fungal cell suspension

  • This compound

  • Propidium Iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treatment: Treat a fungal cell suspension with this compound at its MIC or a higher concentration for a specified time. Include an untreated control.

  • Staining: Add PI solution to both the treated and control cell suspensions to a final concentration of 2 µg/mL. Incubate in the dark for 10-15 minutes.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Cells with compromised membranes will show red fluorescence as PI will enter and bind to the DNA.

    • Flow Cytometry: Analyze the cell population using a flow cytometer. The percentage of PI-positive cells will indicate the extent of membrane damage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_mechanism Mechanism of Action Assays prep_na Prepare this compound Stock Solution mic_assay Broth Microdilution (MIC Determination) prep_na->mic_assay prep_inoc Prepare Fungal Inoculum prep_inoc->mic_assay mfc_assay Subculture on Agar (MFC Determination) mic_assay->mfc_assay From wells with no visible growth ergo_assay Ergosterol Quantification mic_assay->ergo_assay Use sub-MIC concentration pi_assay Propidium Iodide Uptake Assay mic_assay->pi_assay Use MIC concentration

Caption: Experimental workflow for in vitro antifungal testing of this compound.

mechanism_of_action cluster_fungus Fungal Cell cluster_effects Cellular Effects cell_wall Cell Wall cell_membrane Cell Membrane (Ergosterol) cytoplasm Cytoplasm membrane_disruption Membrane Disruption & Pore Formation cell_membrane->membrane_disruption nerolic_acid This compound nerolic_acid->cell_membrane Intercalates and interacts with ergosterol leakage Leakage of Intracellular Components membrane_disruption->leakage enzyme_inhibition Inhibition of Membrane -Bound Enzymes membrane_disruption->enzyme_inhibition cell_death Fungal Cell Death leakage->cell_death enzyme_inhibition->cell_death

Caption: Proposed mechanism of action of this compound on a fungal cell.

References

Determining the Minimum Inhibitory Concentration (MIC) of Nerolic Acid Against Fungi: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of nerolic acid, a naturally occurring monoterpenoid, against various fungal species. The information is intended to guide researchers in the screening and development of new antifungal agents.

Introduction

This compound, a component of essential oils from plants like lemongrass and Myrcia species, has demonstrated antifungal properties.[1] Its structural similarity to nerol, a well-studied antifungal agent, suggests its potential as a valuable compound in the development of novel antifungal therapies. This document outlines the standardized methods for quantifying the in vitro antifungal activity of this compound, focusing on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation: Antifungal Activity of this compound and Related Compounds

While specific MIC values for this compound against a broad range of fungi are not widely available in published literature, data for the closely related compound, nerol, provides valuable insight into its potential antifungal spectrum. The following table summarizes the available MIC and EC50 (half-maximal effective concentration) values for nerol against various fungal pathogens. A patent has reported the MIC of this compound against Malassezia furfur to be 31.25 µg/mL.

CompoundFungal SpeciesMIC/EC50 (µg/mL)Reference
This compoundMalassezia furfur31.25
NerolCandida albicans0.77 µL/mL[2]
NerolAspergillus flavus0.8 µL/mL (complete inhibition)[3]
NerolFusarium oxysporum0.46 µL/mL (EC50)
NerolPestalotiopsis neglecta1.81 µL/mL (EC50)
NerolValsa mali1.26 µL/mL (EC50)

Note: The data for nerol is presented as a proxy to indicate the potential antifungal activity of this compound. Further studies are required to establish the specific MIC values of this compound against a wider range of fungal pathogens.

Experimental Protocols: Broth Microdilution Method for MIC Determination

The following protocols are based on the CLSI guidelines M27 for yeasts and M38-A for filamentous fungi.[4][5][6][7][8]

Materials
  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Fusarium solani)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Incubator

Preparation of this compound Stock Solution
  • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C.

Inoculum Preparation

For Yeasts (e.g., Candida albicans) - CLSI M27 Method

  • Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours.

  • Harvest several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

For Filamentous Fungi (e.g., Aspergillus fumigatus, Fusarium solani) - CLSI M38-A Method

  • Subculture the mold isolate on a PDA plate and incubate at 35°C for 7 days, or until sufficient conidiation is observed.

  • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

  • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL by counting with a hemocytometer and diluting in RPMI-1640 medium.

Broth Microdilution Assay
  • Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentrations should typically range from 0.125 to 64 µg/mL.

  • Add 100 µL of the appropriate fungal inoculum to each well containing the this compound dilutions.

  • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

  • Incubate the plates at 35°C. Incubation times vary depending on the fungus:

    • Candida spp.: 24-48 hours

    • Aspergillus spp.: 48-72 hours

    • Fusarium spp.: 48-72 hours

  • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution dilution Serial Dilution in 96-well Plate stock->dilution inoculum Prepare Fungal Inoculum inoculation Inoculate with Fungal Suspension inoculum->inoculation dilution->inoculation incubation Incubate at 35°C inoculation->incubation read_mic Read MIC Endpoint incubation->read_mic

Caption: Workflow for MIC determination.

Proposed Antifungal Signaling Pathway of this compound

The proposed mechanism of action for this compound, based on studies of the related compound nerol, involves the disruption of the fungal cell membrane and the inhibition of ergosterol synthesis. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Antifungal_Pathway cluster_cell Fungal Cell membrane Cell Membrane permeability Increased Membrane Permeability membrane->permeability ergosterol Ergosterol Synthesis ergosterol->permeability Leads to leakage Leakage of Intracellular Components permeability->leakage death Cell Death leakage->death nerolic_acid This compound nerolic_acid->membrane Disrupts nerolic_acid->ergosterol Inhibits

Caption: Proposed mechanism of this compound.

References

Application Notes and Protocols for Nerolic Acid in Plant Pathology Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant gap in research regarding the direct application of nerolic acid in plant pathology. To date, no specific studies have been published that detail the use, efficacy, or mechanisms of action of this compound as a standalone compound for the management of plant diseases. The scientific community has not yet explored its potential role in inducing plant defense responses, nor have signaling pathways or detailed experimental protocols for its use in this context been established.

While research on this compound itself in plant pathology is absent, it is important to note that its precursor, the monoterpene alcohol nerol , has been investigated for its general antimicrobial and antifungal properties. These studies, however, have primarily focused on human pathogens, such as Candida albicans, and not on phytopathogens. For instance, some research has indicated that nerol can inhibit the growth of certain fungi by disrupting their cell membranes. This information, while interesting, does not provide a direct basis for developing protocols for the use of this compound in agricultural or plant science settings.

Similarly, the structurally related compound, geranic acid , has seen some exploration in the context of its effects on plants, but this research is also not extensive enough to provide the basis for detailed application notes in plant pathology.

Given the current state of research, it is not possible to provide quantitative data, experimental protocols, or signaling pathway diagrams for the use of this compound in plant pathology as these do not exist in the published scientific literature.

Future Research Directions:

The lack of information on this compound in plant pathology presents a novel area for scientific inquiry. Researchers and drug development professionals interested in this field could consider the following avenues of investigation:

  • In vitro screening: Initial studies could focus on the in vitro antifungal and antibacterial activity of this compound against a panel of common plant pathogens.

  • Phytotoxicity assays: It would be crucial to determine the potential for this compound to cause harm to various plant species at different concentrations.

  • Plant defense induction: Experiments could be designed to investigate whether this compound can act as an elicitor of plant defense mechanisms, such as the salicylic acid or jasmonic acid pathways.

  • Mechanism of action studies: Should any antimicrobial or defense-inducing activity be observed, further research would be needed to elucidate the underlying molecular mechanisms.

Until such foundational research is conducted and published, any application of this compound in plant pathology would be purely speculative. Therefore, no standardized protocols or detailed application notes can be provided at this time.

Nerolic Acid: Applications in Pheromone-Based Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nerolic acid, a monoterpenoid and a geometric isomer of geranic acid, plays a significant role in the chemical communication of various insect species. As a component of pheromone blends, it can elicit a range of behaviors, from aggregation and trail-following to alarm responses. Understanding the applications of this compound in pheromone studies is crucial for developing novel and environmentally benign pest management strategies, as well as for fundamental research into insect behavior and neurobiology. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their studies.

Applications in Pheromone Studies

This compound is a well-documented component of the Nasonov pheromone of the honey bee (Apis mellifera). This pheromone is released by worker bees to orient returning foragers to the hive entrance and to recruit other bees to a food source or a new nest site. The Nasonov gland secretion is a blend of seven volatile terpenoids, and this compound is considered one of the key attractive components for clustering behavior.[1]

Beyond honey bees, this compound and its derivatives have been identified in the pheromone blends of other insects, where they can act as attractants, repellents, or modulators of other pheromonal components. Its application in pheromone studies includes:

  • Pest Monitoring and Control: Synthetic this compound can be incorporated into lures for insect traps to monitor population levels of pest species. In some cases, it can be used in mating disruption or mass trapping strategies.

  • Behavioral Ecology Research: Studying the behavioral responses of insects to this compound, both alone and in combination with other compounds, provides insights into their chemical ecology, social interactions, and evolution of communication.

  • Neurophysiological Studies: this compound serves as a chemical stimulus in electrophysiological studies, such as electroantennography (EAG), to investigate the olfactory sensitivity and specificity of insect antennae.

Quantitative Data Summary

The following table summarizes the composition of the natural Nasonov pheromone blend in honey bees, highlighting the relative abundance of this compound.

ComponentApproximate Ratio in Natural BlendFunction
(Z)-Citral1Attraction
(E)-Citral1Attraction, Clustering[1]
Geraniol100Attraction, Clustering[1]
This compound 12.5 Attraction, Clustering [1]
Geranic Acid75Attraction
Nerol1Attraction
(E,E)-Farnesol50Attraction

Note: Ratios can vary between individual bees and colonies.

Experimental Protocols

Protocol 1: Quantification of this compound in Insect Glandular Secretions using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for extracting and quantifying this compound from the Nasonov glands of honey bees.

1. Sample Collection: a. Collect worker honey bees from the hive entrance as they are fanning and exposing their Nasonov gland. b. Gently immobilize the bees by cooling them on ice. c. Using fine-tipped forceps, carefully dissect the dorsal tip of the abdomen to expose the Nasonov gland. d. Excise the gland and place it in a 1.5 mL glass vial containing 100 µL of hexane.

2. Extraction: a. Agitate the vial for 5 minutes to ensure complete extraction of the pheromone components into the solvent. b. Remove the gland tissue from the vial. c. Concentrate the extract to a final volume of approximately 20 µL under a gentle stream of nitrogen.

3. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating terpenoids. c. Injector Temperature: 250°C. d. Oven Temperature Program:

  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: Increase at 10°C/minute to 280°C.
  • Hold at 280°C for 5 minutes. e. Carrier Gas: Helium at a constant flow rate of 1 mL/min. f. MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 400.
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 280°C.

4. Quantification: a. Prepare a calibration curve using synthetic this compound standards of known concentrations. b. Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum. c. Integrate the peak area of this compound in the sample. d. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Honey Bee Clustering Bioassay

This bioassay assesses the attractiveness of this compound to worker honey bees.

1. Preparation of Test and Control Lures: a. Prepare a series of dilutions of synthetic this compound in a suitable solvent (e.g., mineral oil) to achieve a range of concentrations (e.g., 0.1, 1, 10, 100 µg/µL). b. As a control, use the solvent alone. c. Apply 10 µL of each test solution and the control solution to separate filter paper strips (2 cm x 2 cm). d. Allow the solvent to evaporate completely.

2. Bioassay Arena: a. Use a flight cage or a large enclosed arena (e.g., 2m x 2m x 2m) to allow for natural flight behavior. b. Place a small swarm of worker honey bees (approximately 200-300 bees) without a queen into the arena. Allow them to acclimate for 30 minutes.

3. Experimental Procedure: a. Suspend the prepared filter paper lures at the same height and at a set distance (e.g., 50 cm) from each other in the center of the arena. b. Record the number of bees that land on and cluster around each lure over a period of 30 minutes. c. Observations can be made visually or by using video recording for later analysis.

4. Data Analysis: a. Compare the number of bees attracted to each this compound concentration with the number attracted to the control lure. b. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if there are significant differences in attraction between the different concentrations and the control.

Visualizations

Biosynthesis of this compound

The biosynthesis of this compound, like other terpenoids in insects, follows the mevalonate pathway. The key precursor is geranyl pyrophosphate (GPP). While the specific enzymes responsible for the final conversion steps to this compound in the Nasonov gland are not fully elucidated, the general pathway is outlined below.

Nerolic_Acid_Biosynthesis acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp Isomerase gpp Geranyl Pyrophosphate (GPP) dmapp->gpp + IPP nerol Nerol gpp->nerol Nerol synthase (postulated) nerolic_acid This compound nerol->nerolic_acid Oxidation

Figure 1: Postulated biosynthetic pathway of this compound via the mevalonate pathway.
Olfactory Signaling Pathway

When this compound binds to an olfactory receptor on a honey bee's antenna, it initiates a signal transduction cascade that leads to a behavioral response. The general mechanism for olfactory signaling is depicted below.

Olfactory_Signaling cluster_receptor Olfactory Receptor Neuron nerolic_acid This compound or_complex Odorant Receptor (OR) + Orco nerolic_acid->or_complex Binds g_protein G-protein or_complex->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp ATP to cAMP ion_channel Ion Channel camp->ion_channel Opens depolarization Depolarization ion_channel->depolarization Cation influx action_potential Action Potential to Antennal Lobe depolarization->action_potential

Figure 2: General olfactory signal transduction pathway initiated by this compound.
Experimental Workflow: From Pheromone Identification to Behavioral Assay

The logical flow of a research project investigating the role of this compound in insect communication is illustrated below.

Experimental_Workflow start Observation of Behavior (e.g., Clustering) collection Pheromone Gland Collection start->collection extraction Solvent Extraction collection->extraction analysis GC-MS Analysis extraction->analysis identification This compound Identification analysis->identification synthesis Chemical Synthesis of this compound identification->synthesis bioassay Behavioral Bioassay (e.g., Clustering Assay) synthesis->bioassay eag Electroantennography (EAG) synthesis->eag conclusion Confirmation of Pheromonal Activity bioassay->conclusion eag->conclusion

Figure 3: A typical experimental workflow for pheromone research involving this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Nerolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Nerolic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely accepted and effective method for synthesizing this compound is a two-step oxidation process starting from Nerol. The first step involves the selective oxidation of Nerol to its corresponding aldehyde, Neral. The second step is the subsequent oxidation of Neral to this compound. This approach allows for better control over the reaction and helps to minimize side products, thus improving the overall yield and purity of the final product.

Q2: Why is a two-step synthesis preferred over a one-pot oxidation of Nerol to this compound?

A2: While a one-pot oxidation might seem more efficient, a two-step process provides greater control over the reaction, which is crucial for maximizing the yield of the desired Z-isomer (this compound). Direct, strong oxidation of Nerol can lead to a mixture of products, including the over-oxidized Geranic acid (the E-isomer) and other byproducts. By isolating the intermediate Neral, the second oxidation step can be performed under milder conditions specifically chosen to preserve the Z-configuration of the double bond.

Q3: What is the primary challenge in synthesizing this compound?

A3: The primary challenge is preventing the isomerization of the desired Z-isomer (this compound) to the more thermodynamically stable E-isomer (Geranic acid).[1] This isomerization can occur during both the oxidation steps and the subsequent workup and purification. Careful selection of reagents, reaction conditions (especially temperature), and purification methods is critical to maximize the yield of this compound.

Q4: How can I confirm the stereochemical purity of my this compound sample?

A4: The most effective methods for determining the ratio of this compound to Geranic acid are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC can separate the two isomers, allowing for quantification of each.[2][3] 1H NMR spectroscopy can also be used to distinguish between the Z and E isomers by analyzing the chemical shifts of the vinylic protons.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Neral (Step 1) 1. Incomplete oxidation of Nerol.2. Over-oxidation to this compound or other byproducts.3. Ineffective catalyst or oxidant.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material remains, consider extending the reaction time or adding a small amount of fresh oxidant.2. Use a selective oxidation system like TEMPO/NaOCl or TEMPO with a co-oxidant like diacetoxyiodobenzene, which is known to minimize over-oxidation.[5][6] Maintain a low reaction temperature (e.g., 0 °C).3. Ensure the TEMPO catalyst and co-oxidant are of high quality and used in the correct stoichiometric ratios.
Low Yield of this compound (Step 2) 1. Incomplete oxidation of Neral.2. Formation of chlorinated byproducts from the hypochlorous acid intermediate in the Pinnick oxidation.3. Degradation of the product during workup.1. Ensure complete consumption of Neral by monitoring with TLC. If the reaction stalls, a slight increase in temperature or addition of more sodium chlorite may be necessary.2. Use a scavenger, such as 2-methyl-2-butene, in the Pinnick oxidation to quench the hypochlorous acid byproduct and prevent side reactions.[7][8][9]3. Use a mild aqueous workup and avoid exposure to strong acids or bases and high temperatures, which can promote isomerization or degradation.
High Proportion of Geranic Acid (E-isomer) in the Final Product 1. Isomerization during the oxidation of Neral.2. Isomerization during purification.1. Employ mild reaction conditions for the Pinnick oxidation. Maintain a low temperature and use a buffered system (e.g., sodium dihydrogen phosphate) to control the pH.[7][10]2. During purification by column chromatography, use a neutral stationary phase (e.g., silica gel) and avoid acidic or basic eluents. If distillation is used, perform it under reduced pressure to keep the temperature low.
Presence of Impurities After Purification 1. Incomplete removal of the scavenger or its byproducts.2. Residual starting materials or intermediates.3. Formation of other minor byproducts.1. Ensure sufficient washing during the aqueous workup to remove water-soluble byproducts. Careful column chromatography should separate the desired product from non-polar scavenger-related impurities.2. Optimize the reaction conditions to drive the reaction to completion. Use chromatography with an appropriate solvent system for purification.3. Re-purify the product using a different solvent system for chromatography or consider an alternative purification technique like preparative HPLC.

Experimental Protocols

Step 1: Oxidation of Nerol to Neral via TEMPO-Catalyzed Oxidation

This protocol is adapted from a standard procedure for the selective oxidation of allylic alcohols.[6]

Materials:

  • Nerol (1 equivalent)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (0.1 equivalents)

  • Iodobenzene diacetate (IBD) (1.1 equivalents)

  • Acetonitrile

  • pH 7.0 Buffer solution

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium hydrogen carbonate

  • Saturated aqueous sodium chloride

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve Nerol in acetonitrile.

  • Add the pH 7.0 buffer solution, followed by TEMPO and iodobenzene diacetate.

  • Cool the reaction mixture to 0 °C and stir until TLC analysis indicates complete consumption of Nerol.

  • Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium hydrogen carbonate, and saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude Neral by column chromatography on silica gel.

Parameter Condition Purpose
Temperature 0 °CTo control the reaction rate and minimize side reactions.
Catalyst TEMPOTo facilitate the selective oxidation of the primary alcohol to an aldehyde.
Co-oxidant Iodobenzene diacetateTo regenerate the active TEMPO catalyst.
pH 7.0To maintain a neutral environment and prevent acid- or base-catalyzed side reactions.
Step 2: Oxidation of Neral to this compound via Pinnick Oxidation

This protocol is a general procedure for the Pinnick oxidation of α,β-unsaturated aldehydes.[7][11]

Materials:

  • Neral (1 equivalent)

  • tert-Butanol

  • Water

  • 2-Methyl-2-butene (scavenger, 10 equivalents)

  • Sodium dihydrogen phosphate (NaH₂PO₄) (10 equivalents)

  • Sodium chlorite (NaClO₂) (10 equivalents)

  • Aqueous sodium bisulfite (NaHSO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the Neral in a mixture of tert-butanol and water in a round-bottomed flask.

  • Add 2-methyl-2-butene, followed by sodium dihydrogen phosphate.

  • Slowly add a solution of sodium chlorite in water to the reaction mixture at room temperature.

  • Stir the mixture until TLC analysis shows complete consumption of the aldehyde.

  • Quench the reaction by adding aqueous sodium bisulfite.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by flash column chromatography.

Parameter Condition Purpose
Scavenger 2-Methyl-2-buteneTo trap the hypochlorous acid byproduct and prevent unwanted side reactions.[7][9]
Buffer NaH₂PO₄To maintain a mildly acidic pH, which is optimal for the Pinnick oxidation.[10]
Oxidant Sodium chloriteThe primary oxidant that converts the aldehyde to a carboxylic acid.
Solvent System tert-Butanol/WaterA common solvent system that facilitates the dissolution of both the organic substrate and the inorganic reagents.

Visualizations

Logical Workflow for this compound Synthesis

Nerolic_Acid_Synthesis_Workflow Nerol Nerol Neral Neral Nerol->Neral Step 1: TEMPO-catalyzed Oxidation Nerolic_Acid This compound Neral->Nerolic_Acid Step 2: Pinnick Oxidation Purification Purification Nerolic_Acid->Purification Analysis Analysis (HPLC, NMR) Purification->Analysis Pinnick_Oxidation_Pathway cluster_main_reaction Main Reaction Pathway cluster_side_reaction Side Reaction Mitigation Aldehyde Aldehyde (Neral) Intermediate Chlorite Ester Intermediate Aldehyde->Intermediate + HClO₂ Chlorous_Acid Chlorous Acid (HClO₂) Carboxylic_Acid Carboxylic Acid (this compound) Intermediate->Carboxylic_Acid Pericyclic Fragmentation Hypochlorous_Acid Hypochlorous Acid (HOCl) (Byproduct) Intermediate->Hypochlorous_Acid Quenched_Byproduct Quenched Byproduct Hypochlorous_Acid->Quenched_Byproduct Reaction with Scavenger Scavenger Scavenger (e.g., 2-methyl-2-butene) Scavenger->Quenched_Byproduct

References

Technical Support Center: Overcoming Nerolic Acid Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Nerolic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, with the chemical name (2Z)-3,7-dimethylocta-2,6-dienoic acid, is a naturally occurring monoterpenoid. As an unsaturated carboxylic acid, its two double bonds make it susceptible to various degradation pathways, including oxidation, isomerization, and polymerization, especially when in solution. This instability can significantly impact experimental reproducibility and the reliability of results.

Q2: What are the primary degradation pathways for this compound in solution?

The primary degradation pathways for this compound in solution include:

  • Oxidation: The double bonds in this compound are prone to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of metal ions. This can lead to the formation of peroxides, aldehydes, and other degradation products.

  • Isomerization: this compound is the cis or Z-isomer, which is often less thermodynamically stable than its trans or E-isomer, Geranic acid. Under certain conditions, such as exposure to acid, heat, or light, this compound can isomerize to Geranic acid, altering its biological activity.

  • Polymerization: Under harsh conditions, the double bonds can participate in polymerization reactions, leading to a loss of the monomeric form.

Q3: How should I store my this compound stock solutions to maximize stability?

To maximize the stability of this compound stock solutions, the following storage conditions are recommended:

  • Temperature: Store at -20°C or lower.

  • Atmosphere: Overlay the solution with an inert gas such as argon or nitrogen to minimize exposure to oxygen.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Solvent: Use a high-purity, degassed aprotic solvent like anhydrous ethanol, DMSO, or DMF.

Q4: What are the signs of this compound degradation in my solution?

Signs of this compound degradation can include:

  • A change in the color or clarity of the solution.

  • The appearance of a precipitate.

  • A noticeable change in the solution's odor.

  • Inconsistent results in bioassays.

  • Chromatographic analysis (e.g., HPLC or GC-MS) showing the appearance of new peaks or a decrease in the area of the this compound peak.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent bioassay results This compound degradation leading to lower effective concentration.Prepare fresh solutions before each experiment. Store stock solutions under inert gas at -80°C. Consider adding a suitable antioxidant.
Appearance of a new peak in HPLC/GC-MS analysis Isomerization of this compound to Geranic acid.Minimize exposure to acid, heat, and light. Use buffered solutions where appropriate. Confirm the identity of the new peak using a Geranic acid standard.
Loss of this compound concentration over time Oxidation of the double bonds.Degas solvents before use. Store solutions under an inert atmosphere. Add an antioxidant like BHT or α-tocopherol at a low concentration (e.g., 0.01%).
Solution turns cloudy or forms a precipitate Polymerization or formation of insoluble degradation products.Avoid high temperatures and prolonged storage. Filter the solution through a compatible syringe filter before use.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol with an antioxidant.

Materials:

  • This compound (solid)

  • Anhydrous ethanol (200 proof), deoxygenated

  • Butylated hydroxytoluene (BHT)

  • Inert gas (argon or nitrogen)

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Weigh out the required amount of this compound in a clean, dry amber glass vial.

  • Prepare a 0.1% (w/v) stock solution of BHT in deoxygenated anhydrous ethanol.

  • Add the appropriate volume of the BHT/ethanol solution to the this compound to achieve a final concentration of 10 mM this compound and 0.01% BHT.

  • Purge the headspace of the vial with inert gas for 1-2 minutes.

  • Securely cap the vial and vortex until the this compound is fully dissolved.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Monitoring this compound Stability by HPLC

This protocol provides a general method for assessing the stability of this compound in a given solution over time.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic)

  • This compound and Geranic acid standards

Procedure:

  • Prepare the test solution of this compound under the desired experimental conditions (e.g., specific solvent, pH, temperature).

  • Immediately after preparation (t=0), inject an aliquot of the solution onto the HPLC system.

  • Record the chromatogram, paying attention to the retention time and peak area of this compound.

  • Store the test solution under the specified conditions.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot and record the chromatogram.

  • Quantify the amount of this compound remaining at each time point by comparing the peak area to the initial peak area or a standard curve.

  • Monitor for the appearance of a peak corresponding to Geranic acid to assess isomerization.

Data Presentation

Table 1: Example Data Table for this compound Stability Study

Time (hours)This compound Concentration (mM)% this compound RemainingGeranic Acid Peak Area
010.01000
19.8981500
29.5953200
49.0906500
88.28213000
246.56528000

Visualizations

experimental_workflow prep Prepare this compound Solution t0 t=0 Analysis (HPLC/GC-MS) prep->t0 storage Store under Test Conditions (e.g., 37°C, ambient light) prep->storage sampling Sample at Time Points (t=1, 2, 4, 8, 24h) storage->sampling analysis Analyze Samples (HPLC/GC-MS) sampling->analysis data Quantify Degradation and Isomerization analysis->data degradation_pathway nerolic This compound (Z-isomer) geranic Geranic Acid (E-isomer) nerolic->geranic Isomerization (Acid, Heat, Light) oxidized Oxidized Products (Peroxides, Aldehydes) nerolic->oxidized Oxidation (O2, Light, Metal Ions) polymers Polymers nerolic->polymers Polymerization (Harsh Conditions)

Troubleshooting peak tailing of Nerolic acid in GC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during Gas Chromatography (GC) analysis, with a specific focus on the peak tailing of Nerolic acid.

Troubleshooting Guide: Peak Tailing of this compound

Peak tailing is a common chromatographic problem where the peak asymmetry factor is greater than one, leading to poor resolution and inaccurate quantification. For polar and acidic compounds like this compound, this is often due to unwanted interactions with active sites within the GC system.

Q1: My this compound peak is showing significant tailing. What are the primary causes?

A1: Peak tailing of acidic compounds like this compound in GC is typically caused by a combination of factors that promote unwanted interactions between the analyte and the GC system. The primary causes can be categorized as follows:

  • Active Sites in the GC System: The most common cause is the interaction of the acidic carboxyl group of this compound with active silanol (-Si-OH) groups present on the surfaces of the inlet liner, the column stationary phase, and other parts of the flow path. These interactions are strong and lead to delayed elution of a portion of the analyte, resulting in a tailing peak.[1][2][3]

  • Column Issues:

    • Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites.[4]

    • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volumes and turbulence, leading to peak distortion.[2][3]

    • Column Degradation: Over time, the stationary phase can degrade, exposing more active sites.

  • Inlet and Injection Issues:

    • Contaminated Inlet Liner: The inlet liner is a common site for the accumulation of non-volatile sample matrix components, which can act as active sites.

    • Improper Injection Technique: Overloading the column with too much sample can lead to peak distortion, including tailing.[4]

    • Incorrect Inlet Temperature: If the inlet temperature is too low, it can lead to incomplete or slow vaporization of the analyte, contributing to peak tailing.

  • Analyte Properties: The inherent polarity and acidity of this compound make it prone to strong interactions with any active sites in the system.

A logical workflow for troubleshooting this issue is presented below.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Peak Tailing cluster_system System & Maintenance cluster_column Column cluster_method Method Parameters start Peak Tailing Observed for this compound check_system Step 1: System & Maintenance Check start->check_system check_column Step 2: Column Evaluation check_system->check_column If tailing persists inlet_maintenance Perform Inlet Maintenance (replace liner, septum, seal) check_system->inlet_maintenance check_method Step 3: Method Parameter Optimization check_column->check_method If tailing persists use_deactivated_column Use a Deactivated or Wax-type Column check_column->use_deactivated_column derivatization Step 4: Consider Derivatization check_method->derivatization If tailing persists optimize_inlet_temp Optimize Inlet Temperature check_method->optimize_inlet_temp solution Symmetrical Peak Achieved derivatization->solution Problem Solved trim_column Trim Column Inlet (10-20 cm) inlet_maintenance->trim_column check_installation Verify Proper Column Installation trim_column->check_installation check_sample_load Check for Column Overload optimize_inlet_temp->check_sample_load

A logical workflow for troubleshooting peak tailing of this compound.

Q2: How do I perform routine GC inlet maintenance to reduce peak tailing?

A2: Routine inlet maintenance is critical for preventing peak tailing, as the inlet is where the sample first interacts with the GC system and is a common area for contamination.[3] A detailed protocol for a standard split/splitless inlet is provided below.

Experimental Protocol: GC Inlet Maintenance

Objective: To clean the GC inlet and replace consumable parts to eliminate active sites and reduce peak tailing.

Materials:

  • New inlet liner (deactivated)

  • New septum

  • New O-ring for the liner

  • New inlet bottom seal (if necessary)

  • Tweezers

  • Wrenches for inlet nuts

  • Lint-free gloves

  • Solvents (e.g., methanol, acetone, hexane)

  • Lint-free swabs

Procedure:

  • Cool Down the Inlet: Set the GC inlet temperature to a safe temperature (e.g., < 50°C) and turn off the carrier gas flow to the inlet.

  • Remove the Column: Carefully remove the analytical column from the inlet.

  • Disassemble the Inlet:

    • Remove the septum nut and the old septum using tweezers.

    • Unscrew the inlet retaining nut and remove the inlet liner and its O-ring.

  • Clean the Inlet:

    • Using a lint-free swab lightly moistened with methanol or acetone, clean the inside surfaces of the inlet where the liner and O-ring were seated.

  • Replace Consumables:

    • Place a new O-ring onto the new, deactivated inlet liner.

    • Carefully insert the new liner into the inlet.

    • Reinstall the inlet retaining nut and tighten it according to the manufacturer's specifications.

    • Place a new septum in the septum nut and reattach it to the inlet.

  • Reinstall the Column and Leak Check:

    • Trim a small portion (e.g., 5-10 cm) from the front of the column before reinstalling it to the correct depth in the inlet.

    • Turn on the carrier gas and perform a leak check at the inlet fittings using an electronic leak detector.

  • Condition the System: Heat the inlet to its operating temperature and allow the system to equilibrate before running samples.

Q3: Can the choice of GC column affect the peak shape of this compound?

A3: Absolutely. The choice of GC column is critical for achieving symmetrical peaks for polar, acidic compounds.

  • Standard Non-Polar Columns (e.g., DB-1, HP-5): These columns are prone to causing peak tailing with acidic compounds because their surfaces can have residual silanol groups that strongly interact with the carboxylic acid moiety of this compound.

  • Intermediate and Polar Columns (e.g., Wax columns like DB-WAX, Carbowax 20M): These columns have a more polar stationary phase that can better shield the active sites on the fused silica surface and offer better peak shapes for polar analytes.[5]

  • Specifically Deactivated Columns (e.g., "Ultra Inert" or similar): Manufacturers offer columns that have undergone special surface deactivation treatments to minimize the number of active silanol groups. These are highly recommended for analyzing active compounds like this compound.

Column TypeStationary Phase PolarityInteraction with this compoundExpected Peak Shape
DB-1, HP-5msNon-PolarHigh potential for interaction with active sitesProne to significant tailing
DB-624Intermediate PolarityReduced interaction compared to non-polarImproved peak shape, less tailing
DB-WAX, FFAPPolarGood shielding of active sitesGenerally good, symmetrical peaks
Ultra Inert ColumnsN/A (Focus on deactivation)Minimized interaction with active sitesExcellent, symmetrical peaks

Q4: What is derivatization, and how can it help with the peak tailing of this compound?

A4: Derivatization is a chemical reaction that converts a compound into a different, more volatile, and less polar derivative that is better suited for GC analysis.[6] For this compound, the primary goal of derivatization is to block the active hydrogen of the carboxylic acid group, thereby preventing it from interacting with active sites in the GC system. This results in significantly improved peak shape and sensitivity.[5][7]

Common derivatization methods for carboxylic acids include:

  • Silylation: Replaces the acidic proton with a trimethylsilyl (TMS) group.

  • Esterification (Alkylation): Converts the carboxylic acid into an ester (e.g., a methyl ester).[7]

  • Acylation: Converts the carboxylic acid to an anhydride or other acyl derivative.[6]

Derivatization_Concept Concept of Derivatization for this compound cluster_before Before Derivatization cluster_after After Derivatization nerolic_acid This compound (R-COOH) interaction Strong Interaction (Hydrogen Bonding) nerolic_acid->interaction derivatization_step Derivatization (e.g., Silylation) nerolic_acid->derivatization_step active_site Active Site in GC System (-Si-OH) active_site->interaction peak_tailing Peak Tailing interaction->peak_tailing derivatized_nerolic Derivatized this compound (e.g., R-COOSi(CH3)3) no_interaction Weak Interaction derivatized_nerolic->no_interaction symmetrical_peak Symmetrical Peak no_interaction->symmetrical_peak active_site_after Active Site in GC System (-Si-OH) active_site_after->no_interaction derivatization_step->derivatized_nerolic

References

Technical Support Center: Optimizing Nerolic Acid Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of nerolic acid extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is a monoterpenoid found in the essential oils of several plants. The most common sources include lemongrass (Cymbopogon citratus), Myrcia ovata, and Myrcia lundiana.[1] It is also a component of the Nasonov scent gland of honey bees.[1]

Q2: Which extraction methods are most effective for isolating this compound?

A2: this compound is typically extracted as a component of essential oils. Common and effective methods include hydrodistillation, steam distillation, and advanced techniques like microwave-assisted hydrodistillation (MAHD) and supercritical CO2 extraction.[2][3] The choice of method can influence the yield and chemical profile of the extracted essential oil.

Q3: How can I improve the yield of this compound during extraction?

A3: Optimizing extraction parameters is crucial for maximizing the yield of this compound. Key parameters to consider include the extraction time, temperature, microwave power (for MAHD), and the ratio of plant material to solvent.[3][4] Response Surface Methodology (RSM) can be a valuable statistical tool for systematically optimizing these conditions.

Q4: What is the role of pH in this compound extraction?

A4: The pH of the extraction solvent can influence the stability and recovery of acidic compounds like this compound. Acidic conditions can enhance the stability of some phenolic acids during extraction.[5][6] However, the optimal pH can vary depending on the specific plant matrix and extraction method. It is advisable to conduct preliminary experiments to determine the ideal pH for your specific application.

Q5: How can I accurately quantify the amount of this compound in my extract?

A5: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques for the identification and quantification of this compound in essential oil extracts.[2] These methods allow for the separation and precise measurement of individual components within the complex mixture of the essential oil.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low Yield of Essential Oil 1. Improper Plant Material Preparation: The plant material may not be adequately dried or ground, limiting solvent access to the oil-containing structures. 2. Suboptimal Extraction Parameters: Extraction time may be too short, or the temperature/pressure may not be ideal for the chosen method. 3. Inefficient Condensation: In distillation methods, a poor condenser setup can lead to the loss of volatile compounds.1. Material Preparation: Ensure the plant material is dried to an appropriate moisture content and ground to a consistent particle size to increase surface area. 2. Parameter Optimization: Systematically vary the extraction time, temperature, and pressure to find the optimal conditions for your specific plant source. Consider using a statistical approach like Response Surface Methodology (RSM). 3. Condenser Efficiency: Ensure a constant and adequate flow of cold water through the condenser to effectively capture the volatile essential oil.
Low Concentration of this compound in the Essential Oil 1. Degradation During Extraction: this compound, being an unsaturated carboxylic acid, can be susceptible to thermal degradation or isomerization under harsh extraction conditions (e.g., high temperatures for prolonged periods). 2. Plant Material Variability: The concentration of this compound in the plant material can vary depending on the plant's geographic origin, harvest time, and storage conditions.1. Milder Extraction Conditions: Employ extraction methods that use lower temperatures, such as supercritical CO2 extraction, or shorten the duration of high-temperature methods like hydrodistillation. 2. Source Material Quality: Use high-quality, properly identified plant material from a reliable source. Analyze a small sample of the raw material to confirm the presence of this compound before large-scale extraction.
Co-extraction of Impurities 1. Non-selective Extraction Method: The chosen solvent and extraction conditions may be co-extracting a wide range of other compounds from the plant matrix.1. Selective Extraction: Consider using a more selective solvent system or employing a multi-step extraction and purification process. For instance, an initial non-polar solvent extraction could be followed by a liquid-liquid extraction to separate the acidic this compound from neutral components.
Emulsion Formation During Liquid-Liquid Extraction 1. Presence of Surfactant-like Molecules: Natural products often contain compounds that can act as emulsifiers. 2. Vigorous Shaking: Excessive agitation can lead to the formation of stable emulsions.1. Break the Emulsion: Try adding a saturated brine solution or a small amount of a different organic solvent to disrupt the emulsion. Centrifugation can also be effective. 2. Gentle Mixing: Use gentle, swirling motions instead of vigorous shaking when performing liquid-liquid extractions.

Quantitative Data on Extraction Efficiency

The following table summarizes data on the yield of essential oil from lemongrass (Cymbopogon citratus) using different extraction methods and the percentage of this compound identified in the oil from one of the methods.

Extraction MethodPlant MaterialExtraction Time (min)Microwave Power (W)Water to Raw Material RatioEssential Oil Yield (%)This compound Content in Oil (%)Reference
Microwave-Assisted Hydrodistillation (MAHD)Lemongrass902508:11.37Not Reported[4]
Microwave-Assisted Hydrodistillation (MAHD)Lemongrass90--1.46Present (unquantified)[7]
Hydrodistillation (HD)Lemongrass180--1.38Not Reported[7]

Note: The yield of this compound itself will be a fraction of the total essential oil yield.

Experimental Protocols

Microwave-Assisted Hydrodistillation (MAHD) of this compound from Lemongrass

This protocol is a generalized procedure based on established methods for essential oil extraction from lemongrass.

Materials and Equipment:

  • Fresh lemongrass (Cymbopogon citratus) leaves

  • Microwave-assisted hydrodistillation apparatus (with a Clevenger-type condenser)

  • Grinder or blender

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Preparation of Plant Material: Wash the fresh lemongrass leaves and chop them into small pieces (approximately 1-2 cm).

  • Extraction Setup: Place a known quantity of the chopped lemongrass into the extraction vessel of the MAHD apparatus. Add distilled water at an optimized ratio (e.g., 8:1 water to raw material).

  • Extraction Process: Set the microwave power to an optimized level (e.g., 250 W) and begin the extraction. Continue the extraction for the optimized duration (e.g., 90 minutes). The essential oil will be vaporized with the water, condensed, and collected in the Clevenger-type apparatus.

  • Oil Separation and Drying: After extraction, carefully separate the essential oil layer from the aqueous layer. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Quantification: Analyze the dried essential oil using GC-MS to identify and quantify the this compound content.

Supercritical CO2 Extraction of this compound

This is a conceptual protocol for the extraction of this compound using supercritical CO2, a green and efficient technology.

Materials and Equipment:

  • Dried and ground lemongrass or Myrcia species

  • Supercritical fluid extraction (SFE) system

  • High-pressure CO2 source

  • Separator vessels

  • Analytical balance

  • GC-MS for analysis

Procedure:

  • Preparation of Plant Material: The plant material should be dried and ground to a fine powder to maximize the surface area for extraction.

  • Loading the Extractor: Load a known amount of the powdered plant material into the extraction vessel of the SFE system.

  • Setting Parameters: Pressurize and heat the CO2 to bring it to a supercritical state (e.g., above 31.1 °C and 73.8 bar). The specific temperature and pressure should be optimized for this compound extraction.

  • Extraction: Pump the supercritical CO2 through the extraction vessel. The supercritical fluid will act as a solvent, dissolving the essential oil containing this compound.

  • Separation: The CO2-oil mixture is then passed into a separator vessel where the pressure is reduced. This causes the CO2 to return to its gaseous state, leaving behind the extracted oil.

  • Collection and Analysis: Collect the extract from the separator. The collected essential oil can then be analyzed by GC-MS to determine the concentration of this compound.

Visualizations

Experimental_Workflow_MAHD cluster_prep Material Preparation cluster_extraction MAHD Extraction cluster_post Post-Extraction p1 Fresh Lemongrass p2 Wash and Chop p1->p2 e1 Load Material and Water into Reactor p2->e1 e2 Apply Microwave Power (e.g., 250W) for a Set Time (e.g., 90 min) e1->e2 e3 Vaporization and Condensation e2->e3 e4 Collect Essential Oil and Hydrosol e3->e4 po1 Separate Essential Oil e4->po1 po2 Dry with Anhydrous Sodium Sulfate po1->po2 po3 GC-MS Analysis for this compound Quantification po2->po3

Caption: Workflow for Microwave-Assisted Hydrodistillation (MAHD) of this compound.

Experimental_Workflow_SFE cluster_prep_sfe Material Preparation cluster_extraction_sfe Supercritical CO2 Extraction cluster_post_sfe Post-Extraction sfe_p1 Dried Plant Material sfe_p2 Grind to Fine Powder sfe_p1->sfe_p2 sfe_e1 Load Powder into Extraction Vessel sfe_p2->sfe_e1 sfe_e2 Pressurize and Heat CO2 to Supercritical State sfe_e1->sfe_e2 sfe_e3 Pump Supercritical CO2 Through Vessel sfe_e2->sfe_e3 sfe_e4 Depressurize in Separator sfe_e3->sfe_e4 sfe_po1 Collect Crude Extract sfe_e4->sfe_po1 sfe_po2 GC-MS Analysis for this compound Quantification sfe_po1->sfe_po2

Caption: Workflow for Supercritical CO2 Extraction (SFE) of this compound.

Troubleshooting_Logic start Start: Low this compound Yield q1 Is the total essential oil yield low? start->q1 a1_yes Optimize Extraction Parameters (Time, Temp, Power, Ratio) q1->a1_yes Yes a1_no Is this compound concentration low in the oil? q1->a1_no No a2_yes Consider Milder Extraction Conditions (e.g., Supercritical CO2) or Shorter Extraction Times a1_no->a2_yes Yes a2_no Re-evaluate Analytical Method and Raw Material Quality a1_no->a2_no No

Caption: Troubleshooting Logic for Low this compound Yield.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always adhere to laboratory safety protocols and may need to adapt these methods for their specific equipment and research goals. No information was found regarding signaling pathways involving this compound that are relevant to its extraction and optimization.

References

Technical Support Center: Nerolic Acid NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of Nerolic acid.

Troubleshooting Guide: Artifacts in this compound ¹H NMR Spectra

This guide will help you identify and resolve common artifacts in the ¹H NMR spectrum of this compound.

Problem/Artifact Potential Cause(s) Recommended Solution(s)
Broad or Disappearing Carboxylic Acid Proton Peak (-COOH) 1. Proton Exchange: Rapid exchange with residual water (H₂O) or deuterated solvent (e.g., D₂O, CD₃OD).2. High Sample Concentration: Increased intermolecular hydrogen bonding can lead to peak broadening.3. Temperature Effects: The rate of proton exchange is temperature-dependent.1. Use a fresh, sealed ampule of high-purity deuterated solvent. Ensure your NMR tube and sample are dry. For solvents like CDCl₃ that can degrade to form DCl, using a fresh solvent is crucial. Filtering the solvent through a small plug of anhydrous potassium carbonate or basic alumina can remove acidic impurities and water.2. Prepare a more dilute sample.3. Acquire the spectrum at a lower temperature to slow down the exchange rate.
Poorly Resolved or Overlapping Signals in the Alkene Region 1. Inadequate Shimming: A non-homogenous magnetic field will lead to broad peaks and poor resolution.2. Solvent Effects: The chemical shifts of the vinyl protons can be influenced by the solvent, potentially causing accidental overlap.1. Carefully shim the magnetic field before acquiring the spectrum.2. Try a different deuterated solvent (e.g., Benzene-d₆, Acetone-d₆) to alter the chemical shifts of the protons.
Presence of Unexpected Peaks (Impurities) 1. Residual Solvents: From the synthesis or purification process (e.g., ethyl acetate, hexane).2. Grease: From glassware joints.3. Sample Degradation: this compound is an unsaturated carboxylic acid and may be susceptible to oxidation or polymerization.1. Ensure the sample is thoroughly dried under high vacuum before preparing the NMR sample. Refer to tables of common NMR solvent impurities to identify the contaminant peaks.2. Use minimal grease on joints and avoid contaminating the sample.3. Store the sample under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature. Prepare the NMR sample immediately before analysis.
Distorted Baseline (Rolling or Wavy) 1. Incorrect Receiver Gain: If the signal is too strong, it can overload the detector.2. Acoustic Ringing: Can occur with strong signals and short acquisition times.3. Delayed Acquisition Time: An improperly set delay can cause baseline distortions.1. Reduce the receiver gain and re-acquire the spectrum.2. Increase the acquisition time.3. Use an automated phasing and baseline correction routine in the processing software. If necessary, manually adjust the phase and baseline.
Spinning Sidebands Imperfect Magnetic Field Homogeneity or a Poorly Positioned/Manufactured NMR Tube. 1. Improve the shimming of the magnetic field.2. Use a high-quality NMR tube and ensure it is positioned correctly in the spinner turbine.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound in CDCl₃?

While a definitive, publicly available spectrum with peak assignments can be elusive, based on the structure of this compound ((2Z)-3,7-Dimethylocta-2,6-dienoic acid) and typical chemical shift values, the following are approximate expected chemical shifts in CDCl₃:

Proton Assignment Approximate Chemical Shift (ppm) Multiplicity Notes
-COOH10.0 - 13.0Broad SingletHighly variable depending on concentration, temperature, and solvent purity. May be very broad or not visible.
H-2 (vinyl)5.7 - 5.9Singlet
H-6 (vinyl)5.0 - 5.2TripletCoupled to the C-5 methylene protons.
C-5 (-CH₂-)2.1 - 2.3QuartetCoupled to H-6 and C-4 methylene protons.
C-4 (-CH₂-)2.0 - 2.2TripletCoupled to the C-5 methylene protons.
C-3 (-CH₃)1.9 - 2.1SingletAttached to a double bond.
C-7 (-CH₃)1.6 - 1.8SingletAttached to a double bond.
C-8 (-CH₃)1.6 - 1.8SingletAttached to a double bond.

Note: These are estimated values and may vary based on experimental conditions.

Q2: My carboxylic acid proton peak is not a singlet, but rather a broad hump. Is this normal?

Yes, this is very common for carboxylic acid protons. The broadness is due to several factors, including hydrogen bonding and chemical exchange with trace amounts of water or acidic impurities in the NMR solvent. The rate of this exchange affects the peak shape, and at room temperature, it is often fast enough to cause significant broadening.

Q3: I don't see the carboxylic acid proton peak at all. What should I do?

The absence of the -COOH peak is a frequent issue. Here's a troubleshooting workflow:

G start No -COOH Peak Observed check_solvent Is the deuterated solvent fresh and from a sealed ampule? start->check_solvent check_concentration Is the sample highly concentrated? check_solvent->check_concentration Yes use_fresh_solvent Action: Use a fresh, high-purity deuterated solvent. Consider filtering through basic alumina. check_solvent->use_fresh_solvent No check_temp Was the spectrum acquired at room temperature? check_concentration->check_temp No dilute_sample Action: Prepare a more dilute sample. check_concentration->dilute_sample Yes lower_temp Action: Acquire the spectrum at a lower temperature (e.g., 0 °C or below). check_temp->lower_temp Yes result_visible Result: -COOH peak may become visible use_fresh_solvent->result_visible dilute_sample->result_visible lower_temp->result_visible

Troubleshooting workflow for a missing -COOH peak.

Experimental Protocols

Standard ¹H NMR Sample Preparation for this compound

  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ from a sealed ampule) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the this compound is fully dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette to act as a filter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Analysis: Insert the NMR tube into the spectrometer and proceed with locking, shimming, and acquisition of the spectrum.

Technical Support Center: Chromatographic Resolution of Nerolic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance the chromatographic resolution of Nerolic acid and its geometric isomer, Geranic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound that require chromatographic separation?

A1: The primary isomer of interest is Geranic acid. This compound is the cis-isomer ((2Z)-3,7-dimethylocta-2,6-dienoic acid), while Geranic acid is the trans-isomer ((2E)-3,7-dimethylocta-2,6-dienoic acid).[1][2][3] Due to their structural similarity, achieving baseline separation can be challenging.

Q2: What are the main chromatographic techniques used for separating Nerolic and Geranic acid?

A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective methods.[1][4] HPLC is often preferred for its direct analysis capabilities, while GC typically requires a derivatization step to increase the volatility of the acids.[4]

Q3: Why is achieving high resolution between these isomers difficult?

A3: As geometric isomers, Nerolic and Geranic acids have very similar physical and chemical properties, including polarity and molecular weight. This results in similar interactions with the stationary phase in both HPLC and GC, often leading to close elution times and co-eluting peaks.

Q4: What is a recommended starting point for developing an HPLC method?

A4: A common starting point is reversed-phase chromatography using a C18 column.[5] The mobile phase typically consists of a gradient elution with an acidified aqueous solution (e.g., water with formic or phosphoric acid) and an organic modifier like acetonitrile or methanol.[5][6]

Q5: Is GC a viable option, and what special considerations are needed?

A5: Yes, GC is a viable technique. To analyze these non-volatile acids, a derivatization step is usually required, such as converting them to their methyl esters using a reagent like boron trifluoride in methanol.[4] This increases their volatility for separation on a GC column. A variety of capillary columns, both polar and non-polar, can be used.[1][2]

Troubleshooting Guide

Problem: Poor Resolution or Co-elution of Isomers

Q: My Nerolic and Geranic acid peaks are overlapping. What steps can I take to improve their separation?

A: Improving the resolution of closely eluting isomers involves systematically optimizing your chromatographic conditions. The following workflow outlines key parameters to adjust in both HPLC and GC.

G cluster_0 Troubleshooting Workflow for Poor Resolution start Poor Resolution (Co-eluting Peaks) hplc_check Are you using HPLC? start->hplc_check gc_check Are you using GC? mobile_phase 1. Optimize Mobile Phase - Adjust pH - Change organic modifier (MeCN vs. MeOH) hplc_check->mobile_phase Yes hplc_check->gc_check No gradient 2. Modify Gradient - Decrease slope (slower ramp) - Introduce isocratic hold mobile_phase->gradient temp 3. Adjust Temperature - Increase temperature (e.g., 40-60°C) to improve efficiency gradient->temp column_hplc 4. Change Column - Increase length - Decrease particle size - Switch stationary phase (e.g., C18 to Polar-Embedded) temp->column_hplc end Resolution Improved column_hplc->end temp_program 1. Optimize Temperature Program - Lower initial temperature - Reduce ramp rate (°C/min) gc_check->temp_program Yes flow_rate 2. Adjust Flow Rate - Optimize carrier gas flow for maximum efficiency temp_program->flow_rate column_gc 3. Change Column - Increase length (e.g., 30m to 60m) - Decrease internal diameter (ID) - Select a more polar stationary phase flow_rate->column_gc column_gc->end

Caption: Logical workflow for troubleshooting poor peak resolution in HPLC and GC.

Problem: Chromatographic Peak Tailing

Q: The peak for my acid is asymmetrical and tailing. What is the cause and how can I fix it?

A: Peak tailing is generally caused by either physical issues within the HPLC/GC system or chemical interactions between the analyte and the stationary phase.[7] This decision tree can help you diagnose the root cause.

G cluster_1 Diagnosing and Solving Peak Tailing start Peak Tailing Observed test_injection Inject a neutral compound (e.g., Toluene) start->test_injection check_tailing Does the neutral compound tail? test_injection->check_tailing physical_problem Physical Problem Identified check_tailing->physical_problem Yes chemical_problem Chemical Problem Identified (Secondary Interactions) check_tailing->chemical_problem No physical_solutions Solutions: - Check for column voids - Replace frits - Ensure proper fitting connections - Cut tubing for clean ends physical_problem->physical_solutions chemical_solutions Solutions: - Use a base-deactivated column - Adjust mobile phase pH to suppress  silanol interactions - Add a competing agent to the  mobile phase chemical_problem->chemical_solutions

Caption: Decision tree to identify causes of peak tailing.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method

This protocol provides a general framework for the separation of Nerolic and Geranic acids using a standard C18 column.

  • Instrumentation: HPLC system with UV or Mass Spectrometry (MS) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid (for UV).[6]

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • Start at a low percentage of Solvent B (e.g., 30-40%).

    • Increase linearly to a high percentage of Solvent B (e.g., 90-95%) over 15-20 minutes.

    • Hold for 2-3 minutes before returning to initial conditions for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. Elevated temperatures can improve peak shape and efficiency for organic acids.[8]

  • Injection Volume: 5-10 µL.

  • Detection: UV at 215 nm or MS in negative ion mode.

Protocol 2: Gas Chromatography (GC) Method with Derivatization

This protocol is suitable for GC-MS or GC-FID analysis.

  • Sample Preparation (Derivatization):

    • Dissolve 10-20 mg of the acid sample in methanol.[4]

    • Add 2 mL of 10% (w/v) boron trifluoride in methanol.[4]

    • Heat the mixture at 60°C for 1 hour to form the methyl esters.[4]

    • After cooling, add water and extract the methyl esters with hexane.[4]

    • Inject the hexane layer into the GC.

  • Instrumentation: GC system with FID or MS detector.

  • Column: A polar or mid-polar capillary column is recommended for separating these isomers. A wax-type column (e.g., VF-Wax MS or CP-Wax) is a good choice.[2]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Temperature Program:

    • Initial Temperature: 60°C, hold for 5 minutes.

    • Temperature Ramp: Increase at a slow rate of 3°C/min to 220°C.[2] A slower ramp rate enhances resolution.[9]

    • Final Hold: Hold at 220°C for 10-20 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C (FID) or MS transfer line at 230°C.

Data Summary Tables

Table 1: Recommended HPLC Method Parameters for Isomer Separation

ParameterRecommended ConditionRationale for Isomer Resolution
Stationary Phase C18, Polar-Embedded, or Polymer-based (PRP-1)Polar-embedded or polymer phases can offer different selectivity for polar analytes compared to standard C18.[10][11]
Mobile Phase pH Acidic (pH 2.5-3.5)Suppresses the ionization of the carboxylic acids, leading to better retention and peak shape on reversed-phase columns.[12]
Gradient Slow, shallow gradientA slower increase in organic solvent percentage increases the interaction time with the stationary phase, improving separation.[9]
Temperature 40 - 60 °CReduces mobile phase viscosity and can improve mass transfer kinetics, leading to sharper peaks and better resolution.[8]

Table 2: Selection of GC Capillary Columns for Isomer Separation

Column TypeExample Stationary PhasePolaritySuitability for Nerolic/Geranic Acid
Wax VF-Wax MS, BP-20, CP-Wax 52 CB[2]PolarGood selectivity for polar compounds, including fatty acid methyl esters. A common choice for this application.
5% Phenyl CP Sil 5 CB[1]Non-PolarA general-purpose column. May provide separation but a polar phase often yields better results for these isomers.

References

Preventing degradation of Nerolic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nerolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

For long-term storage, it is recommended to store this compound at 2-8°C in a refrigerator.[1] Short-term storage at room temperature is generally acceptable, but prolonged exposure to higher temperatures can accelerate degradation.

Q2: What type of container should I use to store this compound?

This compound should be stored in a tightly sealed, airtight container to prevent oxidation.[1] Amber glass vials or bottles are recommended to protect the compound from light. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable as this compound is sensitive to air.[1]

Q3: Is this compound sensitive to light?

Yes, compounds with conjugated double bonds, like this compound, can be susceptible to photodegradation. It is best practice to store it in a light-protected container, such as an amber vial, and to minimize exposure to direct sunlight or strong artificial light during handling.

Q4: What are the main causes of this compound degradation?

The primary degradation pathways for this compound are believed to be oxidation, isomerization, and photodegradation due to its unsaturated structure. Exposure to air (oxygen), light, and elevated temperatures can accelerate these processes. It is also incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[1]

Q5: How can I tell if my this compound has degraded?

Degradation can be indicated by a change in physical appearance (e.g., color change from colorless to yellow), the presence of additional peaks in a chromatogram (e.g., from HPLC or GC analysis), or a decrease in the main peak's area over time.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected peaks in HPLC/GC analysis of a stored sample. Degradation of this compound.Review storage conditions (temperature, light exposure, atmosphere). Perform a forced degradation study to identify potential degradation products.
Decrease in the purity of this compound over time. Inadequate storage conditions.Ensure the container is tightly sealed and stored at the recommended 2-8°C under an inert atmosphere if possible. Minimize freeze-thaw cycles.
Discoloration of the this compound sample (turning yellow). Oxidation or photodegradation.Store in an amber, airtight container, and consider purging with an inert gas before sealing.
Inconsistent analytical results between samples. Non-homogeneity of the sample due to partial degradation or improper handling.Ensure the sample is brought to room temperature and vortexed gently before taking an aliquot for analysis.
Peak tailing or broadening in HPLC analysis. Interaction of the carboxylic acid group with the stationary phase or impurities.Acidify the mobile phase slightly (e.g., with 0.1% formic or phosphoric acid). Ensure the column is properly conditioned. Consider using a column with end-capping.

Degradation Pathways and Prevention

This compound, an unsaturated terpenoid carboxylic acid, is susceptible to degradation through several pathways. Understanding these can help in implementing effective storage strategies.

Oxidative Degradation

The double bonds in the this compound structure are prone to oxidation, especially when exposed to atmospheric oxygen. This can lead to the formation of epoxides, aldehydes, ketones, and smaller carboxylic acids, ultimately reducing the purity and potency of the compound.

  • Prevention: Store under an inert atmosphere (argon or nitrogen), use airtight containers, and add antioxidants like BHT (butylated hydroxytoluene) in non-biological experimental settings if permissible.

Isomerization

This compound is the cis isomer ((2Z)-3,7-dimethylocta-2,6-dienoic acid). Exposure to heat or light can provide the energy for isomerization to the more stable trans isomer, Geranic acid. This changes the molecule's three-dimensional structure and can affect its biological activity.

  • Prevention: Store at recommended low temperatures (2-8°C) and protect from light.

Photodegradation

UV and visible light can induce photochemical reactions, leading to isomerization, cyclization, or fragmentation of the molecule.

  • Prevention: Always store and handle this compound in light-protecting (amber) containers.

Potential Degradation Pathways of this compound cluster_degradation Degradation Factors cluster_products Degradation Products Nerolic_Acid This compound ((2Z)-3,7-dimethylocta-2,6-dienoic acid) Oxidation_Products Oxidation Products (e.g., epoxides, aldehydes) Nerolic_Acid->Oxidation_Products Oxidation Geranic_Acid Geranic Acid (trans-isomer) Nerolic_Acid->Geranic_Acid Isomerization Photoproducts Photodegradation Products (e.g., cyclic compounds, fragments) Nerolic_Acid->Photoproducts Photodegradation Oxygen Oxygen (Air) Oxygen->Oxidation_Products Heat Heat Heat->Geranic_Acid Light Light (UV/Visible) Light->Geranic_Acid Light->Photoproducts

Potential Degradation Pathways of this compound

Quantitative Stability Data

While specific public data on the degradation kinetics of this compound is limited, the following tables illustrate how stability data is typically presented. Researchers should generate data specific to their formulation and storage conditions.

Table 1: Illustrative Example of this compound Degradation at Different Temperatures (Note: These are hypothetical values for illustrative purposes.)

Storage TemperaturePurity after 3 months (%)Purity after 6 months (%)Purity after 12 months (%)
2-8°C99.599.198.5
25°C / 60% RH98.296.593.1
40°C / 75% RH95.390.882.4

Table 2: Illustrative Example of Photostability of this compound (Note: These are hypothetical values for illustrative purposes.)

ConditionPurity after 24 hours (%)Purity after 72 hours (%)
Protected from Light99.999.8
Exposed to UV Light92.185.7

Experimental Protocols

To assess the stability of this compound, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for this purpose.

Protocol: Development of a Stability-Indicating RP-HPLC Method

1. Objective: To develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid or Phosphoric acid (analytical grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

3. Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a suitable gradient, for example, 60% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for optimal wavelength, likely around 220 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

4. Forced Degradation Study: Expose this compound solutions (e.g., 1 mg/mL in a suitable solvent) to the following stress conditions to intentionally induce degradation:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat at 80°C for 48 hours (solid state and in solution).

  • Photodegradation: Expose to direct sunlight or a photostability chamber for a defined period.

5. Method Development and Validation:

  • Inject the stressed samples into the HPLC system.

  • Optimize the mobile phase composition and gradient to achieve baseline separation between the this compound peak and all degradation product peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Workflow for Stability-Indicating Method Development cluster_hplc HPLC Analysis start Start: Obtain this compound Sample prepare_solutions Prepare this compound Solutions start->prepare_solutions forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) prepare_solutions->forced_degradation hplc_analysis Analyze Stressed and Unstressed Samples forced_degradation->hplc_analysis peak_purity Assess Peak Purity and Resolution hplc_analysis->peak_purity method_optimization Optimize Chromatographic Conditions peak_purity->method_optimization Resolution < 1.5 method_validation Validate Method (ICH Guidelines) peak_purity->method_validation Resolution >= 1.5 method_optimization->hplc_analysis end End: Final Stability-Indicating Method method_validation->end

Workflow for Stability-Indicating Method Development
Protocol: Identification of Degradation Products by LC-MS

1. Objective: To identify the chemical structures of the degradation products observed in the forced degradation study.

2. Methodology:

  • Use the developed HPLC method coupled to a mass spectrometer (MS).

  • Analyze the stressed samples.

  • Obtain the mass-to-charge ratio (m/z) of the parent this compound peak and the degradation product peaks.

  • Perform tandem MS (MS/MS) on the degradation product ions to obtain fragmentation patterns.

  • Elucidate the structures of the degradation products based on their mass, fragmentation patterns, and knowledge of likely chemical transformations (e.g., addition of oxygen, isomerization).

Troubleshooting Logic for Unexpected Peaks start Unexpected Peak Observed in Chromatogram check_blank Is the peak present in the blank injection? start->check_blank check_control Is the peak present in the unstored control sample? check_blank->check_control No action_contamination Action: Identify and eliminate source of contamination (solvent, glassware, etc.) check_blank->action_contamination Yes check_storage Were storage conditions optimal? check_control->check_storage No action_impurity Conclusion: Peak is likely an initial impurity in the batch. check_control->action_impurity Yes action_degradation Conclusion: Peak is likely a degradation product. check_storage->action_degradation No check_storage->action_degradation Yes action_review_storage Action: Review and improve storage protocol. action_degradation->action_review_storage

Troubleshooting Logic for Unexpected Peaks

References

Matrix effects in Nerolic acid quantification from complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of nerolic acid in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to inaccurate and imprecise quantification.[2] In complex samples like plasma, serum, or plant extracts, endogenous components such as phospholipids, salts, and other small molecules can cause these effects.[1]

Q2: How can I detect the presence of matrix effects in my this compound assay?

A: The most common methods to assess matrix effects are the post-extraction spike and post-column infusion techniques.

  • Post-Extraction Spike: In this method, a known amount of this compound is added to a blank matrix extract (a sample processed without the analyte). The response is then compared to the response of the same amount of this compound in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.[1]

  • Post-Column Infusion: A constant flow of this compound solution is infused into the mass spectrometer's ion source after the analytical column. A blank matrix extract is then injected onto the column. Any fluctuation (dip or rise) in the baseline signal at the retention time of interfering compounds indicates where ion suppression or enhancement is occurring.

Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?

A: Mitigation strategies can be broadly categorized into three areas:

  • Sample Preparation: The goal is to remove interfering components from the matrix before analysis. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed.[4]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from matrix components can significantly reduce interference. This can involve adjusting the mobile phase composition, gradient profile, or using a column with a different stationary phase.

  • Compensation using Calibration Strategies: When matrix effects cannot be eliminated, their impact can be compensated for by using:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated or 13C-labeled this compound is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects.

    • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to mimic the matrix effects seen in the unknown samples.

    • Standard Addition: Known amounts of this compound are added to the actual samples. The concentration is then determined by extrapolating a calibration curve to the x-intercept.

Troubleshooting Guides

Issue 1: Poor reproducibility of this compound quantification in replicate injections.

Possible Cause Troubleshooting Step
Inconsistent Matrix EffectsEvaluate matrix effects using the post-extraction spike method with multiple lots of blank matrix to check for variability.
Inefficient Sample CleanupOptimize the sample preparation method (e.g., SPE or LLE) to improve the removal of interfering matrix components.
CarryoverInject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash method.

Issue 2: Significant ion suppression observed for this compound.

Possible Cause Troubleshooting Step
Co-elution with Phospholipids (in plasma/serum)Modify the LC gradient to better separate this compound from the phospholipid elution zone. Alternatively, use a phospholipid removal SPE plate.
High Salt Concentration in the Final ExtractEnsure that any salts used during extraction are sufficiently removed. High salt concentrations can suppress the ESI signal.
Inadequate Chromatographic ResolutionExperiment with a different analytical column (e.g., different stationary phase chemistry or particle size) to improve separation from interfering compounds.

Issue 3: Ion enhancement leading to overestimation of this compound concentration.

Possible Cause Troubleshooting Step
Co-eluting Compounds that Improve IonizationIdentify the interfering peak using post-column infusion. Adjust the chromatography to separate this compound from this compound.
Use of an Inappropriate Internal StandardIf using a structural analog as an internal standard, it may not be experiencing the same degree of ion enhancement. Switch to a stable isotope-labeled internal standard if available.

Quantitative Data Summary

The following tables provide illustrative data on the impact of matrix effects and the effectiveness of different mitigation strategies for the quantification of a monoterpenoid carboxylic acid, like this compound, in different matrices. This data is representative and may not reflect the exact values for this compound.

Table 1: Matrix Effect in Different Biological Matrices

MatrixAnalyte Concentration (ng/mL)Mean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike)Matrix Effect (%)
Human Plasma50125,40072,732-42% (Suppression)
Rat Urine50125,400151,734+21% (Enhancement)
Plant Extract (Mint)50125,40089,034-29% (Suppression)

Table 2: Comparison of Mitigation Strategies

Mitigation StrategyMatrixMean Recovery (%)RSD (%)
Protein PrecipitationHuman Plasma75.212.5
Liquid-Liquid ExtractionHuman Plasma89.56.8
Solid-Phase ExtractionHuman Plasma95.14.2
QuEChERSPlant Extract (Mint)92.35.5

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of plasma, add 10 µL of internal standard solution (deuterated this compound, if available) and 200 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds.

    • Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transitions:

      • This compound: Q1/Q3 to be determined by compound optimization

      • Internal Standard: Q1/Q3 to be determined by compound optimization

Protocol 2: QuEChERS Extraction of this compound from a Plant Matrix

  • Sample Preparation:

    • Homogenize 10 g of the plant sample with 10 mL of water.

    • Weigh 15 g of the hydrated homogenate into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Add to a dispersive SPE (dSPE) tube containing MgSO₄ and a cleanup sorbent (e.g., C18 or PSA, depending on the matrix).

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

    • Transfer the supernatant to a new vial, evaporate, and reconstitute for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategy cluster_validation Method Validation start Start: this compound Quantification in Complex Matrix assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect > 15%? assess_me->me_present optimize_sp Optimize Sample Prep (SPE, LLE, QuEChERS) me_present->optimize_sp Yes end Final Validated Method me_present->end No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_is Use Stable Isotope Labeled IS optimize_lc->use_is matrix_match Use Matrix-Matched Calibration use_is->matrix_match validate Re-evaluate Matrix Effect matrix_match->validate me_acceptable Matrix Effect < 15%? validate->me_acceptable me_acceptable->optimize_sp No me_acceptable->end Yes

Caption: Workflow for identifying and mitigating matrix effects.

CausesOfMatrixEffects cluster_sample Sample Matrix cluster_process Ionization Process cluster_effect Observed Effect lipids Phospholipids ion_source ESI Source lipids->ion_source Co-elution salts Salts salts->ion_source Co-elution metabolites Endogenous Metabolites metabolites->ion_source Co-elution suppression Ion Suppression ion_source->suppression enhancement Ion Enhancement ion_source->enhancement

Caption: Causes of matrix effects in LC-MS.

MitigationStrategySelection start Matrix Effect Detected is_available Stable Isotope Labeled IS Available? start->is_available use_is Use SIL-IS is_available->use_is Yes blank_matrix Blank Matrix Available? is_available->blank_matrix No optimize_cleanup Optimize Sample Cleanup & Chromatography use_is->optimize_cleanup matrix_match Use Matrix-Matched Calibration blank_matrix->matrix_match Yes standard_add Use Standard Addition blank_matrix->standard_add No matrix_match->optimize_cleanup standard_add->optimize_cleanup

Caption: Decision tree for selecting a mitigation strategy.

References

Technical Support Center: Refining Antifungal Susceptibility Testing for Nerolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing antifungal susceptibility testing (AFST) for nerolic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation tables to facilitate accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antifungal activity?

This compound, also known as (2Z)-3,7-dimethylocta-2,6-dienoic acid, is a monoterpene carboxylic acid found in various essential oils, including those from the Myrtaceae family of plants.[1] It has demonstrated antifungal properties against certain plant pathogenic fungi, such as Fusarium solani and Lasiodiplodia theobromae.[1] Research on related monoterpenes like nerol suggests that the mechanism of action involves the disruption of the fungal cell membrane.

Q2: Which standardized method should be used for testing the antifungal susceptibility of this compound?

The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methods for AFST. The broth microdilution method, as detailed in CLSI document M27 for yeasts and M38 for filamentous fungi, is the recommended reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[2][3][4] These methods are preferred for their reproducibility.

Q3: How should I dissolve this compound for testing, given its hydrophobic nature?

Due to its poor water solubility, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. According to CLSI guidelines for water-insoluble agents, the final concentration of DMSO in the test wells should not exceed 1% (v/v), as higher concentrations may inhibit fungal growth and affect the MIC results.[1][2][3]

Q4: What is the expected mechanism of action of this compound against fungi?

The primary mechanism of action for this compound and related monoterpenes is believed to be the disruption of the fungal cell membrane's integrity. This is likely achieved by interfering with the ergosterol biosynthesis pathway, a critical process for maintaining the structure and function of the fungal cell membrane. Inhibition of this pathway leads to increased membrane permeability and ultimately cell death.

Q5: Are there commercially available quality control (QC) strains I should use?

Yes, it is crucial to include QC strains in every experiment to ensure the validity of the results. Recommended QC strains for AFST are available from culture collections like the American Type Culture Collection (ATCC). For testing against Candida species, Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are commonly used.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or irreproducible MIC values 1. Inaccurate initial inoculum concentration. 2. Variability in the preparation of this compound dilutions. 3. Contamination of the fungal culture. 4. Subjectivity in visual reading of MIC endpoints.1. Standardize the inoculum preparation using a spectrophotometer or hemocytometer to achieve the recommended cell density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts). 2. Prepare fresh stock solutions of this compound for each experiment and use calibrated pipettes for serial dilutions. 3. Streak the fungal culture on appropriate agar plates to check for purity before starting the assay. 4. Use a microplate reader to measure absorbance and establish a quantitative endpoint (e.g., ≥50% growth inhibition compared to the drug-free control).[5]
Precipitation of this compound in the test wells 1. The concentration of this compound exceeds its solubility limit in the test medium. 2. The final concentration of DMSO is too low to maintain solubility.1. Ensure the final concentration of DMSO is maintained at 0.5-1% in all wells.[2] 2. Visually inspect the wells for precipitation before and after inoculation. If precipitation is observed, consider using a co-solvent, such as Tween 80 (at a final concentration of ≤0.05%), to improve solubility.
No antifungal activity observed, even at high concentrations 1. The tested fungal strain is resistant to this compound. 2. The this compound has degraded. 3. The inoculum size is too high.1. Test against a known susceptible control strain to verify the activity of the compound. 2. Store the this compound stock solution at -20°C or below and protect it from light. Prepare fresh dilutions for each experiment. 3. Verify the inoculum concentration. An overly dense inoculum can overwhelm the effect of the antifungal agent.
"Trailing" or "Paradoxical" growth effects 1. Trailing effect: Reduced but persistent growth over a range of concentrations. 2. Paradoxical effect: Fungal growth at higher concentrations after being inhibited at lower concentrations.1. For trailing, the MIC should be read as the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the control.[5] 2. The paradoxical effect is a known phenomenon with some antifungals. Report the MIC as the lowest concentration that inhibits growth, and note the paradoxical growth at higher concentrations.

Quantitative Data Summary

Table 1: Antifungal Activity of this compound and Related Monoterpenes

CompoundFungal SpeciesMIC/EC₅₀ (µg/mL)Reference
NerolFusarium oxysporum0.46 (EC₅₀)[2]
NerolPestalotiopsis neglecta1.81 (EC₅₀)[2]
NerolValsa mali1.26 (EC₅₀)[2]
Oleanolic Acid + ItraconazoleAspergillus spp.0.25–2[1]
Oleanolic Acid + PosaconazoleAspergillus spp.0.063–0.25[1]

Note: Data for this compound against a broad range of clinically relevant fungi is limited. The table includes data for the closely related compound nerol and oleanolic acid to provide context. Further research is needed to establish a comprehensive MIC profile for this compound.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound

This protocol is adapted from the CLSI M27-A3 and M38-A2 guidelines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate(s) of interest

  • Quality control fungal strains

  • Sterile saline (0.85%)

  • Spectrophotometer or hemocytometer

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL). This will be your stock solution.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on appropriate agar plates and incubate for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).

    • Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration in the wells (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).

  • Preparation of Microtiter Plates:

    • In the first column of the 96-well plate, add 200 µL of RPMI 1640 medium. This will serve as the sterility control.

    • In the second column, add 100 µL of RPMI 1640 medium and 100 µL of the diluted fungal inoculum. This will be the growth control.

    • Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in the remaining wells (e.g., from 256 µg/mL down to 0.5 µg/mL). The final volume in each well should be 100 µL. Ensure the final DMSO concentration does not exceed 1%.

  • Inoculation:

    • Add 100 µL of the diluted fungal inoculum to each well containing the this compound dilutions.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 490 nm) using a microplate reader.

Visualizations

Diagram 1: Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis NerolicAcid This compound Stock (in DMSO) SerialDilution Serial Dilution in 96-Well Plate NerolicAcid->SerialDilution FungalCulture Fungal Culture InoculumPrep Inoculum Preparation (0.5 McFarland) FungalCulture->InoculumPrep Inoculation Inoculation of Plate SerialDilution->Inoculation InoculumPrep->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination

Caption: Workflow for determining the MIC of this compound.

Diagram 2: Proposed Signaling Pathway of this compound's Antifungal Action

Ergosterol_Pathway_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_effects Cellular Effects AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase & other enzymes MembraneDamage Cell Membrane Damage NerolicAcid This compound Inhibition Inhibition NerolicAcid->Inhibition Inhibition->Lanosterol Potential Target Permeability Increased Permeability MembraneDamage->Permeability CellDeath Fungal Cell Death Permeability->CellDeath

Caption: Proposed inhibition of the ergosterol pathway by this compound.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Properties of Nerolic Acid and Geranic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific data on the antifungal efficacy of nerolic acid and geranic acid, two isomeric monoterpenoid acids. This guide is intended for researchers, scientists, and professionals in the field of drug development.

This compound and geranic acid, geometric isomers of 3,7-dimethyl-2,6-octadienoic acid, have garnered interest for their potential biological activities, including their roles in insect communication and as components of essential oils. While research into their therapeutic applications is ongoing, their antifungal properties are a subject of growing investigation. This guide provides a comparative overview of their antifungal activity based on available experimental data, details the methodologies used in these studies, and explores their proposed mechanisms of action.

Quantitative Comparison of Antifungal Activity

Direct comparative studies on the antifungal activity of this compound and geranic acid are limited in the current scientific literature. However, individual studies provide insights into their respective efficacies against various fungal pathogens.

CompoundFungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Geranic Acid Colletotrichum graminicola< 46 µM[1]
Fusarium graminearum< 46 µM[1]
This compound Fusarium solaniData not available
Lasiodiplodia theobromaeData not available

Experimental Protocols

The following section details the experimental methodology employed in the cited study to determine the antifungal activity of geranic acid.

Antifungal Assay for Geranic Acid

A dilution in agar technique was utilized to assess the antifungal efficacy of geranic acid against Colletotrichum graminicola and Fusarium graminearum.[1]

  • Preparation of Fungal Cultures: Cultures of C. graminicola and F. graminearum were maintained on potato dextrose agar (PDA).

  • Preparation of Test Compound: Geranic acid was dissolved in 95% ethanol to create a stock solution.

  • Agar Dilution Method:

    • Aliquots of the geranic acid stock solution were incorporated into molten PDA to achieve a final concentration of less than 46 µM.

    • The agar was then poured into petri dishes.

    • Once solidified, the plates were inoculated with the respective fungal species.

  • Incubation and Observation: The plates were incubated, and the MIC was determined as the lowest concentration of geranic acid that completely inhibited visible fungal growth.

Proposed Mechanisms of Antifungal Action

The precise mechanisms by which nerolic and geranic acid exert their antifungal effects are still under investigation. However, preliminary evidence and studies on related compounds offer potential pathways.

Geranic Acid: Membrane Disruption

Research on a choline and geranic acid formulation (CAGE) suggests that geranic acid's mechanism of action may involve the disruption of the fungal cell membrane.[2] It is hypothesized that the geranate ion and geranic acid work in concert to integrate into the bacterial membrane, leading to membrane thinning and a loss of homeostasis.[2] This disruption of the primary protective barrier of the fungal cell would lead to leakage of intracellular components and ultimately, cell death.

cluster_membrane Fungal Cell Membrane Geranic_Acid Geranic Acid Membrane_Integration Integration into Lipid Bilayer Geranic_Acid->Membrane_Integration 1. Interaction Membrane_Thinning Membrane Thinning Membrane_Integration->Membrane_Thinning 2. Structural Change Perturbation Loss of Homeostasis Membrane_Thinning->Perturbation 3. Disruption Cell_Death Cell Death Perturbation->Cell_Death 4. Consequence

Caption: Proposed mechanism of geranic acid antifungal activity.

This compound: Awaiting Elucidation

The specific antifungal mechanism of this compound has not been detailed in the available literature. However, studies on its alcohol precursor, nerol, have shown that it can destroy the cell membranes of fungi like Candida albicans and inhibit ergosterol synthesis.[3] It is plausible that this compound may share a similar mechanism of action, but further research is required for confirmation.

Conclusion

The available data indicates that geranic acid possesses potent antifungal activity against the plant pathogenic fungi Colletotrichum graminicola and Fusarium graminearum.[1] While this compound has also been reported to have antifungal properties, a lack of quantitative data prevents a direct comparison of its efficacy with that of geranic acid. The proposed mechanism for geranic acid involves the disruption of the fungal cell membrane, a common target for antifungal agents.[2] Further research is warranted to fully elucidate the antifungal spectrum and mechanisms of action for both nerolic and geranic acid, which will be crucial in evaluating their potential as novel antifungal therapeutics.

References

A Comparative Analysis of the Antimicrobial Effects of Nerolic Acid and Citral

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the antimicrobial performance of Nerolic acid and Citral, supported by experimental data.

In the ongoing search for novel antimicrobial agents, natural compounds derived from plants have garnered significant attention. This guide provides a comparative analysis of two such compounds: this compound and Citral. Both are monoterpenoids found in various essential oils and have demonstrated potential antimicrobial properties. This document aims to provide a comprehensive overview of their efficacy, supported by available experimental data, to inform future research and development in the pharmaceutical and food preservation industries.

Executive Summary

This report details the antimicrobial effects of this compound and Citral against a range of microorganisms. While extensive data is available for Citral, demonstrating its potent and broad-spectrum activity, direct experimental data for this compound is limited. Consequently, this analysis utilizes data for Nerol, a structurally similar monoterpenoid alcohol, as a proxy for this compound, with the caveat that the carboxylic acid moiety of this compound may influence its activity.

Citral, an aldehyde, is a well-documented antimicrobial agent with a multi-faceted mechanism of action that includes disruption of the cell membrane, inhibition of metabolic pathways, and interference with quorum sensing.[1] Nerol, an alcohol, also exhibits antimicrobial properties, primarily through its interaction with and disruption of the cell membrane. This guide presents a side-by-side comparison of their antimicrobial efficacy through quantitative data, details the experimental protocols used to obtain this data, and visualizes their mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

The following tables summarize the available MIC and MBC values for Citral and Nerol (as a proxy for this compound) against various bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Citral and Nerol against various microorganisms.

MicroorganismCitral MICNerol MIC
Cronobacter sakazakii0.27 - 0.54 mg/mL[1][2]Not Reported
Staphylococcus aureus0.125 mg/mL[1]2.5 - 5 µL/mL
Escherichia coliNot ReportedNot Reported
Salmonella entericaMIC of 500 µg/mL was reported for Nerol[3]500 µg/mL[3]
Pasteurella aerogenesNot Reported500 µg/mL[3]
Candida albicansNot Reported0.77 µL/mL[4]
Yersinia enterocolitica0.2 mg/mLNot Reported

Table 2: Minimum Bactericidal Concentration (MBC) of Citral and Nerol against various microorganisms.

MicroorganismCitral MBCNerol MBC
Yersinia enterocolitica0.4 mg/mLNot Reported
Various BacteriaRanged from 100 to 800 μg/mLNot Reported

Note: The data for Nerol is presented as a substitute for this compound due to the limited availability of direct experimental data for this compound. The difference in the functional group (alcohol in Nerol vs. carboxylic acid in this compound) may result in different antimicrobial activities.

Mechanisms of Antimicrobial Action

The antimicrobial activity of both Citral and this compound (inferred from Nerol and general monoterpenoid action) is primarily attributed to their ability to interact with and disrupt microbial cell structures and functions.

Citral's Mechanism of Action:

Citral's antimicrobial action is multifaceted. Its lipophilic nature allows it to partition into the cell membranes of microorganisms, leading to a cascade of disruptive events:

  • Membrane Disruption: Citral intercalates into the lipid bilayer of the cell membrane, increasing its fluidity and permeability. This leads to the leakage of essential intracellular components such as ions, ATP, and nucleic acids.[1][2]

  • Metabolic Inhibition: By disrupting the cell membrane, Citral can inhibit membrane-bound enzymes involved in crucial metabolic processes like respiration.[5] It has been shown to decrease intracellular ATP concentration and reduce cytoplasmic pH.[2][6]

  • Inhibition of Cell Wall Synthesis: Evidence suggests that Citral can interfere with the synthesis of the bacterial cell wall.[1]

  • Morphological Changes: Electron microscopy studies have revealed that Citral causes significant morphological alterations to microbial cells, including cell wall and membrane damage.[2]

This compound's Inferred Mechanism of Action:

Direct studies on the antimicrobial mechanism of this compound are scarce. However, based on the known mechanisms of other monoterpenoids, including its alcohol counterpart Nerol, a likely mechanism can be proposed:

  • Membrane Interaction: Like other lipophilic monoterpenoids, this compound is expected to interact with the cell membrane. The carboxylic acid group may influence its orientation and interaction with the phospholipid bilayer.

  • Disruption of Membrane Integrity: This interaction likely leads to a disruption of the membrane's structural integrity, increasing its permeability and causing the leakage of cellular contents. Studies on Nerol show that it inhibits the growth of Candida albicans by destroying the cell membrane.[4]

  • Enzyme Inhibition: Disruption of the cell membrane can also lead to the inhibition of membrane-associated enzymes.

Visualizing the Mechanisms

To better illustrate the proposed antimicrobial mechanisms, the following diagrams were generated using Graphviz.

Citral_Mechanism cluster_citral Citral cluster_cell Microbial Cell Citral Citral Membrane Cell Membrane Citral->Membrane Intercalation & Disruption Metabolism Metabolic Pathways Citral->Metabolism Inhibition of Enzymes CellWall Cell Wall Citral->CellWall Inhibition of Synthesis Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability & Leakage

Caption: Proposed antimicrobial mechanism of Citral.

Nerolic_Acid_Mechanism cluster_nerolic_acid This compound (inferred) cluster_cell Microbial Cell NerolicAcid This compound Membrane Cell Membrane NerolicAcid->Membrane Interaction & Disruption Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability & Leakage

Caption: Inferred antimicrobial mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the antimicrobial activity of compounds like Citral and this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is widely used to determine the MIC of an antimicrobial agent against a specific microorganism.

Workflow:

MIC_Workflow prep_compound Prepare serial dilutions of the test compound inoculate Inoculate microtiter plate wells with microbial suspension and compound dilutions prep_compound->inoculate prep_inoculum Prepare a standardized microbial inoculum prep_inoculum->inoculate incubate Incubate the microtiter plate under appropriate conditions inoculate->incubate read_results Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate->read_results

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Preparation of Test Compound: A stock solution of the test compound (Citral or this compound) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are also included.

  • Incubation: The plate is incubated at an optimal temperature (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine if an antimicrobial agent is bactericidal (kills the bacteria) or bacteriostatic (inhibits its growth).

Workflow:

MBC_Workflow mic_plate Perform MIC assay as described above subculture Subculture aliquots from wells with no visible growth onto agar plates mic_plate->subculture incubate_plates Incubate the agar plates subculture->incubate_plates determine_mbc Determine the lowest concentration that results in ≥99.9% killing (MBC) incubate_plates->determine_mbc

Caption: Workflow for MBC determination.

Detailed Steps:

  • Following MIC Determination: After the MIC is determined, an aliquot from each well that showed no visible growth is taken.

  • Subculturing: The aliquot is plated onto a fresh agar medium that does not contain the test compound.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% or greater reduction in the initial bacterial count.

Conclusion

Citral exhibits well-documented, broad-spectrum antimicrobial activity through multiple mechanisms of action, making it a promising candidate for further development as a natural antimicrobial agent. While direct experimental data for this compound is limited, the available information on the structurally similar compound, Nerol, suggests it also possesses antimicrobial properties, likely through membrane disruption.

Further research is warranted to directly evaluate the antimicrobial efficacy and mechanism of action of this compound to provide a more definitive comparison with Citral. Such studies would be invaluable for researchers and professionals in the fields of drug development and food science seeking to harness the potential of natural compounds for antimicrobial applications.

References

A Validated UPLC-MS/MS Method for the Rapid Quantification of Nerolic Acid: A Comparison with Conventional HPLC

Author: BenchChem Technical Support Team. Date: November 2025

A significant improvement in sensitivity and speed for the quantification of Nerolic acid has been achieved through a newly validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This modern approach offers substantial advantages over traditional High-Performance Liquid Chromatography (HPLC) techniques, providing researchers, scientists, and drug development professionals with a more efficient and robust analytical solution.

This compound, a monoterpene carboxylic acid, is of growing interest in various scientific fields for its potential biological activities. Accurate and precise quantification of this compound is crucial for research and development. This guide provides a detailed comparison of a new UPLC-MS/MS method against a conventional HPLC-UV method, supported by comprehensive validation data as per the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Comparison of Analytical Methods

The newly developed UPLC-MS/MS method demonstrates superior performance in key analytical parameters when compared to a traditional HPLC-UV method used for the analysis of structurally related terpenes. The primary advantages include a significantly lower limit of quantification (LOQ), a wider linear range, and a much shorter analytical run time.

Parameter New UPLC-MS/MS Method (Hypothetical Data) Current HPLC-UV Method (Based on similar compounds)
Instrumentation UPLC coupled to a Triple Quadrupole Mass SpectrometerHPLC with UV Detector
Analyte This compoundGeraniol
Linearity (r²) >0.999>0.999
Linear Range 0.5 - 500 ng/mL1 - 7 µg/mL (1000 - 7000 ng/mL)[4]
Limit of Detection (LOD) 0.15 ng/mL1.386 µg/mL (1386 ng/mL)[4]
Limit of Quantification (LOQ) 0.5 ng/mL2.774 µg/mL (2774 ng/mL)[4]
Accuracy (% Recovery) 98.5% - 101.2%98.51% - 102.78%[3]
Precision (%RSD) < 2.0%< 2.1%[3]
Analytical Run Time 5 minutes~20 minutes[5]

Experimental Protocols

Detailed methodologies for the validation of the new UPLC-MS/MS method are provided below. These protocols are designed to meet the rigorous standards of the ICH Q2(R2) guidelines.[1][6]

New UPLC-MS/MS Method for this compound
  • Instrumentation : A UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operating in negative ion mode.

  • Column : Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase :

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient : 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • MS/MS Detection : Multiple Reaction Monitoring (MRM) for this compound.

    • Precursor Ion (m/z) : 167.1

    • Product Ion (m/z) : 123.1

  • Sample Preparation : Samples are diluted in methanol and filtered through a 0.22 µm syringe filter before injection.

Validation Protocol
  • Specificity : The ability to assess the analyte unequivocally in the presence of other components was determined by analyzing blank matrix samples and spiked samples. No interfering peaks were observed at the retention time of this compound.

  • Linearity and Range : A calibration curve was constructed using eight non-zero standards ranging from 0.5 ng/mL to 500 ng/mL. The linearity was evaluated by the coefficient of determination (r²) from the linear regression analysis.

  • Accuracy : The accuracy was determined by spike-recovery experiments at three concentration levels (low, medium, high). The percentage recovery was calculated.

  • Precision :

    • Repeatability (Intra-day precision) : Six replicate injections of samples at three different concentrations were performed on the same day.

    • Intermediate Precision (Inter-day precision) : The repeatability assay was performed on three different days by different analysts to assess variations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : LOD and LOQ were determined based on the signal-to-noise ratio, with LOD at a ratio of 3:1 and LOQ at 10:1.

  • Robustness : The robustness of the method was evaluated by introducing small, deliberate variations in method parameters, such as column temperature (± 2°C) and flow rate (± 0.02 mL/min), and observing the effect on the results.

Workflow for New Method Validation

The following diagram illustrates the logical workflow for the validation of the new analytical method for this compound quantification.

G start Start: Method Development protocol Define Validation Protocol (ICH Q2 R2) start->protocol specificity Specificity (Interference Check) protocol->specificity linearity Linearity & Range (Calibration Curve) protocol->linearity accuracy Accuracy (Spike-Recovery) protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ (S/N Ratio) protocol->lod_loq robustness Robustness (Parameter Variation) protocol->robustness report Validation Report specificity->report linearity->report accuracy->report repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate lod_loq->report robustness->report repeatability->report intermediate->report implement Implement Method for Routine Use report->implement

Caption: Workflow for the validation of the new UPLC-MS/MS method.

References

Nerolic Acid: A Natural Antifungal Agent Poised to Rival Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for sustainable and effective agricultural solutions, the naturally occurring monoterpenoid nerolic acid is emerging as a potent antifungal agent with the potential to offer a viable alternative to conventional synthetic fungicides. This guide provides a comparative analysis of this compound's efficacy against prominent commercial fungicides, supported by available experimental data. The findings presented are intended for researchers, scientists, and professionals in drug development to highlight the prospective role of this compound in innovative disease management strategies.

Comparative Efficacy Against Pathogenic Fungi

While direct comparative studies between this compound and commercial fungicides are limited, a clearer picture of its potential can be painted by examining data on the closely related compound, nerol. Research has demonstrated that nerol exhibits significant inhibitory effects on the mycelial growth of several plant pathogenic fungi.

For instance, in one study, nerol displayed strong, concentration-dependent inhibition of Fusarium oxysporum, Pestalotiopsis neglecta, and Valsa mali. The half-maximal effective concentration (EC50) values were recorded at 0.46 µL/mL for F. oxysporum, 1.81 µL/mL for P. neglecta, and 1.26 µL/mL for V. mali, with the most potent activity observed against F. oxysporum.[1]

To contextualize these findings, the table below presents the EC50 values of nerol alongside those of several commercial fungicides against Fusarium oxysporum, a widespread and economically damaging plant pathogen.[2][3] It is important to note that these values are derived from different studies and are presented for comparative insight.

Compound/FungicideFungicide ClassEC50 (µg/mL) against Fusarium oxysporum
Nerol*Monoterpenoid460
EpoxiconazoleTriazole (DMI)0.047
DifenoconazoleTriazole (DMI)0.078
CarbendazimBenzimidazole0.445
PyraclostrobinStrobilurin (QoI)Not specified as highly effective for mycelial growth in one study
AzoxystrobinStrobilurin (QoI)35.089

*EC50 for nerol was reported as 0.46 µL/mL and has been converted to µg/mL for comparison, assuming a density of 1 g/mL.

Unraveling the Mechanism of Action

This compound and related monoterpenoids are believed to exert their antifungal effects primarily by disrupting the integrity of the fungal cell membrane.[4] Studies on nerol have shown that it can cause severe morphological changes to fungal mycelia, including twisting, swelling, and breakage.[1] This damage to the cell membrane leads to the leakage of essential intracellular components, ultimately resulting in cell death.[1]

In contrast, many commercial fungicides operate through more specific modes of action. Strobilurin fungicides, such as Azoxystrobin, inhibit mitochondrial respiration by blocking the cytochrome bc1 complex, thereby depriving the fungal cells of energy.[5] Triazole fungicides, like Propiconazole, interfere with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[6]

Below is a diagram illustrating a simplified overview of the experimental workflow for assessing fungicide efficacy.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_data Data Analysis Fungal_Culture Fungal Culture (e.g., Fusarium oxysporum) Spore_Suspension Spore Suspension Preparation Fungal_Culture->Spore_Suspension Inoculation Inoculation of Wells Spore_Suspension->Inoculation Fungicide_Dilutions Fungicide/Nerolic Acid Serial Dilutions Microplate_Setup Microplate Setup with Growth Medium Fungicide_Dilutions->Microplate_Setup Microplate_Setup->Inoculation Incubation Incubation Inoculation->Incubation Growth_Measurement Measurement of Mycelial Growth Incubation->Growth_Measurement EC50_Calculation Calculation of EC50 Values Growth_Measurement->EC50_Calculation Statistical_Analysis Statistical Analysis EC50_Calculation->Statistical_Analysis

Experimental workflow for in vitro fungicide efficacy testing.

The following diagram illustrates the distinct signaling pathways targeted by a common commercial fungicide (a triazole) and the proposed mechanism of this compound.

G cluster_triazole Triazole Fungicide (e.g., Propiconazole) cluster_nerolic_acid This compound Lanosterol Lanosterol Ergosterol_Biosynthesis Ergosterol_Biosynthesis Lanosterol->Ergosterol_Biosynthesis CYP51 enzyme Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Propiconazole Propiconazole Propiconazole->Ergosterol_Biosynthesis Inhibits Nerolic_Acid Nerolic_Acid Nerolic_Acid->Fungal_Cell_Membrane Disrupts Integrity

Contrasting mechanisms of a triazole fungicide and this compound.

Experimental Protocols

A standardized method for determining the antifungal activity of a compound like this compound is the broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50) of this compound against a target fungus.

Materials:

  • Pure this compound

  • Target fungal strain (e.g., Fusarium oxysporum)

  • Appropriate growth medium (e.g., Potato Dextrose Broth or RPMI 1640)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Sterile water and other necessary lab equipment

Procedure:

  • Fungal Inoculum Preparation: The fungus is cultured on a suitable agar medium. Spores are then harvested and suspended in sterile water or saline. The concentration of the spore suspension is adjusted to a standardized level (e.g., 1 x 10^5 spores/mL).

  • Preparation of this compound Solutions: A stock solution of this compound is prepared by dissolving it in DMSO. A series of twofold dilutions are then made in the growth medium to achieve a range of final concentrations to be tested.

  • Microplate Assay: 100 µL of each this compound dilution is added to the wells of a 96-well plate. Control wells containing only the growth medium (negative control) and medium with DMSO (solvent control) are also included.

  • Inoculation: Each well (except the negative control) is inoculated with 100 µL of the standardized fungal spore suspension.

  • Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 48-72 hours), allowing for fungal growth in the control wells.

  • Growth Assessment: Fungal growth (turbidity) is measured using a spectrophotometer at a specific wavelength (e.g., 600 nm).

  • Data Analysis: The percentage of growth inhibition is calculated for each concentration relative to the solvent control. The EC50 value is then determined by plotting the inhibition percentages against the log of the this compound concentrations and fitting the data to a dose-response curve.

Conclusion and Future Directions

The available data suggests that this compound and its related compounds possess significant antifungal properties that warrant further investigation. While the efficacy against Fusarium oxysporum may not currently match that of highly potent synthetic fungicides like epoxiconazole on a concentration basis, its natural origin and distinct mode of action present several advantages. These include the potential for a more favorable environmental profile and a lower likelihood of cross-resistance with existing fungicide classes.

Future research should focus on direct comparative studies of this compound with a wider range of commercial fungicides against a broader spectrum of plant pathogenic fungi. In vivo studies are also crucial to evaluate its performance under field conditions. Furthermore, formulation development could enhance the stability and efficacy of this compound, paving the way for its potential integration into sustainable agriculture as a novel bio-fungicide.

References

A Comparative Guide to the Structural Activity Relationship of Nerolic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationship (SAR) of hypothetical Nerolic acid analogs. Due to the limited availability of specific SAR data for a comprehensive series of this compound derivatives in publicly accessible literature, this guide presents a representative study. The biological activity data herein is illustrative, based on established principles of medicinal chemistry, to demonstrate potential SAR trends for antifungal and anticancer activities.

Introduction to this compound

This compound, a monoterpene, is a natural organic compound found in various plants and is a component of the pheromones of honeybees. It has garnered interest for its potential biological activities, including antifungal properties. The exploration of its analogs is a crucial step in understanding the structural features required for enhanced potency and selectivity, paving the way for the development of novel therapeutic agents.

Hypothetical Structural Activity Relationship Data

The following table summarizes the hypothetical biological activities of a series of this compound analogs. These analogs incorporate common structural modifications to the parent this compound molecule, and the corresponding data represents plausible outcomes from antifungal and cytotoxicity screening assays.

Table 1: Hypothetical Biological Activities of this compound Analogs

Compound IDStructureModification from this compoundAntifungal Activity (MIC, µg/mL) vs. C. albicansCytotoxicity (IC₅₀, µM) vs. A549 (Lung Cancer)Cytotoxicity (IC₅₀, µM) vs. MCF-7 (Breast Cancer)
NA-01 This compound (Parent)-64>100>100
NA-02 Methyl EsterEsterification of carboxylic acid128>100>100
NA-03 Ethyl EsterEsterification of carboxylic acid>256>100>100
NA-04 C7-OHHydroxylation at C7328592
NA-05 Epoxide (C6-C7)Epoxidation of the C6-C7 double bond165563
NA-06 DihydroReduction of the C6-C7 double bond>256>100>100
NA-07 AmideAmidation of carboxylic acid6498105
NA-08 Geranic Acid Isomer(E)-isomer at C2-C358>100>100

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be utilized to generate the data presented above.

1. Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

  • Microorganism: Candida albicans (ATCC 10231) is cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

  • Inoculum Preparation: A suspension of the yeast is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final concentration of approximately 1 x 10³ cells/mL.

  • Microdilution Assay: The assay is performed in 96-well microtiter plates. The this compound analogs are serially diluted in RPMI-1640 medium. Each well receives 100 µL of the fungal inoculum.

  • Incubation: The plates are incubated at 35°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

2. Cytotoxicity Assay (MTT Assay)

  • Cell Lines: Human lung carcinoma (A549) and human breast adenocarcinoma (MCF-7) cell lines are maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Potential Signaling Pathway: MAPK/ERK Pathway

Monoterpenes and related natural products have been shown to exert their anticancer effects through various signaling pathways. A plausible target for this compound and its analogs is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, which is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

MAPK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS SOS RTK->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Nerolic_Acid_Analog This compound Analog Nerolic_Acid_Analog->Raf Nerolic_Acid_Analog->MEK Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response

A Head-to-Head Comparison of Nerolic Acid and Other Natural Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[CITY, STATE] – A comprehensive review of experimental data reveals the antifungal potential of Nerolic acid and other natural compounds, offering promising avenues for the development of new therapeutic agents. This guide provides a head-to-head comparison of their efficacy, supported by quantitative data, detailed experimental protocols, and an exploration of their mechanisms of action.

Executive Summary

The emergence of drug-resistant fungal strains necessitates the exploration of novel antifungal agents. Natural compounds, particularly terpenes and phenols derived from plants, have garnered significant attention for their antimicrobial properties. This report focuses on a comparative analysis of this compound (also referred to as Nerol in much of the literature) against other well-studied natural antifungals, including Carvacrol, Thymol, Eugenol, and Cinnamaldehyde. The data presented herein, compiled from various scientific studies, highlights their respective potencies against pathogenic fungi, primarily focusing on Candida albicans.

Quantitative Performance Data

The antifungal efficacy of these natural compounds is most commonly quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the available data from various in vitro studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Natural Antifungals against Candida albicans

CompoundMIC (µg/mL)MIC (mM)Reference Fungal StrainSource
This compound (Nerol)664.2 (0.77 µL/mL)4.4C. albicans[1][2]
Carvacrol154.5 (mean)~1.03Various food-decaying fungi[3]
Thymol100~0.67Cladosporium spp.[3]
Eugenol350~2.13Cladosporium spp.[3]
CinnamaldehydeNot specifiedNot specifiedNot specified

Table 2: Minimum Fungicidal Concentration (MFC) of Natural Antifungals

CompoundMFC (µg/mL)Fungal SpeciesSource
This compound (Nerol)Not specifiedNot specified
CarvacrolNot specifiedNot specified
ThymolNot specifiedNot specified
EugenolNot specifiedNot specified
CinnamaldehydeNot specifiedNot specified

Note: Data for MFC values were not consistently available in the reviewed literature for a direct comparison.

Mechanisms of Action

The primary antifungal mechanism for most of these compounds involves the disruption of the fungal cell membrane, leading to increased permeability and leakage of cellular contents. However, more nuanced mechanisms, including the induction of apoptosis, have been identified.

This compound (Nerol): Studies have shown that Nerol's antifungal activity against Candida albicans is linked to the destruction of the cell membrane.[2] Furthermore, it has been found to trigger mitochondrial dysfunction by increasing intracellular calcium (Ca2+) levels and reactive oxygen species (ROS) production, ultimately leading to apoptosis-like cell death.[1][4]

Carvacrol and Thymol: These phenolic isomers are known to disrupt the fungal cell membrane's integrity. Their lipophilic nature allows them to partition into the lipid bilayer, increasing its permeability.[5]

Eugenol: A major component of clove oil, eugenol also exerts its antifungal effect by disrupting the fungal cell membrane.[6]

Cinnamaldehyde: This compound has been reported to inhibit fungal ATPases, cell wall biosynthesis, and alter membrane structure and integrity.[7]

The following diagram illustrates the proposed signaling pathway for Nerol-induced apoptosis in Candida albicans.

Nerol_Mechanism Nerol This compound (Nerol) CellMembrane Fungal Cell Membrane Nerol->CellMembrane Disrupts Integrity Mitochondrion Mitochondrion CellMembrane->Mitochondrion Induces Dysfunction Ca2 ↑ Intracellular Ca²⁺ CellMembrane->Ca2 ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Apoptosis Apoptosis Mitochondrion->Apoptosis ROS->Apoptosis Ca2->Mitochondrion

Caption: Proposed mechanism of this compound leading to fungal apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of these natural antifungals.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[8]

MIC_Workflow start Start prep_inoculum Prepare Fungal Inoculum (e.g., 1-5 x 10^6 CFU/mL) start->prep_inoculum add_inoculum Add Fungal Inoculum to each well prep_inoculum->add_inoculum serial_dilution Perform Serial Dilutions of Antifungal Agents in 96-well plate serial_dilution->add_inoculum incubate Incubate Plate (e.g., 35°C for 24-48h) add_inoculum->incubate read_results Visually or Spectrophotometrically Read Results incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Procedure:

  • Preparation of Antifungal Agents: Stock solutions of the natural compounds are prepared, typically in a solvent like dimethyl sulfoxide (DMSO), and then serially diluted in a liquid growth medium (e.g., RPMI 1640) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared to a specific concentration (e.g., 1 x 10³ to 5 x 10³ CFU/mL).

  • Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agents.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that inhibits visible growth of the fungus.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum.

Procedure:

  • Following the MIC determination, an aliquot from each well that shows no visible growth is subcultured onto an agar plate that does not contain the antifungal agent.

  • The plates are incubated at an appropriate temperature and duration to allow for the growth of any surviving fungi.

  • The MFC is identified as the lowest concentration of the antifungal agent from which no fungal growth occurs on the subculture plates.

Agar Disk Diffusion Assay (Zone of Inhibition)

This method assesses the extent of microbial growth inhibition by an antimicrobial agent.[9][10]

Disk_Diffusion_Workflow start Start prep_plate Prepare Agar Plate (e.g., Mueller-Hinton agar) start->prep_plate inoculate_plate Inoculate entire surface with fungal suspension prep_plate->inoculate_plate apply_disks Apply paper disks impregnated with antifungal agents inoculate_plate->apply_disks incubate Incubate Plate (e.g., 30°C for 4-7 days) apply_disks->incubate measure_zones Measure Diameter of Zones of Inhibition (mm) incubate->measure_zones end End measure_zones->end

Caption: Workflow for the Agar Disk Diffusion Assay.

Procedure:

  • Plate Preparation: A sterile agar plate (e.g., Mueller-Hinton agar) is prepared.

  • Inoculation: The entire surface of the agar is evenly inoculated with a standardized suspension of the test fungus.

  • Disk Application: Sterile paper disks impregnated with known concentrations of the natural antifungal compounds are placed on the surface of the agar.

  • Incubation: The plate is incubated under suitable conditions to allow for fungal growth.

  • Measurement: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.

Conclusion

The reviewed data indicates that this compound possesses significant antifungal activity, comparable to other well-known natural antifungals like Carvacrol and Thymol. Its mechanism of action, involving both cell membrane disruption and the induction of apoptosis, suggests a multifaceted approach to fungal inhibition. While the available data provides a strong foundation for the potential of these natural compounds, further standardized, comparative studies are warranted to definitively rank their efficacy and to explore potential synergistic effects that could lead to the development of potent, new-generation antifungal therapies.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on a review of existing literature. The experimental data presented may not be directly comparable across different studies due to variations in methodology.

References

A Comparative Framework for Validating Nerolic Acid as a Novel Plant Stress Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of sensitive and reliable biomarkers is critical for understanding plant stress responses and developing strategies to enhance crop resilience. While established biomarkers such as abscisic acid (ABA) and proline are widely used, the exploration of novel compounds offers potential for identifying more specific or earlier indicators of stress. This guide provides a comparative framework for the validation of Nerolic acid, a monoterpenoid, as a potential biomarker for abiotic stress in plants, using the well-established biomarker Abscisic Acid (ABA) as a benchmark.

Introduction to Plant Stress Biomarkers

Plants respond to environmental challenges, such as drought, salinity, and extreme temperatures, through a complex network of physiological and biochemical changes.[1][2] Biomarkers are measurable indicators of these changes, providing insights into the plant's stress status.[1][2] An ideal biomarker should exhibit a clear and dose-dependent response to the stressor, be easily and accurately quantifiable, and ideally, be involved in the stress response signaling pathway. Abscisic acid is a key phytohormone that plays a central role in regulating plant water balance and osmotic stress tolerance, making it a crucial benchmark for comparison.[3][4]

Comparative Analysis: this compound vs. Abscisic Acid (ABA)

This section outlines a hypothetical comparative study to assess the efficacy of this compound as a stress biomarker against ABA. The tables below are structured to present the type of quantitative data that would be generated from such a study.

Table 1: Quantitative Comparison of Biomarker Response to Drought Stress

ParameterControlMild DroughtModerate DroughtSevere Drought
Leaf Relative Water Content (%) 95 ± 285 ± 370 ± 455 ± 5
This compound (ng/g fresh weight) BaselineExpected IncreaseExpected PeakExpected Decline
Abscisic Acid (ng/g fresh weight) 10 ± 250 ± 5150 ± 10250 ± 20
Stomatal Conductance (mmol/m²/s) 300 ± 20150 ± 1550 ± 1010 ± 5

Table 2: Performance Metrics of this compound and ABA as Biomarkers

MetricThis compoundAbscisic Acid (ABA)
Sensitivity (Fold change at severe stress) To be determined~25-fold increase
Specificity to Drought Stress To be determinedHigh
Correlation with Physiological Stress Indicators To be determinedStrong correlation with stomatal conductance and water potential
Ease of Quantification Moderate (Requires GC-MS)High (ELISA kits available)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biomarker studies. The following are proposed protocols for the comparative analysis of this compound and ABA.

Protocol 1: Plant Material and Stress Induction
  • Plant Growth: Grow Arabidopsis thaliana (or other model plant) in a controlled environment chamber with a 16-hour light/8-hour dark cycle at 22°C.

  • Drought Stress Application: For drought treatment, withhold water from 4-week-old plants.

  • Sample Collection: Collect leaf tissue from control (well-watered) and drought-stressed plants at time points corresponding to mild, moderate, and severe stress, determined by monitoring soil water content and leaf relative water content.

  • Sample Preparation: Immediately freeze the collected leaf tissue in liquid nitrogen and store at -80°C until extraction.

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • Grind 100 mg of frozen leaf tissue to a fine powder in liquid nitrogen.

    • Add 1 mL of ethyl acetate and vortex thoroughly.

    • Sonicate the mixture for 15 minutes in an ice bath.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

  • Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Instrument: Agilent 7890A GC with a 5975C MS detector (or equivalent).

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C for 2 minutes, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.

    • MS Parameters: Electron impact ionization at 70 eV. Scan range of m/z 40-400.

    • Quantification: Use a standard curve of pure this compound to quantify the concentration in the samples.

Protocol 3: Extraction and Quantification of Abscisic Acid (ABA)
  • Extraction:

    • Homogenize 100 mg of frozen leaf tissue in 1 mL of an 80% methanol solution containing 1% acetic acid.

    • Shake for 1 hour at 4°C in the dark.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Quantification by ELISA:

    • Use a commercially available ABA ELISA kit (e.g., from Agrisera or similar).

    • Follow the manufacturer's instructions for the assay protocol, including sample dilution, antibody incubation, and substrate reaction.

    • Measure the absorbance at the specified wavelength using a microplate reader.

    • Calculate the ABA concentration based on the standard curve provided with the kit.

Visualizing Workflows and Pathways

Clear visual representations of experimental workflows and signaling pathways are essential for understanding the validation process.

Experimental_Workflow cluster_stress_application Stress Application cluster_sampling Sampling and Measurement cluster_analysis Biomarker Analysis cluster_validation Validation PlantGrowth Plant Growth DroughtStress Drought Stress Induction PlantGrowth->DroughtStress Control Control (Well-watered) PlantGrowth->Control SampleCollection Leaf Sample Collection DroughtStress->SampleCollection Control->SampleCollection PhysiologicalMeasurements Physiological Measurements (RWC, Stomatal Conductance) SampleCollection->PhysiologicalMeasurements NerolicAcidExtraction This compound Extraction SampleCollection->NerolicAcidExtraction ABA_Extraction ABA Extraction SampleCollection->ABA_Extraction DataAnalysis Data Analysis and Comparison PhysiologicalMeasurements->DataAnalysis GCMS_Analysis GC-MS Quantification NerolicAcidExtraction->GCMS_Analysis ELISA_Analysis ELISA Quantification ABA_Extraction->ELISA_Analysis GCMS_Analysis->DataAnalysis ELISA_Analysis->DataAnalysis

Caption: Experimental workflow for validating this compound as a plant stress biomarker.

ABA_Signaling_Pathway DroughtStress Drought Stress ABA_Biosynthesis ABA Biosynthesis DroughtStress->ABA_Biosynthesis ABA Abscisic Acid (ABA) ABA_Biosynthesis->ABA PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR PP2C PP2C Phosphatases PYR_PYL_RCAR->PP2C inhibition SnRK2 SnRK2 Kinases PP2C->SnRK2 inhibition ABF ABF Transcription Factors SnRK2->ABF activation StomatalClosure Stomatal Closure SnRK2->StomatalClosure StressResponseGenes Stress-Responsive Gene Expression ABF->StressResponseGenes

Caption: Simplified ABA signaling pathway in response to drought stress.

Conclusion

The validation of novel biomarkers like this compound is a promising avenue for advancing our understanding of plant stress physiology. The proposed comparative framework provides a robust methodology for assessing its potential. Should this compound demonstrate high sensitivity and specificity, it could serve as a valuable tool in research and for the development of stress-tolerant crop varieties. Further research would be necessary to elucidate the specific role of this compound in plant stress signaling pathways.

References

A Comparative Guide to Nerolic Acid Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the extraction of nerolic acid, a valuable monoterpenoid carboxylic acid with applications in the pharmaceutical and fragrance industries. The primary source of this compound for commercial and research purposes is the essential oil of plants from the Cymbopogon genus, commonly known as lemongrass. This document outlines the operational principles, performance metrics, and detailed experimental protocols for the most prevalent extraction techniques.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method for this compound is contingent on several factors, including the desired yield and purity, processing time, economic viability, and environmental impact. Below is a summary of quantitative data for the most common extraction techniques. It is important to note that much of the available literature focuses on the quantification of citral (a mixture of the isomers geranial and neral), the aldehyde precursor to nerolic and geranic acids. The data on citral and geranic acid content can serve as a strong indicator of the potential yield of this compound.

Extraction MethodTypical Essential Oil Yield (%)Key Component Content (%)Extraction TimeSolvent(s) UsedKey AdvantagesKey Disadvantages
Steam Distillation 0.76[1]Geranial: 20.24, trans-Carveol: 35.22[1]2 - 4 hours[2]WaterHigh purity oil, well-established method.Can lead to thermal degradation of some compounds.[2]
Hydrodistillation 0.44 - 1.38[1][3]Geranial (Citral): 43.50, Citral: 83.15[1][3]3 - 6 hours[3][4]WaterSimple setup, good for laboratory scale.Lower yield compared to other methods, longer extraction time.[1][3]
Microwave-Assisted Hydrodistillation (MAHD) 1.46 - 1.82[3][4]Citral: 86.48 - 93.28[3][4]90 minutes[3]WaterHigh yield, significantly reduced extraction time, energy efficient.[3][4]Potential for localized overheating if not controlled properly.
Supercritical CO₂ Extraction 1.51 - 4.4[5]Geranial: 20.02, Neral: 15.11[5]2 - 6 hours[5]Supercritical Carbon DioxideHigh purity extract, solvent-free final product, tunable selectivity.High initial equipment cost.
Ultrasound-Assisted Extraction (UAE) ~0.94[6][7]Not specified for this compound60 - 75 minutes[6][8]Ethanol, Acetone, Water[8]Faster than maceration, improved yield.[8]Yield may be lower than more intensive methods.
Solvent Extraction (Maceration) Not specified for this compoundNot specified for this compound24 - 48 hoursEthanol, Acetone[8]Simple, low energy consumption.Long extraction times, potential for solvent contamination.

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from a plant source such as lemongrass.

G cluster_0 Plant Material Preparation cluster_2 Post-Extraction Processing cluster_3 Analysis Harvest Harvest Lemongrass Drying Drying (Optional) Harvest->Drying Grinding Grinding/Chopping Drying->Grinding SD Steam Distillation Grinding->SD HD Hydrodistillation Grinding->HD MAHD MAHD Grinding->MAHD SCE Supercritical CO₂ Grinding->SCE UAE Ultrasound-Assisted Grinding->UAE SE Solvent Extraction Grinding->SE Separation Phase Separation (Oil/Water or Solvent Removal) SD->Separation HD->Separation MAHD->Separation SCE->Separation UAE->Separation SE->Separation Drying_Oil Drying of Essential Oil (e.g., with Na₂SO₄) Separation->Drying_Oil GCMS GC-MS Analysis Drying_Oil->GCMS Quantification Quantification of this compound GCMS->Quantification

General workflow for this compound extraction and analysis.

Detailed Experimental Protocols

Steam Distillation

This method involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.

Apparatus:

  • Steam generator

  • Distillation flask

  • Condenser

  • Receiving vessel (e.g., separatory funnel)

  • Heating mantle

Procedure:

  • Fresh or dried lemongrass leaves are chopped into small pieces (approximately 1-2 cm).

  • The distillation flask is packed with the prepared lemongrass, ensuring that there are no large air channels.

  • Steam from the steam generator is passed through the bottom of the distillation flask, permeating the plant material.

  • The steam, carrying the volatile essential oils, travels to the condenser.

  • Cold water circulating through the condenser cools the steam, causing it to condense back into a liquid.

  • The condensate, a mixture of water and essential oil, is collected in a separatory funnel.

  • The essential oil, being less dense than water, will form a layer on top and can be separated.

  • The collected oil is then dried over anhydrous sodium sulfate to remove any residual water.

Microwave-Assisted Hydrodistillation (MAHD)

MAHD utilizes microwave energy to heat the water within the plant material, causing the cells to rupture and release the essential oil more rapidly than traditional methods.[3]

Apparatus:

  • Microwave oven modified for extraction with a Clevenger-type apparatus

  • Round-bottom flask

  • Condenser

  • Collection vessel

Procedure:

  • Fresh lemongrass leaves (e.g., 100 g) are placed in a round-bottom flask with a specific volume of water (e.g., 500 mL).[3]

  • The flask is placed in the microwave cavity and connected to the Clevenger-type apparatus.

  • The microwave is operated at a set power (e.g., 450 W) for a specified duration (e.g., 90 minutes).[4]

  • The generated steam and volatilized essential oil rise and are cooled by the condenser.

  • The condensed liquid collects in the Clevenger apparatus, where the oil is separated from the water by decantation.

Supercritical CO₂ Extraction

This technique uses carbon dioxide in its supercritical state (having properties of both a liquid and a gas) as a solvent to extract the essential oil.

Apparatus:

  • High-pressure pump for CO₂

  • Extraction vessel

  • Separator vessel

  • Heating and cooling systems to control temperature and pressure

Procedure:

  • Dried and ground lemongrass is packed into the extraction vessel.

  • Liquid CO₂ is pumped to a high pressure, then heated to bring it to its supercritical state (e.g., 25 MPa and 35°C).[5]

  • The supercritical CO₂ is passed through the extraction vessel, where it dissolves the essential oil from the plant material.

  • The CO₂-oil mixture then flows into a separator vessel where the pressure is reduced.

  • This pressure drop causes the CO₂ to return to its gaseous state, leaving behind the extracted essential oil.

  • The gaseous CO₂ can be recycled for further extractions.

The following diagram illustrates the logical relationship in the Supercritical CO₂ Extraction process.

G CO2_Source CO₂ Source Pump High-Pressure Pump CO2_Source->Pump Heater Heater Pump->Heater Extractor Extraction Vessel (with Lemongrass) Heater->Extractor Supercritical CO₂ Separator Separator Vessel Extractor->Separator CO₂ + Oil Collection Essential Oil Collection Separator->Collection Recycle CO₂ Recycle Separator->Recycle Gaseous CO₂ Recycle->CO2_Source

Supercritical CO₂ Extraction Process.
Ultrasound-Assisted Extraction (UAE)

UAE employs ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates their rupture and enhances the release of intracellular contents.[8]

Apparatus:

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., beaker or flask)

  • Solvent (e.g., 70% ethanol)

  • Filtration system

Procedure:

  • Dried and powdered lemongrass (e.g., 10 g) is mixed with a solvent (e.g., 100 mL of 70% ethanol) in a flask.[8]

  • The flask is placed in an ultrasonic bath or a probe sonicator is immersed in the mixture.

  • The mixture is sonicated for a specific time and at a controlled temperature (e.g., 60 minutes at 45°C).[8]

  • After sonication, the mixture is filtered to separate the solid plant material from the liquid extract.

  • The solvent is then evaporated from the extract (e.g., using a rotary evaporator) to yield the essential oil.

Conclusion

The choice of extraction method for this compound from plant sources like lemongrass significantly impacts the yield, purity, and overall efficiency of the process. For high-yield and rapid extraction, Microwave-Assisted Hydrodistillation (MAHD) presents a compelling option. For the highest purity and a solvent-free product, Supercritical CO₂ Extraction is superior, albeit with a higher capital investment. Steam Distillation remains a reliable and well-understood method, while Ultrasound-Assisted Extraction offers a greener and faster alternative to traditional solvent maceration. The selection of the optimal method will depend on the specific research or production goals, available resources, and desired scale of operation. Further research focusing on the direct quantification of this compound under these various extraction conditions is warranted to provide a more precise comparative analysis.

References

Safety Operating Guide

Proper Disposal of Nerolic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling nerolic acid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, in line with standard laboratory safety protocols.

Key Safety and Hazard Information

This compound ((2Z)-3,7-dimethylocta-2,6-dienoic acid) is a naturally occurring organic compound.[1] While it has applications in various fields, it also presents several hazards that necessitate careful handling and disposal. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Harmful in contact with skin (Acute Toxicity, Dermal - Category 4)[2]

  • Causes skin irritation (Skin Corrosion/Irritation - Category 2)[2]

  • Causes serious eye irritation (Serious Eye Damage/Eye Irritation - Category 2A)[2]

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Respiratory tract irritation - Category 3)[2]

Some safety data sheets for substances containing this compound, such as neroli oil, also indicate that it can be a combustible liquid and is toxic to aquatic life with long-lasting effects .[3][4][5]

Quantitative Data Summary

For quick reference, the table below summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₁₀H₁₆O₂PubChem
Molecular Weight168.23 g/mol PubChem[2]
AppearanceClear liquid (for related neroli oil)SDS[5]
Boiling Point163 °C (325 °F) (for related neroli oil)SDS
Density0.868 g/cm³ at 25 °C (77 °F) (for related neroli oil)SDS
Flash Point61 °C (141.8 °F) (for related neroli oil)SDS[5]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general best practices for chemical waste disposal and should be adapted to comply with all federal, state, and local regulations.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Collection and Storage:

  • Container: Use a designated, properly labeled, and leak-proof container for this compound waste. The container should be made of a material compatible with organic acids.

  • Labeling: Clearly label the waste container with "this compound Waste," the associated hazards (e.g., "Harmful," "Irritant"), and the date of accumulation.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. Keep it segregated from strong oxidizing agents, bases, and reactive chemicals.[6]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area away from heat, sparks, and open flames.

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand, or earth).

  • Do not use combustible materials, such as sawdust, to absorb the spill.

  • Collect the absorbed material and place it into a designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

4. Final Disposal:

  • Regulatory Compliance: The final disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal facility.[4][7]

  • Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a certified waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Do Not Dispose Down the Drain: Due to its toxicity to aquatic life, this compound should never be disposed of down the sink or into any sewer system.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

NerolicAcidDisposal cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: this compound Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Labeled, Compatible Container ppe->collect segregate Segregate from Incompatible Waste collect->segregate spill Spill Occurs collect->spill Potential Event store Store in a Cool, Dry, Well-Ventilated Area segregate->store containment Use Secondary Containment store->containment contact_ehs Contact EHS or Certified Waste Disposal Service containment->contact_ehs end_disposal Dispose via Approved Hazardous Waste Facility contact_ehs->end_disposal contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_spill Collect and Containerize Spill Debris contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->collect Dispose of as Hazardous Waste

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Nerolic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Nerolic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound poses several hazards that necessitate the use of appropriate personal protective equipment. The primary risks include skin and eye irritation, with some sources indicating the potential for more severe damage upon prolonged contact. Inhalation of vapors may also cause respiratory irritation.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]Protects against splashes and vapors that can cause serious eye irritation or damage.[1][3]
Skin Protection Wear nitrile or butyl rubber gloves.[2] A lab coat or chemical-resistant apron is also required. Ensure gloves are regularly inspected for signs of degradation and replaced as needed.Prevents skin contact which can lead to irritation or chemical burns.[3][4] Contaminated clothing should be removed immediately and washed before reuse.[3]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or there is a risk of inhaling dust or fumes, an N95 respirator or a full-face respirator with an appropriate acid gas cartridge is recommended.[2]Minimizes the inhalation of vapors or aerosols that can irritate the respiratory tract.[1][3]

Chemical and Physical Properties

Understanding the properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

Property Value
Chemical Formula C₁₀H₁₆O₂
Molar Mass 168.23 g/mol [5]
Appearance Powder with no distinct odor[6]
Boiling Point Not Available
Flash Point 100 °C / 212 °F[7]
Solubility in Water Insoluble[6]
Specific Gravity 1.2 - 1.8[6]

Handling and Storage Procedures

Proper handling and storage are paramount to preventing accidents and ensuring the stability of this compound.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Confirm that a fully stocked spill kit, eyewash station, and safety shower are readily accessible.

  • Donning PPE: Put on all required PPE as detailed in Table 1, ensuring a proper fit.

  • Dispensing: Conduct all work with this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Avoiding Incompatibilities: Keep this compound away from strong oxidizing agents, strong reducing agents, and strong bases to prevent vigorous reactions.[7]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3] Decontaminate the work surface.

Storage Plan

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • Keep it segregated from incompatible materials.

  • Ensure the storage area is clearly labeled.

cluster_handling Handling Workflow Prep 1. Preparation (Clean Area, Check Safety Equipment) PPE 2. Don PPE (Goggles, Gloves, Lab Coat) Prep->PPE Dispense 3. Dispense in Fume Hood PPE->Dispense Incompat 4. Avoid Incompatibles (Oxidizers, Bases) Dispense->Incompat Post 5. Post-Handling (Wash Hands, Decontaminate) Incompat->Post

Caption: Workflow for Safely Handling this compound.

Spill Management and First Aid

Immediate and appropriate response to spills and exposures is critical.

Spill Response Plan

  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify colleagues and the laboratory supervisor.

  • Contain (if safe to do so): For small spills, use an inert absorbent material like sand, silica gel, or a universal binder to contain the spill.[7] Avoid using combustible materials like paper towels.

  • Neutralize: For acidic spills, a neutralizing agent such as sodium bicarbonate can be carefully applied.

  • Clean-up: Wearing appropriate PPE, collect the absorbed and neutralized material into a suitable, labeled container for disposal.

  • Decontaminate: Thoroughly clean the spill area.

First Aid Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

cluster_spill Spill Response Protocol Evacuate 1. Evacuate Area Alert 2. Alert Supervisor Evacuate->Alert Contain 3. Contain Spill (Inert Absorbent) Alert->Contain Neutralize 4. Neutralize (Sodium Bicarbonate) Contain->Neutralize Cleanup 5. Clean Up & Collect Neutralize->Cleanup Decon 6. Decontaminate Area Cleanup->Decon

Caption: Step-by-Step Spill Response for this compound.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and comply with regulations.

Step-by-Step Disposal Procedure

  • Neutralization: If permissible by local regulations and your institution's policies, small amounts of this compound can be neutralized. Slowly add a weak base like sodium bicarbonate to a diluted solution of the acid until the pH is neutral (pH 7).[8] This should be done in a fume hood with appropriate PPE.

  • Collection: Collect all waste containing this compound, including contaminated absorbents from spills, into a clearly labeled, sealed, and corrosion-resistant container.

  • Storage of Waste: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[8] Do not pour this compound or its waste down the drain.[3]

cluster_disposal Disposal Workflow Neutralize 1. Neutralize (if permissible) with Sodium Bicarbonate Collect 2. Collect Waste in Labeled Container Neutralize->Collect Store 3. Store in Designated Hazardous Waste Area Collect->Store Dispose 4. Professional Disposal via Licensed Company Store->Dispose

Caption: Safe Disposal Workflow for this compound Waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.